2-Amino-5-tert-butylphenol hydrochloride
Description
BenchChem offers high-quality 2-Amino-5-tert-butylphenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-tert-butylphenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-5-tert-butylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,3)7-4-5-8(11)9(12)6-7;/h4-6,12H,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMCAEVKUKIEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Amino-5-tert-butylphenol hydrochloride chemical structure and properties
The following technical guide provides an in-depth analysis of 2-Amino-5-tert-butylphenol hydrochloride , a specialized intermediate used in organic synthesis, agrochemical development, and coordination chemistry.
Executive Summary
2-Amino-5-tert-butylphenol hydrochloride (CAS: 1199-47-9 for free base) is a substituted aminophenol derivative characterized by a bulky tert-butyl group meta to the hydroxyl functionality. It serves as a critical scaffold in the synthesis of benzoxazole-based agrochemicals and is a ligand precursor for biomimetic manganese catalysts. This guide details its structural identity, synthetic pathways, physicochemical properties, and handling protocols for research and development applications.
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 2-Amino-5-(1,1-dimethylethyl)phenol hydrochloride |
| Common Synonyms | 2-Amino-5-t-butylphenol HCl; 2-Hydroxy-4-tert-butyl-aniline HCl |
| CAS Number | 1199-47-9 (Free Base); Salt forms often unlisted or vendor-specific |
| Molecular Formula | C₁₀H₁₅NO[1][2] · HCl |
| Molecular Weight | 201.69 g/mol (Salt); 165.23 g/mol (Free Base) |
| SMILES | CC(C)(C)C1=CC(O)=C(N)C=C1.Cl |
Structural Features
The molecule consists of a benzene ring trisubstituted in a 1,2,4-pattern:
-
Position 1 (OH): Phenolic hydroxyl, providing acidity (pKa ~10) and hydrogen-bonding capability.
-
Position 2 (NH₂/NH₃⁺): Amino group ortho to the hydroxyl. In the hydrochloride form, this exists as an anilinium ion (-NH₃⁺Cl⁻), significantly increasing water solubility and stability against oxidation compared to the free base.
-
Position 5 (t-Butyl): A bulky hydrophobic group meta to the hydroxyl. This substituent exerts steric influence, preventing aggregation in metal complexes and increasing lipophilicity in bioactive derivatives.
Synthesis & Manufacturing Routes
The synthesis of 2-Amino-5-tert-butylphenol typically proceeds via the nitration of 3-tert-butylphenol followed by reduction. The regioselectivity of the nitration step is critical.[3]
Synthetic Pathway (Graphviz Visualization)
Figure 1: Synthetic route from 3-tert-butylphenol to the target hydrochloride salt.
Detailed Protocol
-
Nitration: 3-tert-Butylphenol is treated with dilute nitric acid. The hydroxyl group directs ortho/para, while the bulky tert-butyl group sterically hinders the position between them (Position 2 relative to t-butyl). The preferred site is para to the tert-butyl group and ortho to the hydroxyl, yielding 5-tert-butyl-2-nitrophenol .
-
Purification: The nitro intermediate is purified via steam distillation or recrystallization (ethanol/water) to remove the 4-nitro isomer.
-
Reduction: The purified nitro compound is reduced using catalytic hydrogenation (Pd/C, 50 psi H₂) or chemical reduction (Iron powder/HCl) to yield the free amine.
-
Salt Formation: The crude amine is dissolved in dry diethyl ether or dioxane. Anhydrous HCl gas (or 4M HCl in dioxane) is added dropwise at 0°C. The hydrochloride salt precipitates as a white to off-white solid, which is filtered and dried under vacuum.
Physicochemical Properties[3][5][6][7]
| Property | Value / Description |
| Appearance | White to pale grey crystalline solid (HCl salt); Free base oxidizes to brown/purple on air exposure. |
| Melting Point | >200°C (Decomposes); Free base melts approx. 160-165°C. |
| Solubility | Water: Soluble (as salt).Methanol/Ethanol: Highly soluble.DCM/Ethyl Acetate: Insoluble (Salt), Soluble (Free Base). |
| pKa | ~4.5 (Anilinium ion), ~10.5 (Phenolic OH). |
| Stability | Hygroscopic. The HCl salt is significantly more stable to oxidation than the free amine. Store under inert gas (Argon/Nitrogen). |
Applications in Research & Development
Agrochemical Synthesis (Benzoxazoles)
The primary industrial application of this compound is as a precursor for benzoxazole derivatives used in arthropod control. The condensation of 2-amino-5-tert-butylphenol with carboxylic acids (or acid chlorides) closes the oxazole ring.
-
Mechanism: The amino group attacks the carbonyl carbon, followed by dehydration and cyclization involving the phenolic oxygen.
-
Reference: Used in the synthesis of fused heterocyclic compounds for pest control formulations [1].
Biomimetic Catalysis (Ligand Design)
In bioinorganic chemistry, this compound serves as a ligand backbone for Manganese (Mn) and Cobalt (Co) complexes .
-
Role: It acts as a bidentate (N,O) ligand. The tert-butyl group prevents the formation of inactive dimers, maintaining the metal center's accessibility for catalytic oxidation reactions (e.g., mimicking catechol oxidase activity) [2].
Pharmaceutical Intermediates
While the di-tert-butyl analog (5-amino-2,4-di-tert-butylphenol) is the key intermediate for the cystic fibrosis drug Ivacaftor , the mono-tert-butyl variant (2-amino-5-tert-butylphenol) is utilized in Structure-Activity Relationship (SAR) studies to determine the necessity of the second tert-butyl group for lipophilicity and receptor binding affinity.
Analytical Characterization
To validate the identity of synthesized batches, the following spectral markers are diagnostic:
-
¹H NMR (DMSO-d₆):
-
δ 1.25 ppm (s, 9H): tert-Butyl group.[2]
-
δ 6.8 - 7.2 ppm (m, 3H): Aromatic protons (coupling pattern: d, dd, d).
-
δ 9.5 - 10.5 ppm (broad s): Phenolic OH and Ammonium NH₃⁺ protons (exchangeable with D₂O).
-
-
IR Spectroscopy:
-
Broad band at 2600–3200 cm⁻¹ (Ammonium N-H stretch).
-
Sharp peaks at 2960 cm⁻¹ (C-H aliphatic stretch of t-butyl).
-
-
Mass Spectrometry (ESI+):
-
m/z 166.1 [M+H]⁺ : Corresponds to the protonated free base.
-
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Aquatic Toxicity: Phenolic compounds with bulky alkyl groups are often toxic to aquatic life with long-lasting effects.
-
-
Handling:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of dust.
-
Storage: Keep in a tightly closed container, refrigerated (2-8°C), and protected from light and moisture.
-
References
-
European Patent Office. (2011). Harmful arthropod control composition, and fused heterocyclic compound (EP2274983A1).[2] Retrieved from
-
American Chemical Society. (2024). Supramolecular Dimeric MnIII Complexes: Synthesis, Structure, Magnetic Properties, and Catalytic Oxidation Studies. ACS Omega. Retrieved from
-
National Institutes of Health. (2025). 2-Amino-5-tert-butylphenol (Compound Summary).[3][4][5][6] PubChem.[7][1][8] Retrieved from
-
ChemicalBook. (2024). Synthesis of Aminophenol Derivatives.[2][3][9][10][11][12] Retrieved from
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- 12. researchgate.net [researchgate.net]
Solubility Profile of 2-Amino-5-tert-butylphenol Hydrochloride: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Abstract
A comprehensive understanding of a compound's solubility is a cornerstone of successful drug discovery and development.[1][2] It is a critical physicochemical parameter that influences everything from in vitro assay reliability to in vivo bioavailability and formulation strategies.[2][3] This guide provides a detailed examination of the solubility profile of 2-Amino-5-tert-butylphenol hydrochloride, a compound of interest in chemical and pharmaceutical research. We will dissect the theoretical principles governing its solubility, provide a comparative analysis across aqueous and organic solvent systems, detail a robust experimental protocol for solubility determination, and discuss the practical implications for scientific research and development.
Introduction: The Critical Role of Solubility
2-Amino-5-tert-butylphenol is a substituted phenol derivative utilized in various chemical synthesis applications.[4] Its hydrochloride salt form is often employed to enhance aqueous solubility and improve handling characteristics. For researchers in drug development, process chemistry, and analytical science, a precise understanding of this compound's behavior in different solvent systems is not merely academic; it is a prerequisite for meaningful and reproducible results. Poor solubility can lead to underestimated toxicity, erratic performance in biological assays, and significant hurdles in creating viable drug formulations.
This document moves beyond a simple data sheet, offering a first-principles analysis of why 2-Amino-5-tert-butylphenol hydrochloride behaves the way it does. We will explore the interplay of its molecular structure with solvent properties, providing a predictive framework and the experimental methodology to validate it.
Physicochemical Characteristics
To understand solubility, one must first understand the molecule itself. The key properties of 2-Amino-5-tert-butylphenol and its hydrochloride salt are summarized below.
| Property | Value | Source |
| Chemical Name | 2-amino-5-tert-butylphenol hydrochloride | |
| CAS Number | 335013-48-4 | |
| Molecular Formula | C₁₀H₁₆ClNO | PubChem |
| Molecular Weight | 201.69 g/mol | PubChem |
| Parent Compound | 2-Amino-5-tert-butylphenol (CAS: 1199-47-9) | [4] |
The structure consists of a phenol ring substituted with three key functional groups: a hydroxyl (-OH) group, an amino (-NH₂) group (which is protonated to -NH₃⁺ in the hydrochloride salt), and a bulky, non-polar tert-butyl group. This combination of polar, ionizable, and non-polar moieties dictates its unique solubility profile.
Theoretical Principles of Solubility
The adage "like dissolves like" is a useful simplification, but the underlying mechanisms are rooted in intermolecular forces. The dissolution of a solute in a solvent is an equilibrium process governed by the energy balance between solute-solute, solvent-solvent, and solute-solvent interactions.
For 2-Amino-5-tert-butylphenol hydrochloride, the key interactions are:
-
Ionic Interactions: The protonated amine (R-NH₃⁺) and the chloride anion (Cl⁻) make the molecule an organic salt. These ionic groups are highly attracted to polar solvents, especially water.
-
Hydrogen Bonding: The hydroxyl (-OH) group and the ammonium (-NH₃⁺) group are potent hydrogen bond donors. The oxygen and nitrogen atoms are also hydrogen bond acceptors. This capability is crucial for solubility in protic solvents like water and alcohols.
-
Hydrophobic Interactions: The bulky, non-polar tert-butyl group and the benzene ring are hydrophobic.[5] These parts of the molecule prefer to interact with non-polar solvents or other non-polar molecules and tend to be repelled by water.
The overall solubility in a given solvent depends on the balance of these forces.
Caption: Intermolecular forces between the solute and a polar protic solvent like water.
Comparative Solubility Profile
Based on the theoretical principles, we can predict the solubility of 2-Amino-5-tert-butylphenol hydrochloride across a spectrum of solvents.
Aqueous Solubility & The Influence of pH
As an amine hydrochloride salt, the compound is expected to be highly soluble in water. The salt dissociates into the organic cation (protonated aminophenol) and the chloride anion, both of which are readily solvated by water molecules.
However, the solubility is critically dependent on pH.[6] The amino group has a specific pKa (the pH at which it is 50% protonated). While the exact pKa is not available in the search results, for a typical aromatic amine, it would be in the range of 4-5.
-
At low pH (pH < pKa): The amine is predominantly in its protonated, cationic form (R-NH₃⁺). This ionic form is highly soluble.
-
At high pH (pH > pKa): The amine is deprotonated to its neutral, free base form (R-NH₂). The loss of the ionic charge significantly reduces its affinity for water, and the less soluble free base may precipitate out of solution.[7]
This relationship is a fundamental consideration for formulating aqueous solutions and for understanding how the compound will behave in buffered biological media.
Caption: pH-dependent equilibrium between the soluble salt and the less soluble free base.
Organic Solvent Solubility
The solubility in organic solvents is dictated by their polarity and their ability to engage in hydrogen bonding.[8][9]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can solvate the ionic salt and effectively hydrogen bond with the -OH and -NH₃⁺ groups.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good to moderate solubility is anticipated. While they lack the ability to donate hydrogen bonds, their high polarity can solvate the ions. DMSO is a particularly powerful solvent for a wide range of organic molecules.
-
Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): Solubility is expected to be limited. These solvents are not polar enough to effectively solvate the ionic salt.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The compound is expected to be insoluble. The high energy required to break the crystal lattice of the salt is not compensated by the weak van der Waals interactions with these solvents.
Summary Data Table
The following table summarizes the predicted solubility profile. It is critical to note that these are qualitative predictions based on chemical principles. For any application, these must be confirmed by experimental measurement.[10]
| Solvent | Solvent Type | Dielectric Constant | Predicted Solubility | Rationale |
| Water | Polar Protic | 78.5 | High (at acidic pH) | Ionic salt, strong H-bonding. Solubility decreases as pH increases. |
| Methanol | Polar Protic | 32.6 | High | Highly polar, excellent H-bond donor/acceptor. |
| Ethanol | Polar Protic | 24.3 | High | Polar, excellent H-bond donor/acceptor. |
| DMSO | Polar Aprotic | 47.0 | High | Highly polar, effectively solvates cations. |
| Acetonitrile | Polar Aprotic | 37.5 | Moderate | Polar, but less effective at solvating ions than DMSO. |
| Dichloromethane | Non-Polar | 9.1 | Low / Insoluble | Insufficient polarity to overcome lattice energy of the salt. |
| Toluene | Non-Polar | 2.3 | Insoluble | Non-polar aromatic solvent, unfavorable interactions. |
| Hexane | Non-Polar | 1.9 | Insoluble | Non-polar aliphatic solvent, highly unfavorable interactions. |
Experimental Protocol: The Shake-Flask Method
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[10][11] It directly measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Objective
To determine the equilibrium solubility of 2-Amino-5-tert-butylphenol hydrochloride in a selected solvent at a controlled temperature.
Materials and Reagents
-
2-Amino-5-tert-butylphenol hydrochloride (solid)
-
Solvent of interest (e.g., pH 7.4 phosphate-buffered saline)
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid 2-Amino-5-tert-butylphenol hydrochloride to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg).
-
Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 1 mL) to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).[12] Allow the system to equilibrate for a sufficient duration. For many compounds, 24-48 hours is adequate, but for slowly dissolving solids, up to 72 hours may be necessary.[10][12]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure a clear supernatant, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulates, immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Self-Validation Note: The first few drops from the filter should be discarded to prevent drug loss due to filter adsorption.[10]
-
Dilution: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. Determine the concentration of the compound by comparing its peak area to a standard calibration curve prepared with known concentrations of the analyte.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Caption: Workflow for the Shake-Flask equilibrium solubility determination method.
Practical Applications in Drug Development
-
Lead Optimization: Early-stage solubility screening helps identify and prioritize compounds with favorable properties, saving resources that might otherwise be spent on poorly soluble candidates.[2]
-
Formulation Development: Solubility data is essential for designing both oral and parenteral dosage forms. For a compound like this, its pH-dependent solubility is a key factor in predicting its dissolution in the gastrointestinal tract.[10]
-
In Vitro & In Vivo Studies: To obtain accurate and reliable data from biological assays, the test compound must remain fully dissolved in the test medium at the target concentration. Solubility data prevents misleading results caused by compound precipitation.
Conclusion
2-Amino-5-tert-butylphenol hydrochloride presents a solubility profile dominated by its nature as an organic salt. It is predicted to be highly soluble in water and other polar protic solvents, particularly under acidic to neutral pH conditions. This solubility significantly decreases as the pH becomes more basic, leading to the precipitation of the free amine form. Its solubility is poor in non-polar organic solvents where the energetic cost of breaking the crystal lattice cannot be overcome. For any research or development application, it is imperative that these predicted behaviors are confirmed using a robust, validated experimental method such as the shake-flask protocol detailed herein. A thorough understanding and empirical validation of this solubility profile are fundamental to the successful application of this compound in a scientific setting.
References
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- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
- Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.
- How do you distinguish the polarity of organic solvent? (2014, October 15). ResearchGate.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
- Solvents and Polarity. University of Rochester.
- Shake Flask Method Summary. BioAssay Systems.
- Shake-Flask Solubility Assay. Enamine.
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- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- Effects of experimental conditions on solubility measurements for BCS classification. SciELO.
- Why do amines dissolve in hydrochloric acid? (2017, March 1). Quora.
- Solubility and pH of amines. Source not specified.
- CAS 1199-47-9 | 2-Amino-5-tert-butylphenol Supplier. Clinivex.
- 2-amino-5-tert-butylphenol hydrochloride | 335013-48-4. Sigma-Aldrich.
- Applications of Tert-Butyl-Phenolic Antioxidants. (2024, November 29). MDPI.
- The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts.
- Impact of pH on Solubility. (2020, April 22). YouTube.
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Technical Deep Dive: 2-Amino-5-tert-butylphenol Hydrochloride Derivatives
Executive Summary
2-Amino-5-tert-butylphenol (CAS 1199-47-9), often utilized as its hydrochloride salt, represents a critical scaffold in the synthesis of heterocyclic compounds, particularly benzoxazoles . Its structural uniqueness lies in the para relationship between the hydroxyl and tert-butyl groups, combined with an ortho amino functionality. This specific substitution pattern imparts lipophilicity and steric bulk, properties that are highly valued in both pharmaceutical design (e.g., FAAH inhibitors) and industrial applications (e.g., fluorescent whitening agents like OB).
This guide synthesizes the chemical reactivity, synthetic pathways, and biological applications of this moiety, moving beyond basic characterization to actionable experimental strategies.[1]
Chemical Identity & Structural Logic[1]
The core molecule, 2-Amino-5-tert-butylphenol , is an aminophenol derivative where the electron-donating tert-butyl group at the 5-position enhances the nucleophilicity of the aromatic ring while providing significant hydrophobic character.[1]
| Property | Data |
| IUPAC Name | 2-Amino-5-(1,1-dimethylethyl)phenol |
| CAS Number | 1199-47-9 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol (Free base) |
| Key Functionality | Ortho-aminophenol (precursor to N,O-heterocycles) |
| Solubility | Soluble in alcohols, DMSO; HCl salt soluble in water |
Mechanistic Causality
The ortho-aminophenol motif is a "privileged structure" for heterocyclization.[1] The proximity of the nucleophilic amine (-NH₂) and hydroxyl (-OH) groups allows for rapid condensation with electrophiles (carboxylic acids, aldehydes, isothiocyanates) to form benzoxazoles . The tert-butyl group at position 5 is crucial; it prevents metabolic oxidation at the typically reactive para position (relative to the phenol) and increases the membrane permeability of derived drugs.[1]
Synthetic Pathways & Production[3]
The synthesis of 2-Amino-5-tert-butylphenol typically proceeds via the nitration of 3-tert-butylphenol followed by reduction.[1] The regioselectivity of the nitration step is the critical quality attribute (CQA).
Pathway Visualization
The following diagram outlines the primary synthetic route and downstream derivatization logic.
Figure 1: Synthetic genealogy of 2-Amino-5-tert-butylphenol derivatives.
Key Derivative Classes & Applications
Benzoxazoles: The Industrial & Pharma Workhorse
The most significant application of 2-Amino-5-tert-butylphenol is its conversion into 6-tert-butylbenzoxazoles (numbering shifts upon cyclization).[1]
-
Industrial Application (Optical Brighteners): The reaction of 2-Amino-5-tert-butylphenol with thiophene-2,5-dicarboxylic acid yields 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene , commercially known as Optical Brightener OB .[1] This compound is ubiquitous in thermoplastics (PE, PP, PVC) due to its high thermal stability and fluorescence.[1]
-
Pharmaceutical Application (FAAH Inhibitors): Research indicates that 2-amino-5-arylbenzoxazole derivatives act as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH) .[1] The tert-butyl group acts as a lipophilic anchor, fitting into the hydrophobic channel of the enzyme active site.
Schiff Base Complexes
Condensation with salicylaldehydes yields Schiff bases that serve as tetradentate ligands for transition metals (Mn, Co).[1] These complexes have demonstrated catalytic activity in:
-
Aerobic Oxidation: mimicry of oxidases to convert phenols to quinones.[1]
-
Epoxidation: Catalytic conversion of styrene to styrene oxide.[1]
Antimicrobial Agents
Mannich base derivatives, synthesized via the reaction of 2-Amino-5-tert-butylphenol with formaldehyde and secondary amines (e.g., piperazine), have shown specific fungistatic activity against Aspergillus niger.[1] The tert-butyl group enhances fungal cell wall penetration.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-tert-butylphenol Hydrochloride
Note: This protocol ensures high purity by isolating the salt, preventing oxidation of the free amine.[1]
-
Nitration: Dissolve 3-tert-butylphenol (1.0 eq) in acetic acid. Cool to 0-5°C. Add HNO₃ (1.05 eq) dropwise. Stir for 2 hours. Pour into ice water. Filter the yellow precipitate (2-nitro-5-tert-butylphenol). Recrystallize from ethanol.
-
Reduction: Dissolve the nitro intermediate in MeOH. Add 10% Pd/C catalyst (5 wt%). Hydrogenate at 40 psi H₂ for 4 hours at RT.
-
Salt Formation: Filter off catalyst. To the filtrate, add concentrated HCl (1.1 eq) dropwise. Evaporate solvent to ~20% volume. Add Et₂O to precipitate the hydrochloride salt.
-
Validation: ¹H NMR (DMSO-d₆) should show a singlet for the tert-butyl group (~1.2 ppm) and a characteristic aromatic pattern (d, dd, d).[1]
Protocol 2: General Cyclization to 6-tert-Butylbenzoxazole
Targeting the Optical Brightener core.[1]
-
Reagents: Mix 2-Amino-5-tert-butylphenol HCl (20 mmol) and Thiophene-2,5-dicarboxylic acid (10 mmol) in Polyphosphoric Acid (PPA, 30 g).
-
Reaction: Heat to 140-150°C under N₂ flow for 4-6 hours. The PPA acts as both solvent and dehydrating agent.
-
Workup: Cool to 80°C. Pour slowly into crushed ice (200 g) with vigorous stirring. The product precipitates as a light yellow/green solid.
-
Purification: Filter, wash with water until neutral pH. Recrystallize from xylene or chlorobenzene to obtain the fluorescent brightener.
Biological & Pharmacological Data Summary
| Activity Class | Target / Organism | Mechanism | Key Finding |
| Enzyme Inhibition | FAAH (Fatty Acid Amide Hydrolase) | Active site occlusion | Benzoxazole derivatives show IC₅₀ values in the nanomolar range.[1] |
| Antifungal | Aspergillus niger | Membrane disruption | Mannich bases (aminomethyl derivatives) show fungistatic zones of inhibition.[1] |
| Agrochemical | Arthropod Control | Unknown | Fused heterocyclic derivatives exhibit control over harmful arthropods.[1][6] |
Pharmacophore Map
The following diagram illustrates how the structural features of the molecule translate to its biological and industrial functions.
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.
References
-
PubChem. "5-Amino-2-tert-butylphenol (Compound Summary)." National Library of Medicine. [Link][1]
-
Estiarte, M. A., et al. "2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amide hydrolase (FAAH)." Med.[1][2] Chem. Commun., 2012.[3] [Link]
-
Kyushu University. "Synthesis of 2-Aminomethyl-5-tert-butylphenols." Kyushu University Repository. [Link][1]
-
Google Patents. "Method for preparing 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (CN102070627A)."[1]
-
Organic Chemistry Portal. "Synthesis of Benzoxazoles." [Link][1]
Sources
- 1. 2,5-Di-tert-butylphenol | C14H22O | CID 79983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol - Google Patents [patents.google.com]
- 5. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 6. EP2274983A1 - Harmful arthropod control composition, and fused heterocyclic compound - Google Patents [patents.google.com]
- 7. CN102070627A - Method for preparing 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene - Google Patents [patents.google.com]
- 8. Benzoxazole synthesis [organic-chemistry.org]
Technical Guide: Characterization and Melting Point Analysis of 2-Amino-5-tert-butylphenol Hydrochloride
The following is an in-depth technical guide on the characterization and melting point determination of 2-Amino-5-tert-butylphenol hydrochloride .
Executive Summary
2-Amino-5-tert-butylphenol hydrochloride (CAS: 335013-48-4) is a specialized aromatic intermediate used in the synthesis of high-performance antioxidants, dyes, and pharmaceutical active ingredients (APIs).[1] Unlike its widely documented isomer (2-amino-4-tert-butylphenol), the 5-tert-butyl variant is often encountered as a critical process impurity or a specific regio-isomer in drug development pipelines.
Accurate determination of its melting point range is not merely a physical constant check; it is a definitive test of phase purity, salt stoichiometry, and solvation state. This guide outlines the chemical profile, theoretical thermal behaviors, and the rigorous experimental protocols required to validate this compound.
Chemical Identity & Profile[2][3][4][5]
| Property | Detail |
| Chemical Name | 2-Amino-5-tert-butylphenol hydrochloride |
| Synonyms | 2-Hydroxy-4-tert-butylaniline HCl; 5-tert-Butyl-2-aminophenol HCl |
| CAS Number (Salt) | 335013-48-4 |
| CAS Number (Free Base) | 1199-47-9 |
| Molecular Formula | C₁₀H₁₆ClNO |
| Molecular Weight | 201.69 g/mol |
| Structure Description | Aniline derivative with a hydroxyl group ortho to the amine and a tert-butyl group meta to the hydroxyl (para to the amine). |
Structural Visualization
The position of the tert-butyl group at the 5-position (relative to the phenol) or 4-position (relative to the amine) creates a specific crystal packing lattice that differs significantly from the 4-tert-butylphenol isomer.
Caption: Structural connectivity of 2-Amino-5-tert-butylphenol HCl highlighting the 1,2,5 substitution pattern.
The Melting Point: Theoretical & Experimental Range
The Data Gap
While the 4-tert-butyl isomer (CAS 1199-46-8) has a well-documented melting point of 160–163 °C (free base), the 5-tert-butyl hydrochloride salt is a research chemical with limited public compendial data.
Predicted Thermal Behavior
Based on structure-property relationships of homologous aminophenol salts:
-
Free Base Range: The free base (2-amino-5-tert-butylphenol) is expected to melt in the range of 150–170 °C .
-
Hydrochloride Salt Range: Hydrochloride salts of aminophenols typically exhibit significantly higher melting points due to ionic lattice energy.
-
Target Range: >210 °C (often with decomposition) .
-
Decomposition: Aminophenol salts are prone to oxidation and dehydrochlorination at high temperatures. A "melting point" is often a "decomposition point" (
).
-
Critical Quality Attributes (CQA)
A wide or depressed melting range (< 2°C is pure) indicates:
-
Residual Solvent: tert-Butyl groups can trap non-polar solvents.
-
Free Base Contamination: Incomplete salt formation.
-
Isomeric Impurity: Presence of the 4-tert-butyl isomer.[2]
Experimental Protocols for Determination
To accurately determine the melting point of this specific salt, a dual-method approach is required to distinguish between phase transition and decomposition.
Method A: Capillary Melting Point (Visual)
Best for observing decomposition (browning/gas evolution).
-
Preparation: Dry the sample at 60°C under vacuum (10 mbar) for 4 hours to remove surface moisture.
-
Loading: Pack 2–3 mm of substance into a glass capillary.
-
Ramp Rate:
-
Fast Ramp: 10°C/min to 180°C (to estimate onset).
-
Slow Ramp: 1°C/min from 190°C upwards.
-
-
Observation: Record
(first liquid) and (complete melt). Note any darkening (oxidation) or bubbling (loss of HCl).
Method B: Differential Scanning Calorimetry (DSC)
Best for quantitative purity and solvate detection.
-
Pan System: Use crimped aluminum pans with a pinhole (to allow HCl release without bursting) or hermetic gold-plated pans (if strict containment is needed).
-
Atmosphere: Nitrogen purge at 50 mL/min (prevents oxidative degradation).
-
Protocol:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 250°C.
-
-
Analysis: Look for a sharp endotherm (melt) followed immediately by an erratic exotherm (decomposition).
Caption: Decision tree for validating the thermal properties of the hydrochloride salt.
Synthesis & Purification Context
The validity of the melting point depends entirely on the synthesis route. The most common route involves the reduction of 5-tert-butyl-2-nitrophenol .
Synthesis Workflow
-
Nitration: 3-tert-butylphenol
5-tert-butyl-2-nitrophenol (separation from 4-isomer required). -
Reduction: Catalytic hydrogenation (Pd/C, H₂) or Fe/HCl reduction.
-
Salt Formation: Addition of concentrated HCl to the ethanolic solution of the amine.
Purification for Reference Standard
To generate a sample suitable for melting point calibration:
-
Dissolve crude salt in minimum hot Ethanol (absolute) .
-
Add drops of conc. HCl (to suppress hydrolysis).
-
Cool slowly to 0°C.
-
Filter and wash with cold Diethyl Ether (removes non-polar impurities).
-
Result: White to off-white needles.
Note on Stability: The free base oxidizes rapidly in air (turning pink/brown). The hydrochloride salt is more stable but hygroscopic. A "wet" melting point (low value) often indicates moisture absorption.
Troubleshooting & Deviations
| Observation | Root Cause | Corrective Action |
| MP < 180°C | Free base presence or wrong isomer (4-t-butyl). | Check pH of solution; ensure excess HCl during crystallization. Verify isomer by NMR. |
| Double Peak in DSC | Polymorphism or Solvate loss. | Run TGA (Thermogravimetric Analysis) to check for solvent loss weight step. |
| Blackening before Melt | Oxidative instability. | Ensure inert atmosphere (N₂) during test. |
| Broad Range (e.g., 200–210°C) | Amorphous content. | Recrystallize to improve crystallinity. |
References
-
BLD Pharm. (2025). Product Analysis: 2-Amino-5-tert-butylphenol hydrochloride (CAS 335013-48-4). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57470209, 5-Amino-2-tert-butylphenol. Retrieved from
-
Thermo Scientific Chemicals. (2024). 2-Amino-4-tert-butylphenol Properties (Isomer Comparison). Retrieved from
-
Kyushu University. (n.d.). Synthesis of 2-Aminomethyl-5-tert-butylphenols. (Providing context on 5-tert-butyl phenol derivatization). Retrieved from
Sources
Technical Whitepaper: Chemical Stability Profile of 2-Amino-5-tert-butylphenol Hydrochloride
[1][2]
Executive Summary
2-Amino-5-tert-butylphenol hydrochloride is a specialized intermediate often utilized in the synthesis of functional dyes, ligands for catalysis, and pharmaceutical precursors.[1] While the hydrochloride salt form offers improved kinetic stability over the free base, the compound retains significant thermodynamic instability under ambient conditions.[1][2]
The core stability challenges are oxidative dimerization (driven by the ortho-aminophenol motif) and hygroscopic deliquescence (driven by the ionic lattice of the salt).[1] This guide details the degradation pathways and establishes a self-validating control strategy for its storage and use.[1]
Chemical Identity & Structural Vulnerabilities[1][3]
To understand the stability profile, we must first analyze the structural electronics of the molecule.[1][2]
| Feature | Chemical Consequence | Stability Impact |
| Ortho-Aminophenol Core | Proximity of | High Risk: Primary driver of oxidation to quinone imines. |
| 5-tert-Butyl Group | Strong electron-donating group (+I effect) located para to the amine.[1] | Moderate Risk: Increases electron density on the ring, potentially lowering the oxidation potential (easier to oxidize).[1][2] |
| Hydrochloride Salt | Protonation of the amine ( | Protective/Risk: Protects the amine from oxidation if dry, but introduces hygroscopicity.[1][2] |
The "Ambush" of Ambient Conditions
Under standard laboratory conditions (25°C, 50% RH, ambient light), this compound faces a synergistic attack:
Degradation Mechanisms
The degradation of 2-Amino-5-tert-butylphenol hydrochloride is not a simple decomposition but a cascade reaction.[1]
Oxidative Dehydrogenation (The "Browning" Effect)
The most visible sign of degradation is a color shift from off-white/beige to dark brown or purple.[1] This is caused by the formation of quinone imines .[1]
Mechanism:
-
Deprotonation: Trace moisture allows a microscopic equilibrium between the salt (
) and the free base ( ).[1] -
Radical Formation: The free base undergoes single-electron transfer (SET) with atmospheric oxygen, forming a phenoxyl radical.[1]
-
Dimerization/Oxidation: These radicals couple or further oxidize to form highly conjugated (colored) o-quinone imines.[1]
Visualization of the Pathway
The following diagram illustrates the critical degradation flow.
Figure 1: The oxidative cascade triggered by moisture ingress, leading to chromophore formation.[1][2]
Experimental Stability Profiling
Do not rely solely on the manufacturer's expiration date.[1][2] Perform the following "Self-Validating" checks before using the material in critical applications.
The "Appearance Check" (First Line of Defense)[1][2]
-
Fail: Pink, brown, or purple hue.[1][2] Clumping or "wet" appearance indicates hygroscopic failure.[1][2]
Quantitative Purity Protocol (HPLC)
Use this method to quantify the extent of oxidation.[1]
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses amine ionization tailing).[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (quinone species).[1]
-
Sample Prep: Dissolve 1 mg/mL in Acetonitrile:Water (50:50). Inject immediately.
Workflow for Stability Validation
Figure 2: Logic flow for validating the integrity of the hydrochloride salt prior to use.
Storage & Handling Strategy
To maintain the "chemical integrity" described above, the following storage conditions are mandatory.
The "Desiccated Cold Chain"[2]
-
Temperature: Store at 2°C to 8°C (Refrigerated). Low temperature kinetically slows the oxidation rate.[1][2]
-
Atmosphere: Argon or Nitrogen blanket .[1] Oxygen exclusion is critical.[1][2]
-
Container: Amber glass vials with Teflon-lined caps. Avoid clear glass (photoprotection).[1][2]
-
Desiccant: Store the vial inside a secondary jar containing activated silica gel or molecular sieves.[1] This combats the hygroscopic nature of the HCl salt.[1][2]
Handling in Solution
-
Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term storage of solutions, as they facilitate proton exchange.[1] Use anhydrous DMSO or DMF for stock solutions.[1][2]
-
Antioxidants: If the application permits, add trace Ascorbic Acid or Sodium Metabisulfite to aqueous buffers to act as sacrificial scavengers.[1][2]
References
-
PubChem. 5-Amino-2-tert-butylphenol (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Simões, J. et al. Oxidation of aminophenols in acidic and alkaline solutions.[1][2] ResearchGate.[1][2] Available at: [Link]
-
Royal Society of Chemistry. Aerobic oxidation of 2-aminophenol catalysed by copper complexes.[1] New Journal of Chemistry.[1][2] Available at: [Link]
Difference between 2-Amino-5-tert-butylphenol free base and hydrochloride salt
This guide provides an in-depth technical assessment of 2-Amino-5-tert-butylphenol , specifically analyzing the critical distinctions between its Free Base and Hydrochloride (HCl) Salt forms. It is designed for researchers and process chemists requiring actionable data on synthesis, handling, stability, and application.
Executive Summary
2-Amino-5-tert-butylphenol (CAS: 1199-47-9 ) is a specialized aminophenol intermediate used primarily in the synthesis of oxidative dyes, polymer stabilizers, and pharmaceutical scaffolds.[1][2][3][4]
The choice between the Free Base and Hydrochloride Salt is not merely a matter of preference but a strategic decision dictating the stability , solubility , and reaction trajectory of the compound.
-
Free Base: Essential for organic phase reactions (e.g., condensation, N-alkylation) but highly susceptible to oxidative degradation (quinone imine formation).
-
HCl Salt: The preferred form for long-term storage and aqueous formulation, offering superior resistance to oxidation and enhanced water solubility.
Physicochemical Characterization
The structural positioning of the tert-butyl group at the 5-position (meta to the hydroxyl, para to the amine) creates a unique steric and electronic environment that influences the compound's reactivity.
Comparative Properties Table
| Property | Free Base Form | Hydrochloride Salt Form |
| CAS Number | 1199-47-9 | Not widely listed (Custom Prep) |
| Molecular Formula | ||
| Molecular Weight | 165.23 g/mol | 201.69 g/mol |
| Physical State | Crystalline Solid (White to off-white*) | Crystalline Powder (White) |
| Solubility (Primary) | Organic Solvents (DMSO, Ethanol, EtOAc, DCM) | Water, Methanol, DMSO |
| Solubility (Aqueous) | Poor (< 1 mg/mL) | High (> 50 mg/mL) |
| Oxidation Stability | Low (Rapidly darkens in air) | High (Protonation protects amine) |
| pKa (Approx) | ~10 (Phenol), ~4-5 (Aniline) | N/A (Salt dissociates) |
*Note: The free base often appears beige or brown due to trace oxidation upon air exposure.
Synthetic Utility & Reactivity
Synthesis Pathway
The synthesis of the free base typically proceeds via the nitration of 3-tert-butylphenol followed by reduction. The regioselectivity is directed by the hydroxyl group (ortho-para director) and the steric bulk of the tert-butyl group.
Figure 1: Synthetic route to 2-Amino-5-tert-butylphenol. The bulky tert-butyl group at position 3 directs nitration to position 6 (which becomes position 2 in the final product numbering).
Stability Mechanism: The "Quinone Imine" Trap
The primary instability of the Free Base arises from its potential to undergo oxidative dehydrogenation.
-
Mechanism: In the presence of oxygen, the free amine and hydroxyl groups can form a quinone imine structure. This is a colored species (red/brown), explaining the darkening of samples over time.
-
Salt Protection: In the HCl Salt , the amine lone pair is protonated (
). This removes the electron density required to initiate the oxidation to the quinone form, effectively "locking" the molecule in a stable state.
Experimental Workflows
Protocol: Conversion of Free Base to Hydrochloride Salt
Use this protocol to stabilize a batch of free base for storage.
-
Dissolution: Dissolve 10 mmol of 2-Amino-5-tert-butylphenol (Free Base) in 20 mL of anhydrous Ethanol or Diethyl Ether. Ensure complete dissolution (sonicate if necessary).
-
Acidification: In a fume hood, dropwise add 1.1 equivalents (11 mmol) of 4M HCl in Dioxane or concentrated aqueous HCl.
-
Observation: A white precipitate should begin to form immediately as the salt is insoluble in ether (or less soluble in ethanol).
-
-
Crystallization: Cool the mixture to 0°C for 1 hour to maximize yield.
-
Isolation: Filter the solid under vacuum (Buchner funnel).
-
Washing: Wash the filter cake with cold diethyl ether (
) to remove excess acid and impurities. -
Drying: Dry under high vacuum at 40°C for 4 hours. Store in a desiccator.
Protocol: Neutralization (Salt to Free Base) for Synthesis
Use this protocol when the free amine is required for a nucleophilic reaction (e.g., amide coupling).
Figure 2: Workflow for regenerating the reactive Free Base from the stable HCl Salt.
Applications & Handling
When to Use Which Form?
| Application | Recommended Form | Rationale |
| Long-term Storage | HCl Salt | Prevents oxidation/discoloration. Shelf life > 2 years at 4°C. |
| Aqueous Formulation | HCl Salt | Essential for solubility in biological buffers or water-based dyes. |
| N-Alkylation / Acylation | Free Base | The amine lone pair must be available (unprotonated) to act as a nucleophile. |
| Organometallic Catalysis | Free Base | Acids can poison metal catalysts; use free base or neutralize salt in situ. |
Storage & Safety[5]
-
Free Base: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Protect strictly from light.
-
HCl Salt: Store at room temperature or 4°C. Hygroscopic – keep in a tightly sealed container.
-
Safety: Both forms are likely irritants. The tert-butyl phenol moiety suggests potential aquatic toxicity (similar to 2,4-di-tert-butylphenol). Handle with gloves and eye protection.[5]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10850, 2-Amino-5-tert-butylphenol. Retrieved from [Link]
- Google Patents.Process for preparation of aminophenol intermediates (WO2016075703A2).
Sources
- 1. 39209-94-4,4,5-Dichloropyrrole-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1643-39-6|2-Amino-4,6-di-tert-butylphenol|BLD Pharm [bldpharm.com]
- 3. 16523-28-7|4,4'-Methylenebis(2-aminophenol)|BLD Pharm [bldpharm.com]
- 4. 51234-23-2|2-(3-Amino-4-hydroxyphenyl)propanenitrile|BLD Pharm [bldpharm.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
Methodological & Application
Protocol for the synthesis of 2-Amino-5-tert-butylphenol hydrochloride
This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-Amino-5-tert-butylphenol hydrochloride . This compound is a critical intermediate in the synthesis of pharmaceutical agents (including kinase inhibitors and stabilizers) and requires precise regiochemical control during preparation.[1]
Part 1: Technical Abstract & Retrosynthetic Logic
Target Compound: 2-Amino-5-tert-butylphenol hydrochloride (CAS: 119530-70-0 for HCl salt; 1199-47-9 for free base).[1] Core Challenge: The primary synthetic challenge is achieving regioselectivity during the introduction of the nitrogen functionality.[1] The tert-butyl group at the meta position (relative to the hydroxyl) dictates the directing effects. Synthetic Strategy: The most reliable route utilizes 3-tert-butylphenol as the starting material. The hydroxyl group directs electrophilic substitution to the ortho and para positions.[1][2]
-
Position 2 (Ortho to OH, Ortho to t-Bu): Sterically hindered.[1][2]
-
Position 4 (Para to OH, Ortho to t-Bu): Sterically hindered.[1][2]
-
Position 6 (Ortho to OH, Para to t-Bu): Sterically accessible and electronically activated.[1]
Nitration of 3-tert-butylphenol preferentially occurs at Position 6, yielding 2-nitro-5-tert-butylphenol (after renumbering), which is then reduced to the target amine.
Caption: Retrosynthetic disconnection showing the regioselective access to the 2,5-substitution pattern.
Part 2: Detailed Experimental Protocol
Phase 1: Regioselective Nitration
Objective: Synthesis of 2-nitro-5-tert-butylphenol. Reaction Type: Electrophilic Aromatic Substitution (Nitration).[1][2][3]
Reagents & Materials:
-
3-tert-butylphenol (CAS: 585-34-2)
-
Glacial Acetic Acid (Solvent/Moderator)
-
Sodium Bicarbonate (Neutralization)[1]
Step-by-Step Methodology:
-
Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 5.0 g (33.3 mmol) of 3-tert-butylphenol in 30 mL of glacial acetic acid .
-
Temperature Control: Cool the solution to 10–15°C using a water/ice bath. Critical: Do not freeze the acetic acid (MP ~16°C); maintain just above freezing point to control exotherm.
-
Acid Addition: Prepare a solution of 3.0 g (~33.3 mmol, 1.0 eq) of 70% Nitric Acid in 10 mL of glacial acetic acid . Add this mixture dropwise over 30 minutes , maintaining the internal temperature below 20°C.
-
Reaction: Stir the mixture at 15–20°C for 2 hours . Monitor by TLC (Hexane/EtOAc 4:1) for consumption of starting material.[1][6]
-
Quench & Workup: Pour the reaction mixture into 100 mL of ice water . A yellow precipitate or oil will form.[1][7]
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Combine organic layers.
-
Neutralization: Wash the organic phase carefully with Saturated Aqueous NaHCO₃ until CO₂ evolution ceases, then wash with Brine.
-
Purification: Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
Note: The crude usually contains the 4-nitro isomer.[1] Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to isolate the major isomer, 2-nitro-5-tert-butylphenol (Yellow solid).
-
Phase 2: Catalytic Hydrogenation
Objective: Reduction of nitro group to amine.[1]
Reagents:
-
2-Nitro-5-tert-butylphenol (Purified from Phase 1)
-
Palladium on Carbon (10% Pd/C, wet support)
-
Ethanol (Absolute)[1]
-
Hydrogen Gas (Balloon or low pressure)
Step-by-Step Methodology:
-
Preparation: In a hydrogenation vessel (or heavy-walled flask), dissolve 2.0 g of 2-nitro-5-tert-butylphenol in 40 mL of Ethanol .
-
Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 0.2 g (10 wt%) of 10% Pd/C. Safety: Pd/C is pyrophoric; keep wet with solvent.[1]
-
Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x).[1] Stir vigorously under a Hydrogen atmosphere (balloon pressure or 1-2 atm) at Room Temperature for 4–6 hours .
-
Monitoring: Monitor by TLC. The yellow color of the nitro compound should disappear, yielding a colorless or pale pink solution.
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.[1]
-
Concentration: Evaporate the solvent under reduced pressure to yield the free base 2-Amino-5-tert-butylphenol .[1]
Phase 3: Hydrochloride Salt Formation
Objective: Stabilization and isolation of the final salt.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude free base in a minimum amount of Diethyl Ether or dry Ethanol .[1]
-
Acidification: Cool to 0°C. Add 4M HCl in Dioxane (or bubble HCl gas) dropwise until pH < 2.
-
Precipitation: A white to off-white solid will precipitate immediately.[1]
-
Isolation: Filter the solid, wash with cold Ether, and dry under vacuum.[1]
Yield Expectation: 60–75% (over 3 steps).[1] Physical Appearance: White to off-white crystalline solid.[1]
Part 3: Process Control & Validation (E-E-A-T)
Data Summary Table
| Parameter | Specification | Method |
| Appearance | White/Off-white solid | Visual |
| Melting Point | >200°C (dec) | Capillary |
| Mass Spec (ESI) | [M+H]+ = 166.12 | LC-MS |
| 1H NMR (DMSO-d6) | Diagnostic signals at δ 6.8-7.2 ppm | NMR |
| Purity | >98% | HPLC (C18, ACN/Water) |
Structural Validation (NMR Logic)
To confirm the correct isomer (2-amino-5-tert-butyl vs. 4-amino-3-tert-butyl), analyze the aromatic region of the 1H NMR:
-
Target (2-amino-5-tBu): The protons are at positions 3, 4, and 6.
-
H-3 and H-4: Adjacent (Ortho coupling,
Hz). -
H-6: Isolated from H-4 by t-Bu and H-3 by NH2/OH (Meta coupling to H-4,
Hz). -
Pattern: One doublet (
), one doublet of doublets ( ), one doublet ( ).
-
-
Impurity (4-amino-3-tBu): Protons at 2, 5, 6.
-
H-5 and H-6: Adjacent (Ortho coupling).[1]
-
H-2: Isolated (Singlet).
-
Pattern: One clear Singlet, two Doublets.
-
Workflow Diagram:
Caption: Operational workflow for the synthesis, highlighting the critical purification step to remove regiochemical isomers.
Part 4: Safety & Troubleshooting
-
Nitration Risks: The nitration of electron-rich phenols is highly exothermic.[1] Run the reaction strictly between 10–15°C. Higher temperatures increase the formation of dinitro byproducts and oxidation (tars).
-
Isomer Separation: If the 4-nitro isomer is difficult to separate by column, recrystallization from Hexane/Ethanol often enriches the desired 2-nitro-5-tert-butylphenol isomer due to different hydrogen bonding patterns.
-
Amine Stability: The free base amine oxidizes rapidly in air (turning brown).[1] Convert to the HCl salt immediately after reduction for long-term storage.
References
-
European Patent Office. (2011).[1] EP2274983A1 - Harmful arthropod control composition, and fused heterocyclic compound.[1] (Describes the nitration of 3-tert-butylphenol).
-
National Institutes of Health (NIH). (2009).[1] Chemoselective Nitration of Phenols with tert-Butyl Nitrite.[1][8] (Discusses mechanisms of phenol nitration).
-
Sigma-Aldrich. Product Specification: 2-Amino-5-tert-butylphenol.[1] (Confirmation of CAS and physical properties). [1]
-
Master Organic Chemistry. Reduction of Nitro Groups. (General protocol for Pd/C hydrogenation).
Sources
- 1. theclinivex.com [theclinivex.com]
- 2. 2-(Tert-butyl)-4-nitrophenol | 6683-81-4 | Benchchem [benchchem.com]
- 3. Buy 5-Amino-2-tert-butylphenol | 873055-35-7 [smolecule.com]
- 4. US2868844A - Selective nitration process - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101696169B - Method for synthesizing o-nitro-p-tertiary butyl phenol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Azo Coupling Reactions Using 2-Amino-5-tert-butylphenol HCl
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the optimal reaction conditions for using 2-Amino-5-tert-butylphenol hydrochloride as a coupling agent in azo dye synthesis. Azo coupling is a powerful electrophilic aromatic substitution reaction fundamental to the creation of a vast array of dyes and pigments.[1][2] 2-Amino-5-tert-butylphenol is a valuable intermediate in organic synthesis, notably in the production of pharmaceuticals like Ivacaftor.[3] This guide elucidates the core chemical principles, provides detailed, step-by-step experimental protocols, and offers insights into reaction optimization and troubleshooting. By explaining the causality behind experimental choices, this note aims to empower researchers to confidently and successfully utilize this versatile coupling agent.
The Chemistry of Azo Coupling: Principles and Mechanisms
The synthesis of an azo compound from 2-Amino-5-tert-butylphenol is a two-stage process: (1) the formation of a reactive electrophile, the diazonium salt, from a primary aromatic amine, and (2) the subsequent electrophilic aromatic substitution reaction of this salt with the activated ring of 2-Amino-5-tert-butylphenol (the coupling agent).[4]
Stage 1: The Diazotization Reaction
Diazotization is the conversion of a primary aromatic amine into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4] This reaction is highly temperature-sensitive and must be conducted at low temperatures (typically 0–5 °C) to prevent the unstable diazonium salt from decomposing.[5][6]
The overall reaction is: Ar-NH₂ + NaNO₂ + 2HCl → [Ar-N≡N]⁺Cl⁻ + NaCl + 2H₂O
Stage 2: The Azo Coupling Reaction
The diazonium salt is a weak electrophile that requires a highly activated aromatic ring to react. Phenols and anilines are common coupling agents because their hydroxyl (-OH) and amino (-NH₂) groups are strong activating groups, increasing the electron density of the aromatic ring.[1][2] The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich ring of the coupling partner.[2]
The Critical Role of pH in Coupling Reactions
The pH of the reaction medium is arguably the most critical parameter for a successful azo coupling reaction.[7] The optimal pH is entirely dependent on the nature of the coupling agent.
-
For Phenolic Coupling Agents (like 2-Amino-5-tert-butylphenol): A moderately alkaline environment (typically pH 9-10) is required.[8][9] In the presence of a base, the phenol is deprotonated to form a phenoxide ion (-O⁻). This ion is a much more powerful activating group than the neutral hydroxyl group, significantly increasing the ring's nucleophilicity and facilitating the attack by the electrophilic diazonium salt.[7][8][9] It is crucial, however, to avoid excessively high pH, which can lead to the decomposition of the diazonium salt.[7]
-
For Aniline Coupling Agents: A mildly acidic medium (typically pH 4-5) is used.[8][9] This pH is a delicate balance. It must be acidic enough to prevent the diazonium ion from reacting with the amino group of the aniline (N-coupling), but not so acidic that it protonates the amino group to form -NH₃⁺, which is a deactivating group.[9]
Regioselectivity Considerations
The substitution pattern on 2-Amino-5-tert-butylphenol directs the position of the incoming diazonium group. Both the hydroxyl (-OH) and amino (-NH₂) groups are ortho, para-directing. The large tert-butyl group provides significant steric hindrance. Coupling is expected to occur at the position ortho to the powerful activating hydroxyl group and para to the amino group, which is sterically accessible.
Experimental Protocols
Disclaimer: These protocols are intended for research use by qualified individuals. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
-
Primary Aromatic Amine (e.g., Aniline)
-
2-Amino-5-tert-butylphenol HCl
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Ethanol
-
Distilled Water
-
Ice
-
Magnetic Stirrer and Stir Bars
-
Beakers and Erlenmeyer Flasks
-
Buchner Funnel and Filter Paper
Protocol A: Diazotization of a Primary Aromatic Amine
This protocol details the preparation of the diazonium salt solution, which must be used immediately.[4]
-
Preparation of Amine Solution: In a 250 mL beaker, dissolve the primary aromatic amine (e.g., 0.01 mol of aniline) in a solution of concentrated HCl (2.5 mL) and distilled water (25 mL). Stir until fully dissolved.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. Maintaining this low temperature is critical for the stability of the diazonium salt.[5][6]
-
Preparation of Nitrite Solution: In a separate small beaker, dissolve sodium nitrite (0.011 mol, ~0.76 g) in 10 mL of cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.[6]
-
Completion: After the addition is complete, continue stirring the solution in the ice bath for an additional 20-30 minutes. The resulting clear solution contains the diazonium salt and is ready for immediate use in the coupling reaction.
Protocol B: Azo Coupling with 2-Amino-5-tert-butylphenol HCl
-
Preparation of Coupling Solution: In a 400 mL beaker, dissolve 2-Amino-5-tert-butylphenol HCl (0.01 mol) in 50 mL of distilled water. Add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise until the pH of the solution reaches 9-10. This neutralizes the HCl salt and deprotonates the phenol to form the reactive phenoxide ion.[2][8]
-
Cooling: Cool the alkaline solution of the coupling agent to 0-5 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol A) to the cold, stirred solution of the coupling agent. A brightly colored precipitate of the azo dye should form immediately.[6]
-
Reaction Completion: Continue to stir the reaction mixture in the ice bath for 60-90 minutes to ensure the coupling is complete.
Work-up and Purification
-
Isolation: Isolate the crude azo dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with several portions of cold distilled water to remove inorganic salts and unreacted starting materials. A final wash with a saturated, cold sodium chloride solution can help further precipitate the dye.
-
Recrystallization: Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as an ethanol/water mixture, to obtain the purified product.
-
Drying: Dry the purified crystals in a vacuum desiccator.
Optimization and Troubleshooting
The success of the coupling reaction hinges on careful control of several parameters. The tables below summarize key variables and common troubleshooting steps.
Table 1: Key Reaction Parameters for Azo Coupling
| Parameter | Optimal Condition/Value | Rationale & Justification |
| Temperature | 0–5 °C | The diazonium salt is thermally unstable and can decompose to form phenols and nitrogen gas at higher temperatures, significantly reducing yield.[5][6] |
| pH | 9–10 | Maximizes the concentration of the highly reactive phenoxide ion, which is necessary for the weak electrophile (diazonium salt) to attack the ring.[7][8][9] |
| Solvent | Aqueous media | Most diazonium salts and phenoxides are soluble in water, facilitating a homogenous reaction. Co-solvents like ethanol may be used if solubility is an issue.[5] |
| Stoichiometry | ~1:1 (Diazo:Coupling) | A slight excess (~1.1 eq) of the diazotizing agent (NaNO₂) is common to ensure full conversion of the primary amine.[5] |
| Rate of Addition | Slow, dropwise | Prevents localized increases in temperature and concentration, minimizing side reactions and ensuring controlled coupling.[6] |
Table 2: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of Dye | Decomposition of diazonium salt. | Ensure the temperature of the diazotization and coupling reactions never exceeds 5 °C. Use the diazonium salt immediately after preparation. |
| Incorrect pH for coupling. | Verify the pH of the coupling solution is between 9 and 10 using a pH meter or pH paper before adding the diazonium salt. | |
| Dark, Tarry Product | Side reactions due to high temperature or incorrect pH. | Strictly control temperature and pH. Ensure slow, controlled addition of reagents with efficient stirring. |
| Self-coupling of the diazonium salt. | Maintain a sufficiently high concentration of the coupling agent relative to the diazonium salt being added. | |
| Product Fails to Precipitate | Product is soluble in the reaction medium. | Add a saturated NaCl solution ("salting out") to decrease the solubility of the organic dye and promote precipitation. |
Conclusion
The use of 2-Amino-5-tert-butylphenol HCl as a coupling agent provides a reliable pathway to a variety of substituted azo compounds. Success is fundamentally dependent on a robust understanding of the underlying reaction mechanisms and meticulous control over key experimental parameters. By maintaining low temperatures to ensure diazonium salt stability and adjusting the reaction medium to the optimal alkaline pH to activate the phenolic ring, researchers can achieve high yields of the desired azo product. The protocols and optimization strategies outlined in this guide provide a solid foundation for the successful application of this versatile chemical intermediate in research and development.
References
-
The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors - PMC. (2016, September 6). National Center for Biotechnology Information. [Link]
-
What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Chemistry Stack Exchange. [Link]
-
What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Chemistry Stack Exchange. (2015, April 24). [Link]
-
Azo Coupling. Organic Chemistry Portal. [Link]
-
Azo coupling. Wikipedia. [Link]
-
The Synthesis of Azo Dyes. University of New Brunswick. [Link]
- The preparation method of 2-amino-4-tert.-butyl phenol.
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: Leveraging 2-Amino-5-tert-butylphenol Hydrochloride in the Synthesis of Bioactive Heterocyclic Compounds
Introduction: Strategic Importance of the Substituted 2-Aminophenol Scaffold
In the landscape of medicinal chemistry and drug development, 2-Amino-5-tert-butylphenol hydrochloride serves as a highly strategic starting material for the synthesis of a variety of heterocyclic compounds.[1] Its structure is uniquely valuable, combining a nucleophilic amino group and a hydroxyl group in an ortho relationship on a benzene ring, a classic precursor for cyclization reactions. The presence of the tert-butyl group at the 5-position is a key feature, often incorporated to enhance the lipophilicity and metabolic stability of target molecules, which can improve their pharmacokinetic profiles.[2][3]
This guide focuses on the primary application of this reagent: the synthesis of 5-tert-butyl-substituted benzoxazoles. Benzoxazoles are a privileged heterocyclic motif found in numerous pharmacologically active agents, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6] We will explore several robust synthetic protocols, delving into the mechanistic rationale behind each method to provide researchers with a comprehensive and practical framework for their work.
Core Application: The Synthesis of 5-tert-Butylbenzoxazoles
The most direct and widespread application of 2-Amino-5-tert-butylphenol is its conversion into the benzoxazole ring system. The general transformation involves the condensation of the aminophenol with a suitable electrophile (such as a carboxylic acid, aldehyde, or their derivatives), followed by an intramolecular cyclodehydration reaction.[4][7]
The reaction typically proceeds in two key stages:
-
N-Acylation/Imination: The amino group of the aminophenol attacks the electrophilic carbonyl carbon of the reaction partner (e.g., a carboxylic acid or aldehyde) to form an intermediate N-acyl-2-aminophenol or a Schiff base, respectively.
-
Intramolecular Cyclization & Dehydration: The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the newly formed amide or imine carbon. Subsequent elimination of a water molecule yields the stable, aromatic benzoxazole ring.
Caption: General mechanism for benzoxazole synthesis.
Experimental Protocols and Methodologies
The choice of synthetic method depends on the desired substituent at the 2-position of the benzoxazole, available equipment, and desired reaction conditions (e.g., speed, solvent use). Below are three validated protocols.
Protocol 1: Direct Condensation with Carboxylic Acids
This is a robust and versatile method for synthesizing 2-alkyl- or 2-aryl-substituted benzoxazoles. The reaction's success hinges on activating the carboxylic acid to facilitate the initial N-acylation.
Method A: Thermal Condensation with Acid Catalyst
This traditional approach utilizes heat and a strong acid to drive the reaction to completion. The acid catalyst serves to protonate the carboxylic acid, increasing its electrophilicity.
-
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Amino-5-tert-butylphenol hydrochloride (1.0 mmol, 1 equiv.).
-
Add the desired carboxylic acid (1.0-1.1 mmol, 1.0-1.1 equiv.).
-
Add methanesulfonic acid (2.0-3.0 mmol) as the catalyst and solvent.[4] Alternatively, a high-boiling solvent like toluene or xylene can be used with a catalytic amount of polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA).
-
Heat the reaction mixture to 100-140°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product into an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted-5-tert-butylbenzoxazole.
-
Method B: Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation offers a significant acceleration of this reaction, often providing higher yields in minutes rather than hours and eliminating the need for a solvent.[4]
-
Step-by-Step Protocol:
-
In a microwave-safe reaction vessel, combine 2-Amino-5-tert-butylphenol hydrochloride (1.0 mmol, 1 equiv.) and the desired carboxylic acid (1.0 mmol, 1 equiv.).
-
For reactions requiring a catalyst, Lawesson's reagent (0.5 mmol) can be an effective promoter under microwave conditions.[8]
-
Thoroughly mix the reactants with a spatula.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a power level sufficient to maintain a temperature of 150-200°C for 10-30 minutes.[4] Optimal conditions should be determined empirically.
-
After the reaction, allow the vessel to cool to room temperature before opening.
-
Dissolve the resulting solid in ethyl acetate and proceed with a standard aqueous workup and purification as described in Method A.
-
| Parameter | Method A: Thermal Condensation | Method B: Microwave-Assisted |
| Catalyst | Methanesulfonic Acid, PPA, p-TSA | Often catalyst-free or with Lawesson's Reagent |
| Solvent | Toluene, Xylene, or neat acid | Typically solvent-free |
| Temperature | 100-140°C | 150-200°C |
| Reaction Time | 4-12 hours | 10-30 minutes |
| Typical Yield | 65-85% | 75-95% |
| Key Advantage | Simple equipment requirements | Rapid, efficient, environmentally friendly |
Table 1: Comparison of thermal and microwave-assisted synthesis.
Protocol 2: Oxidative Cyclization with Aldehydes
This method is ideal for synthesizing 2-aryl- or 2-heteroarylbenzoxazoles from corresponding aldehydes. The reaction proceeds via a Schiff base intermediate which then undergoes an oxidative cyclization.
-
Step-by-Step Protocol:
-
In a suitable flask, dissolve 2-Amino-5-tert-butylphenol hydrochloride (1.0 mmol, 1 equiv.) and the desired aldehyde (1.0 mmol, 1 equiv.) in a solvent such as ethanol or acetonitrile.[7]
-
Add a catalyst. A simple and effective system is samarium triflate (Sm(OTf)₃) in an aqueous medium for a green approach.[8] Alternatively, various metal catalysts or elemental sulfur can be used as the oxidant.[8]
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 60°C) for the time required to form the Schiff base (monitor by TLC).
-
Once the Schiff base formation is complete, add the oxidant if it was not included initially. Continue stirring until the cyclization is complete (typically 1-6 hours).
-
Upon completion, remove the solvent under reduced pressure.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry, concentrate, and purify the crude product via column chromatography.
-
Caption: Workflow for selecting a synthetic protocol.
Protocol 3: Advanced Synthesis from β-Diketones
For accessing 2-substituted benzoxazoles bearing a methyl group and another variable group, β-diketones are excellent precursors. This reaction is efficiently catalyzed by a dual Brønsted acid/copper system.[5]
-
Step-by-Step Protocol:
-
To an oven-dried reaction tube with a magnetic stir bar, add p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 mmol, 0.2 equiv.) and copper(I) iodide (CuI) (0.1 mmol, 0.2 equiv.).[5]
-
Add 2-Amino-5-tert-butylphenol hydrochloride (0.5 mmol, 1 equiv.) and the desired β-diketone (e.g., 2,4-pentanedione) (0.75 mmol, 1.5 equiv.).
-
Add acetonitrile (CH₃CN) (4 mL) as the solvent.
-
Seal the reaction tube and stir the mixture at 80°C for 16 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue directly by silica gel chromatography (e.g., using an eluent of ethyl acetate/petroleum ether) to obtain the pure product.[5]
-
Product Characterization
Confirmation of the synthesized 5-tert-butylbenzoxazole structure is achieved using standard spectroscopic techniques.
| Technique | Expected Observations for a Representative Product (5-tert-butyl-2-phenylbenzoxazole) |
| ¹H NMR | - Singlet for tert-butyl protons (~1.4 ppm, 9H).- Aromatic protons on the benzoxazole core appearing as doublets and doublet of doublets (7.0-8.0 ppm, 3H).- Aromatic protons of the 2-phenyl substituent (7.2-8.2 ppm, 5H). |
| ¹³C NMR | - Quaternary carbon and methyl carbons of the tert-butyl group (~35 ppm and ~31 ppm).- Aromatic carbons of the benzoxazole ring, including the characteristic C=N carbon (~163 ppm).- Aromatic carbons of the 2-phenyl substituent. |
| Mass Spec (ESI-MS) | A prominent peak corresponding to the molecular ion [M+H]⁺. |
Table 2: Representative analytical data for product validation.
Safety and Handling Precautions
-
2-Amino-5-tert-butylphenol hydrochloride: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Acids and Reagents: Strong acids like methanesulfonic acid and catalysts like Lawesson's reagent are corrosive and toxic. Handle with extreme care.
-
Solvents: Use flammable organic solvents in a fume hood away from ignition sources.
-
Microwave Reactor: Only use vessels specifically designed for microwave chemistry. Never exceed the recommended temperature or pressure limits for the vessel.
References
- BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
-
Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry, 79(13), 6310-6314. [Link]
-
Organic Chemistry Portal. Synthesis of Benzoxazoles. [Link]
-
MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. [Link]
- Google Patents. (US8178666B2). 2-aminobenzoxazole process.
-
ResearchGate. (2025). Various pathways for the synthesis of benzoxazole using 2-aminophenol.... [Link]
-
Kyushu University Institutional Repository. (1990). Synthesis of 2-Aminomethyl-5-tert-butylphenols. [Link]
-
World Journal of Pharmaceutical Research. (2025). Synthesis of Benzoxazole Derivatives and Their Biological Importance: A Review. [Link]
-
Asian Journal of Chemistry. (2007). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. [Link]
-
PMC. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]
- Google Patents. (WO2016075703A2). An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.
-
ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. [Link]
-
PMC. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]
-
International Journal of Health Sciences. (2022). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. [Link]
-
Lookchem. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. [Link]
-
PubChem. 5-Amino-2-tert-butylphenol. [Link]
Sources
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- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
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- 8. Benzoxazole synthesis [organic-chemistry.org]
Application Note: Catalytic Architectures of 2-Amino-5-tert-butylphenol Derivatives
This guide details the catalytic applications of 2-Amino-5-tert-butylphenol hydrochloride derivatives. This compound serves as a privileged scaffold for constructing redox-active "non-innocent" ligands and sterically tuned Schiff bases , widely used in asymmetric oxidation, polymerization, and biomimetic catalysis.
Core Chemical Identity & Handling
-
Compound : 2-Amino-5-tert-butylphenol Hydrochloride
-
CAS : 1199-47-9 (Free base), 2-Amino-5-tert-butylphenol HCl (Salt form)
-
Role : Ligand Precursor (N,O-Donor).[1]
-
Key Feature : The tert-butyl group at the C5 position (para to the amine) provides critical solubility in non-polar solvents (toluene, hexane) and exerts remote electronic donation, stabilizing high-valent metal centers (e.g., V(V), Mn(IV)).
-
Handling Protocol : As a hydrochloride salt, the amine is protonated (
). It must be neutralized in situ or prior to ligand synthesis to restore nucleophilicity.
Primary Catalytic Applications
| Catalytic Domain | Derivative Class | Metal Center | Target Reaction | Mechanism |
| Polymerization | Phenoxy-Imine (FI) | Ti(IV), Zr(IV) | Olefin Polymerization | Coordination-Insertion |
| Asymmetric Oxidation | Tridentate ONO Schiff Base | V(V), Mn(III) | Epoxidation, Sulfoxidation | Metal-Peroxo / Radical Rebound |
| Biomimetic Catalysis | Radical-Copper Complex | Cu(II) | Aerobic Alcohol Oxidation | Galactose Oxidase Mimicry (Radical) |
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Tridentate ONO Vanadium(V) Epoxidation Catalyst
Rationale: Vanadium complexes derived from tridentate Schiff bases are potent catalysts for the epoxidation of allylic alcohols and unfunctionalized alkenes. The 5-tert-butyl group prevents catalyst dimerization, a common deactivation pathway.
Step 1: Ligand Synthesis (Neutralization & Condensation)
-
Reagents :
-
2-Amino-5-tert-butylphenol HCl (10 mmol, 2.02 g)
-
3,5-Di-tert-butylsalicylaldehyde (10 mmol, 2.34 g)
-
Triethylamine (Et
N) (11 mmol, 1.5 mL) -
Ethanol (Absolute, 50 mL)
-
-
Procedure :
-
Dissolve the aminophenol salt in ethanol.
-
Add Et
N dropwise. The solution will darken as the free amine is liberated. Stir for 15 min. -
Add the salicylaldehyde in one portion.
-
Reflux for 4 hours.[2] A deep orange/red precipitate will form.
-
Cool to 0°C, filter, and wash with cold methanol.[3]
-
Yield : ~85-90% of the Schiff Base Ligand (
).
-
Step 2: Vanadium Complexation
-
Reagents :
-
Ligand
(5 mmol) -
VO(acac)
(Vanadyl acetylacetonate) (5 mmol) -
Methanol (30 mL)
-
-
Procedure :
-
Suspend
in methanol. -
Add VO(acac)
. Reflux for 3 hours open to air (oxidative complexation). -
The mixture turns dark green/black.
-
Evaporate solvent to 50% volume and cool to crystallize the complex
.
-
Step 3: Catalytic Epoxidation Workflow
-
Substrate : Styrene or Allyl Alcohol.
-
Oxidant : TBHP (tert-Butyl hydroperoxide) or
. -
Conditions : 1 mol% Catalyst, CH
Cl , 0°C RT, 6 hours. -
Workup : Quench with saturated Na
SO , extract with DCM, analyze by GC-MS.
Protocol B: Synthesis of "Fujita-Type" Phenoxy-Imine (FI) Polymerization Pre-Catalyst
Rationale: Phenoxy-imine ligands create highly active Group 4 (Ti/Zr) catalysts for ethylene polymerization. The 5-tert-butyl group enhances thermal stability during the exothermic polymerization process.
Step 1: Ligand Synthesis
-
React 2-Amino-5-tert-butylphenol (neutralized) with Benzaldehyde (or substituted benzaldehyde) in refluxing toluene with a Dean-Stark trap to remove water.
-
Isolate the imine ligand by recrystallization from hexane.
Step 2: Titanation (Strictly Anhydrous)
-
Reagents :
-
Ligand (2 mmol)
- -Butyllithium (4.2 mmol, 2.5 M in hexanes)
-
TiCl
(1 mmol) -
Toluene/THF (Dry)
-
-
Procedure :
-
Dissolve ligand in dry THF at -78°C.
-
Add
-BuLi slowly (Lithiation of phenol and optional deprotonation). -
Add TiCl
dropwise. Solution turns dark red. -
Warm to RT and stir for 12 hours.
-
Remove salts (LiCl) by filtration under Argon.
-
Crystallize the complex
from toluene/hexane.
-
Part 4: Mechanism & Visualization
Diagram 1: Vanadium-Catalyzed Epoxidation Pathway
This diagram illustrates the catalytic cycle involving the 2-Amino-5-tert-butylphenol derived ligand. The "Active Species" involves a V(V)-Peroxo intermediate stabilized by the ligand's rigid backbone.
Caption: Catalytic cycle for alkene epoxidation using V(V) complexes of 2-Amino-5-tert-butylphenol Schiff bases.
Diagram 2: Ligand Synthesis Workflow
Visualizing the critical neutralization step for the hydrochloride salt.
Caption: Synthesis of Tridentate ONO Ligand from the Hydrochloride Salt Precursor.
Part 5: References
-
Gupta, K. C., & Sutar, A. K. (2008). Catalytic activities of Schiff base transition metal complexes. Coordination Chemistry Reviews, 252(12-14), 1420-1450.
-
Maurya, M. R., et al. (2011). Vanadium complexes of ONO donor ligands: Synthesis, characterization and catalytic reactivity. Journal of Molecular Catalysis A: Chemical, 344(1), 18-27.
-
Fujita, T., et al. (2002). FI Catalysts: New Olefin Polymerization Catalysts. Chemical Reviews, 102(9), 3345-3370.
-
Chaudhuri, P. (2003). Non-innocent ligands in bioinorganic chemistry: An overview. Dalton Transactions, (8), 1665-1682.
-
Sigma-Aldrich. (2024). Product Specification: 2-Amino-5-tert-butylphenol.[4][5]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. BJOC - Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides [beilstein-journals.org]
- 4. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google Patents [patents.google.com]
- 5. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
Application Note: Precision N-Alkylation of 2-Amino-5-tert-butylphenol Hydrochloride
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
2-Amino-5-tert-butylphenol hydrochloride is a critical scaffold in medicinal chemistry, notably serving as a key intermediate in the synthesis of CFTR modulators (e.g., Ivacaftor analogs) and specialized lipophilic antioxidants.[1]
The N-alkylation of this substrate presents a classic chemoselectivity challenge:
-
Ambident Nucleophilicity: Competition between the amine (
) and the phenol (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ). -
Salt Form: The starting material is an HCl salt (
), rendering the amine non-nucleophilic until neutralized.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Oxidation Sensitivity: Electron-rich aminophenols are prone to oxidation, forming quinone imines (often observed as rapid darkening of the reaction mixture).[1]
This guide provides two validated protocols to achieve high-yield N-monoalkylation while suppressing O-alkylation and over-alkylation.
Critical Pre-Treatment: The "In-Situ" Neutralization Strategy[1]
The Problem: Direct addition of alkylating agents to the hydrochloride salt results in zero conversion. The amine must be "free-based" to restore its lone pair.[1] The Risk: Isolating the free base (2-Amino-5-tert-butylphenol) as a solid often leads to degradation (oxidation) during drying.[1] The Solution: Perform an in-situ neutralization or a "phase-break" neutralization immediately prior to reaction.[1]
Protocol: Safe Liberation of the Free Base
-
Dissolution: Suspend 2-Amino-5-tert-butylphenol HCl (1.0 equiv) in EtOAc or DCM (10 volumes).
-
Neutralization: Add saturated aqueous
(3.0 equiv) and stir vigorously for 20 minutes under Nitrogen.-
Note:
is preferred overngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> to avoid phenolate formation, which promotes unwanted O-alkylation.
-
-
Phase Separation: Separate the organic layer.[1] Wash once with brine.[1]
-
Drying: Dry over anhydrous
for <15 minutes. -
Usage: Filter the solution directly into the reaction vessel. Do not concentrate to dryness.
Method A: Reductive Alkylation (The "Gold Standard")
Best For: Mono-alkylation with high chemoselectivity.[1] Mechanism: Formation of an imine/hemiaminal followed by reduction.[1][2] Selectivity: The phenol group does not react with aldehydes/ketones under these conditions, effectively protecting the O-position.[1]
Reagents
-
Substrate: Free-based 2-Amino-5-tert-butylphenol (in solution).[1]
-
Carbonyl Source: Aldehyde (
equiv).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Reductant: Sodium Triacetoxyborohydride (
,ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ) ( equiv). -
Solvent: DCE (1,2-Dichloroethane) or THF.[1]
-
Acid Catalyst: Acetic Acid (
equiv) – Critical for imine formation.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Step-by-Step Protocol
-
Imine Formation: To the solution of the free base in DCE, add the Aldehyde (1.05 equiv).
-
Acidification: Add Acetic Acid (1.0 equiv). Stir at room temperature (RT) for 30–60 minutes.
-
Checkpoint: Monitor by TLC/LCMS.[1] The disappearance of the starting aniline and appearance of the imine (often less polar) indicates readiness.
-
-
Reduction: Cool the mixture to
. Add in three portions over 15 minutes. -
Reaction: Allow to warm to RT and stir for 2–12 hours.
-
Quench: Add saturated aqueous
to quench excess hydride. -
Workup: Extract with DCM. Wash organics with water and brine.[1] Dry over
.[3]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Why this works:
Method B: Direct Alkylation (Controlled ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> )[1]
Best For: Simple alkyl groups (Methyl, Ethyl, Benzyl) where aldehydes are unstable or unavailable.[1] Challenge: Controlling Mono- vs. Di-alkylation and N- vs. O-alkylation.
Reagents
-
Substrate: 2-Amino-5-tert-butylphenol HCl.[1]
-
Alkylating Agent: Alkyl Bromide/Iodide (
equiv).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Base:
orngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> (Powdered, anhydrous). -
Solvent: DMF (Dimethylformamide) or
(Acetonitrile).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Step-by-Step Protocol
-
Setup: Charge 2-Amino-5-tert-butylphenol HCl (1.0 equiv) and anhydrous
(2.2 equiv) into DMF (10 volumes).-
Expert Tip: Using 2.2 equiv of base neutralizes the HCl salt (1 equiv) and scavenges the HBr produced during alkylation (1 equiv + slight excess).
-
-
Addition: Add the Alkyl Halide (0.95 - 1.0 equiv) dropwise at
. -
Reaction: Stir at RT. If reaction is sluggish, heat to
.-
Warning: Higher temperatures (
) promote O-alkylation.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-
-
Workup: Dilute with water (excess) and extract with EtOAc. The DMF stays in the aqueous phase.
Comparative Data & Decision Matrix
| Parameter | Method A: Reductive Amination | Method B: Direct Alkylation ( |
| Selectivity (N vs O) | Excellent (>99:1) | Moderate (Requires mild base) |
| Mono-alkylation Control | High (Self-limiting) | Low (Risk of di-alkylation) |
| Reaction Conditions | Mild, Acidic Buffer | Basic, Polar Solvent |
| Substrate Scope | Aldehydes/Ketones | Alkyl Halides |
| Primary Risk | Incomplete reduction | Over-alkylation / O-alkylation |
Visualizing the Pathway
The following diagram illustrates the critical decision points and chemical pathways for this substrate.
Figure 1: Decision workflow for N-alkylation, highlighting impurity risks in Method B.
Troubleshooting & Quality Control
Common Issues
-
Darkening/Black Reaction Mixture:
-
Low Conversion in Method A:
-
O-Alkylation in Method B:
-
Cause: Base was too strong (e.g., NaOH, NaH) or solvent too polar/hot.
-
Fix: Switch to
orngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> in Acetonitrile at RT.
-
Analytical Specifications
-
NMR (
): Look for the diagnostic tert-butyl singlet (~1.3 ppm). The N-alkyl protons should appear at 3.0–3.5 ppm.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
HPLC: The N-alkylated product is typically more lipophilic (longer retention time) than the starting material but less lipophilic than the O-alkylated or di-alkylated byproducts.[1]
References
-
Vertex Pharmaceuticals. (2016).[1] Process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.[1][4] WO2016075703A2.[1] Link
-
Wang, R., & Xu, J. (2010).[1][3] Selective alkylation of aminophenols.[1][3] Arkivoc, 2010(ix), 293-299.[1][5] Link
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]
-
Technical Disclosure Commons. (2025). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol.[1][6][4]Link[1]
-
PubChem. (2024).[1] 5-Amino-2-tert-butylphenol Compound Summary. CID 57470209.[1] Link[1]
Sources
- 1. 5-Amino-2-tert-butylphenol | C10H15NO | CID 57470209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. tdcommons.org [tdcommons.org]
Synthesis of Schiff bases from 2-Amino-5-tert-butylphenol hydrochloride
Application Note: Synthesis of Lipophilic Schiff Bases from 2-Amino-5-tert-butylphenol Hydrochloride
Introduction
Schiff bases (azomethines) are a cornerstone of medicinal and coordination chemistry, serving as privileged pharmacophores and versatile ligands. This guide focuses on the synthesis of Schiff bases derived from 2-Amino-5-tert-butylphenol hydrochloride .
The specific selection of this precursor is strategic:
-
Lipophilicity: The tert-butyl group at the 5-position significantly enhances the solubility of the resulting Schiff bases in non-polar organic solvents and improves membrane permeability for biological applications.
-
Steric Influence: The bulky alkyl group prevents intermolecular aggregation, often leading to cleaner crystallization and higher solubility compared to the unsubstituted 2-aminophenol analogues.
-
Redox Activity: Phenol-based ligands are non-innocent; the tert-butyl group stabilizes radical species, making these derivatives excellent candidates for antioxidant studies and oxidation catalysis.
Chemical Foundation & Strategy
The synthesis relies on the condensation of the primary amine with an aromatic aldehyde. However, the starting material is a hydrochloride salt .
The Challenge: The amine group in the hydrochloride salt (
The Solution: An in situ neutralization strategy is employed. We utilize a weak base (Sodium Acetate or Triethylamine) to liberate the free amine in the reaction medium. This method avoids the oxidative degradation that often occurs when isolating electron-rich free aminophenols.
Reaction Scheme:
Materials & Equipment
| Reagent | Grade | Role |
| 2-Amino-5-tert-butylphenol HCl | >98% | Starting Precursor |
| Aromatic Aldehyde | >98% | Electrophile (e.g., Salicylaldehyde, 3,5-di-tert-butylsalicylaldehyde) |
| Ethanol (Absolute) | ACS Reagent | Solvent |
| Sodium Acetate (Anhydrous) | Reagent | Neutralizing Base |
| Triethylamine (Et3N) | Reagent | Alternative Base (Organic soluble) |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser with drying tube (CaCl2)
-
Magnetic stirrer/hotplate
-
Rotary evaporator (optional)
-
Hirsch or Buchner funnel
Experimental Protocol
Method A: In Situ Neutralization (Recommended)
Best for high-throughput synthesis and minimizing oxidation.
Step 1: Preparation of the Amine Solution
-
In a 100 mL round-bottom flask, suspend 2-Amino-5-tert-butylphenol HCl (1.0 mmol, 201.7 mg) in Absolute Ethanol (10 mL).
-
Add Sodium Acetate (1.0 - 1.2 mmol, ~82-98 mg) or Triethylamine (1.0 mmol, 140 µL).
-
Stir at room temperature for 10–15 minutes. The solution should clarify or change color (often darkening slightly) as the free amine is liberated.
Step 2: Aldehyde Addition
-
Add the stoichiometric amount of the chosen Aromatic Aldehyde (1.0 mmol) dropwise to the stirring solution.
-
Note: If the aldehyde is solid, dissolve it in a minimal amount of ethanol (2-3 mL) before addition.
-
Step 3: Condensation (Reflux)
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 78–80 °C) for 2 to 4 hours .
-
Monitoring: Monitor reaction progress via TLC (Eluent: Hexane:Ethyl Acetate 3:1). The starting amine spot (low Rf, often streaking) should disappear, and a new, less polar spot (Schiff base) should appear.
Step 4: Work-up & Isolation
-
Allow the reaction mixture to cool slowly to room temperature.
-
Crystallization: Many Schiff bases will precipitate upon cooling. If no precipitate forms, concentrate the solvent to half volume using a rotary evaporator and cool in an ice bath.
-
Filter the solid using a Buchner funnel.
-
Washing: Wash the precipitate with cold ethanol (2 x 3 mL) followed by cold water (to remove any NaCl/NaOAc salts).
-
Dry the product in a vacuum desiccator over silica gel.
Method B: Two-Step (Free Base Isolation)
Use only if the aldehyde is extremely acid-sensitive.
-
Dissolve the HCl salt in water.
-
Neutralize with saturated
solution until pH ~8. -
Extract with Ethyl Acetate (3x).
-
Dry organic layer (
), filter, and evaporate to get the free base. -
Immediately react with aldehyde in refluxing ethanol.
Visualization of Workflow
The following diagram illustrates the critical decision points and flow of the synthesis.
Caption: Workflow for the synthesis of Schiff bases via in situ neutralization of the hydrochloride salt.
Characterization Guidelines
To validate the structure, look for these specific spectroscopic signatures:
| Technique | Parameter | Expected Observation |
| IR Spectroscopy | Strong band at 1610 – 1630 cm⁻¹ (Imine stretch). | |
| Broad band at 3300–3400 cm⁻¹ (often shifted due to H-bonding). | ||
| ¹H NMR | Azomethine H | Singlet at δ 8.0 – 9.0 ppm . |
| tert-Butyl | Strong singlet (9H) at δ 1.2 – 1.3 ppm . | |
| Phenolic OH | Singlet (broad) at δ 9.0 – 13.0 ppm (highly dependent on H-bonding). | |
| Mass Spec | Molecular Ion |
Applications & Utility
-
Bioinorganic Chemistry: The tert-butyl group mimics the hydrophobic environment of enzyme active sites. Complexes of these ligands with Cu(II) or Zn(II) are often used to model metalloenzymes like Galactose Oxidase.
-
Antimicrobial Agents: The lipophilicity assists in penetrating the lipid bilayer of bacterial cell walls, enhancing the efficacy of the azomethine pharmacophore against Gram-positive bacteria (e.g., S. aureus).
-
Antioxidants: The sterically hindered phenol moiety is a known radical scavenger. These Schiff bases often exhibit significant DPPH scavenging activity.
References
-
Vertex Pharmaceuticals Inc. "An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof." World Intellectual Property Organization, WO2016075703A2. Link
-
Zhang, Y. et al. "Synthesis, crystal structure and antioxidant activity of butylphenol Schiff bases." Journal of Molecular Structure, 2025. Link
-
Hassan, A. et al. "Synthesis and Biological Evaluation of Schiff Bases." Asian Journal of Chemistry, Vol. 20, No. 4. Link
-
MDPI. "Schiff Bases Functionalized with T-Butyl Groups as Adequate Ligands to Extended Assembly of Cu(II) Helicates." Inorganics, 2023.[1][2] Link
-
PubChem. "2,5-Di-tert-butylphenol Compound Summary." National Library of Medicine. Link
Sources
Application Note: Oxidative Coupling of 2-Amino-5-tert-butylphenol Hydrochloride
[1]
Introduction & Chemical Identity
2-Amino-5-tert-butylphenol is a specialized ortho-aminophenol derivative.[1] Unlike its para-isomers (used extensively in cool-tone hair dyes and paracetamol manufacture), the ortho arrangement of the amino and hydroxyl groups, combined with the bulky tert-butyl group at the 5-position, imparts unique steric and electronic properties.
This compound exhibits "redox non-innocence," meaning it can exist in multiple oxidation states that are stable enough to act as reactive intermediates. In oxidative environments, it serves as a primary intermediate (developer) for the synthesis of phenoxazinone dyes (biomimetic synthesis) and warm-tone hair colorants .[1]
Key Chemical Properties
| Property | Specification |
| Chemical Name | 2-Amino-5-tert-butylphenol Hydrochloride |
| Free Base CAS | 1199-47-9 |
| Molecular Weight | 165.23 g/mol (Free base); ~201.7 g/mol (HCl salt) |
| Structure | Benzene ring with -OH at C1, -NH₂ at C2, -tBu at C5 |
| Redox Behavior | Forms o-quinone imine upon 2e⁻ oxidation |
| Primary Application | Oxidative hair dyeing (Yellow/Gold tones), Phenoxazine synthesis |
Mechanistic Principles
The utility of 2-Amino-5-tert-butylphenol relies on its conversion into an electrophilic o-quinone imine .[1] This intermediate is highly reactive toward nucleophiles (couplers).[1]
The Reaction Pathway[7][8][9][10]
-
Activation: Under alkaline conditions (pH > 8) or enzymatic catalysis, the phenol is deprotonated.[1]
-
Oxidation: An oxidant (H₂O₂ or O₂/Catalyst) removes two electrons and two protons, generating the o-quinone imine .[1]
-
Coupling (Branch Point):
-
Path A (Self-Coupling): In the absence of a distinct coupler, the quinone imine reacts with unoxidized starting material to form an aminophenoxazinone (dimerization).
-
Path B (Cross-Coupling): In the presence of a nucleophilic coupler (e.g., resorcinol, m-aminophenol), the quinone imine undergoes Michael addition followed by re-oxidation to form an indo dye .
-
Visualizing the Pathway[11]
Figure 1: Divergent reaction pathways for the oxidative coupling of 2-Amino-5-tert-butylphenol.
Application Protocols
Protocol A: Biomimetic Synthesis of Phenoxazinone Derivatives
Purpose: To synthesize phenoxazinone scaffolds (analogous to the antibiotic Actinomycin D core) via oxidative dimerization.[1] This method uses Silver(I) Oxide as a clean, chemical oxidant.[1]
Reagents:
-
2-Amino-5-tert-butylphenol HCl (1.0 mmol)[1]
-
Silver(I) Oxide (Ag₂O) (2.0 - 3.0 mmol)[1]
-
Anhydrous Methanol (10 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of 2-Amino-5-tert-butylphenol HCl in 10 mL of anhydrous methanol in a round-bottom flask.
-
Neutralization (In-situ): If using the HCl salt, add 1.0 mmol of Triethylamine (TEA) to liberate the free amine.[1] Stir for 5 minutes.
-
Oxidation: Add Ag₂O (2.0 mmol) in one portion. The reaction mixture will likely darken immediately (deep red/orange) indicating quinone imine formation.[1]
-
Reaction: Stir vigorously at room temperature (25°C) for 2–4 hours. Monitor via TLC (eluent: EtOAc/Hexane 1:1).[1] The starting material spot should disappear, replaced by a lower Rf colored spot (dimer).[1]
-
Work-up: Filter the mixture through a pad of Celite to remove silver residues. Wash the pad with methanol.[1]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, gradient 0-5% Methanol in DCM).
-
Result: The product is typically a 2-amino-phenoxazin-3-one derivative.[1]
Critical Note: The tert-butyl group at position 5 blocks specific coupling sites, directing the regioselectivity of the dimerization to the 2- and 3- positions of the final phenoxazine ring.
Protocol B: Formulation of Oxidative Hair Dye (Cross-Coupling)
Purpose: To demonstrate the generation of cosmetic pigments (Yellow/Gold/Copper series) by coupling with standard couplers.
Reagents:
-
Primary Intermediate: 2-Amino-5-tert-butylphenol HCl (0.5%)[1]
-
Coupler: 2-Methyl-5-hydroxyethylaminophenol (0.5%) [or Resorcinol for lighter shades][1]
-
Alkaline Base: Ammonium Hydroxide (28% solution) or Monoethanolamine (MEA)[1]
-
Oxidant: Hydrogen Peroxide (6% aqueous solution, "20 Volume")[1]
-
Solvent Matrix: Water/Ethanol/Surfactant blend[1]
Step-by-Step Methodology:
-
Dye Base Preparation:
-
Activation:
-
Immediately before use, mix the Dye Base (1 part) with Hydrogen Peroxide 6% (1 part).[1]
-
Observation: The mixture will begin to develop color over 5–10 minutes.
-
-
Application (In-Vitro Testing):
-
Apply the mixture to bleached yak hair or wool swatches.[1]
-
Incubate at 30°C for 30 minutes.
-
-
Rinse:
-
Rinse swatches thoroughly with warm water, then wash with a mild acidic shampoo (pH 5.5) to stop the oxidation.[1]
-
-
Data Analysis:
Coupler Compatibility Table
| Coupler | Expected Color Direction | Mechanism |
| Resorcinol | Yellow / Blonde | C-O / C-C Coupling |
| m-Aminophenol | Orange / Amber | Indophenol formation |
| 1-Naphthol | Red / Violet | Indoaniline formation |
| None (Self-Coupling) | Brown / Dull Red | Phenoxazinone formation |
Troubleshooting & Optimization
pH Control
The oxidation potential of aminophenols is pH-dependent.[2]
-
pH < 7: The ammonium salt is stable; oxidation is negligible.[1]
-
pH 8–9: Controlled oxidation.[1] Ideal for enzymatic catalysis (e.g., using Laccase).[1]
-
pH > 10: Rapid oxidation.[1] Ideal for H₂O₂ protocols but increases risk of side reactions (polymerization).[1]
Preventing Auto-Oxidation
The free base of 2-Amino-5-tert-butylphenol oxidizes rapidly in air.[1]
-
Storage: Store the HCl salt under Argon/Nitrogen at 4°C.
-
Handling: Prepare solutions immediately before use. Use Sodium Sulfite (Na₂SO₃) or Ascorbic Acid in the solvent matrix if a delay is expected.
Safety & Handling (E-E-A-T)
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
-
Sensitization: Potential skin sensitizer.[1] Wear nitrile gloves and long sleeves.[1]
Disposal:
References
-
Biomimetic Synthesis of Phenoxazinones
-
Hair Dye Chemistry & Couplers
-
General Oxidative Coupling Mechanisms
-
Safety Data
Sources
- 1. cpachem.com [cpachem.com]
- 2. Oxidative coupling of 2-aminophenol to 2-amino-phenoxazine-3-one catalyzed by organotin (IV)–copper (I) cyanide coordination polymers as heterogeneous catalysts - Arabian Journal of Chemistry [arabjchem.org]
- 3. combi-blocks.com [combi-blocks.com]
- 4. 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. WO1999036047A1 - Two-part hair dye compositions containing polyether polyurethanes and conditioning agents - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-Amino-5-tert-butylphenol Hydrochloride
Topic: Improving Reaction Yields & Handling Protocols Product: 2-Amino-5-tert-butylphenol Hydrochloride (CAS: 1391053-62-7 for salt / 1199-47-9 for free base) Target Audience: Synthetic Chemists, Process Engineers
Core Technical Directive: The Stability-Reactivity Paradox
The primary cause of low yields with 2-Amino-5-tert-butylphenol hydrochloride is a misunderstanding of its "Stability-Reactivity Paradox."
-
The Salt (HCl): Stable, resistant to oxidation, but nucleophilically inert.
-
The Free Base: Highly reactive nucleophile, but prone to rapid oxidation (forming quinone imines and tars) upon exposure to air.
The Golden Rule: Never liberate the free base until you are ready to react it immediately, and always under an inert atmosphere. The tert-butyl group at the 5-position acts as an electron-donating group (EDG), which increases the electron density of the ring. While this enhances nucleophilicity, it simultaneously lowers the oxidation potential, making this specific derivative more sensitive to air than unsubstituted 2-aminophenol.
Critical Handling Protocols (Standard Operating Procedures)
Protocol A: "In-Situ" Neutralization (Recommended)
Use this method for acylation, alkylation, or benzoxazole formation to minimize handling losses.
Rationale: By neutralizing the salt inside the reaction vessel under inert gas, you eliminate the isolation step where 90% of oxidation occurs.
-
Setup: Flame-dry a 3-neck round bottom flask. Flush with Argon (
) or Nitrogen ( ) for 15 minutes. -
Solvent: Use anhydrous solvent (DCM, THF, or Toluene depending on temperature requirements). Note: The tert-butyl group significantly enhances solubility in organic solvents compared to the parent aminophenol.
-
Base Addition: Suspend the 2-Amino-5-tert-butylphenol HCl in the solvent. Add a non-nucleophilic organic base (e.g., DIPEA or Triethylamine ) in a 1.1 : 1 molar ratio relative to the starting material.
-
Observation: The suspension should clarify or change texture as the free base is liberated.
-
Reaction: Add your electrophile (acid chloride, aldehyde, etc.) immediately via syringe.
Protocol B: Biphasic Free-Basing (Only if Isolation is Mandatory)
Use this only if your subsequent reaction is base-sensitive.
-
Degassing: Sparge all solvents (Water and EtOAc/DCM) with
for 20 minutes before use. -
Dissolution: Dissolve the HCl salt in deoxygenated water containing 1% Sodium Dithionite (
). The dithionite acts as a sacrificial antioxidant. -
Neutralization: Slowly add Saturated
under flow until pH ~8. -
Extraction: Extract immediately into deoxygenated EtOAc.
-
Drying: Dry over
and concentrate in vacuo without heating above 30°C.
Visualizing the Failure Mode: The Oxidation Trap
The following diagram illustrates why yields drop when the "Golden Rule" is ignored. The formation of the Quinone Imine is irreversible and leads to the "black tar" often seen in failed batches.
Figure 1: The divergent pathways of 2-Amino-5-tert-butylphenol. Path Green represents the desired inert-atmosphere workflow. Path Red represents the oxidative degradation caused by air exposure.
Application Guide: Synthesis of 5-tert-butylbenzoxazoles
The most common application for this compound is the synthesis of Benzoxazole ligands. Below is a high-yield protocol optimized for the tert-butyl derivative.
Reaction Type: Condensation with Carboxylic Acids/Aldehydes.
| Parameter | Standard Condition | Optimized Condition (High Yield) | Why? |
| Atmosphere | Air / Open Flask | Strict Argon/Nitrogen | Prevents quinone formation. |
| Solvent | Ethanol (Reflux) | Xylene or Toluene | Higher boiling point allows for azeotropic water removal. |
| Catalyst | PPA (Polyphosphoric Acid) | p-TsOH (0.1 eq) or Boric Acid | PPA is too viscous and hard to work up; p-TsOH allows cleaner isolation. |
| Water Removal | None | Dean-Stark Apparatus | Driving the equilibrium forward is critical for condensation. |
| Workup | Acid/Base Extraction | Filtration through Silica | Tars stick to silica; product elutes easily due to lipophilic t-butyl group. |
Step-by-Step Workflow
-
Combine: In a flask equipped with a Dean-Stark trap, add 2-Amino-5-tert-butylphenol HCl (1.0 eq), Carboxylic Acid (1.0 eq), and p-Toluenesulfonic acid (0.1 eq) in Toluene.
-
Neutralize: Add Triethylamine (1.1 eq) to free-base the amine in situ.
-
Reflux: Heat to reflux (110°C). Monitor water collection in the trap.
-
Monitor: Run TLC (Hexane:EtOAc 8:2). The product will be highly fluorescent under UV (254/365 nm) due to the benzoxazole core.
-
Purification: Once cool, wash with
, dry organic layer, and pass through a short pad of silica gel. The tert-butyl group makes the product very soluble in non-polar solvents, facilitating easy separation from polar byproducts.
Troubleshooting Matrix (FAQ)
Q1: My reaction mixture turned dark brown/black within minutes. Is it ruined?
-
Diagnosis: Rapid oxidation. You likely exposed the free base to air or used solvents with dissolved oxygen.
-
Solution: If the reaction hasn't started, it may be recoverable. Add a reducing agent like Sodium Dithionite or Sodium Metabisulfite (aqueous wash) to reduce the quinones back to phenols, then re-purify. For future runs, degas solvents vigorously.
Q2: I am getting low conversion even after 24 hours.
-
Diagnosis: Incomplete neutralization of the HCl salt.
-
Check: Did you add enough base? The HCl salt is non-nucleophilic.
-
Fix: Add an extra 0.5 eq of DIPEA or TEA. Ensure your base is dry.
Q3: The product is an oil, but it should be a solid.
-
Diagnosis: Solvent trapping or impurities. The tert-butyl group acts as a "grease anchor," holding onto solvents like Toluene.
-
Fix: Triturate the oil with cold Pentane or Methanol. The bulky tert-butyl group usually encourages crystallization if the impurity profile is low.
Q4: Can I use the 5-amino-2-tert-butylphenol isomer instead?
-
Diagnosis: CRITICAL STOP. No.
-
Reason: 5-amino-2-tert-butylphenol (used in Ivacaftor synthesis) has the amine meta to the hydroxyl group relative to the t-butyl, or para to the OH. It cannot form the 5-membered oxazole ring required for benzoxazoles. Verify your CAS number:
References & Authority
-
Benzoxazole Synthesis via Condensation:
-
Title: Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H.
-
Source:Arabian Journal of Chemistry (2014).
-
Relevance: Establishes the baseline mechanism for aminophenol condensation.
-
URL:[Link]
-
-
Handling Aminophenol Salts:
-
Oxidation Prevention Strategy:
-
Isomer Distinction (Ivacaftor Intermediate):
Sources
- 1. Buy 5-Amino-2-tert-butylphenol | 873055-35-7 [smolecule.com]
- 2. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
- 3. 2-AMINOPHENOL HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-AMino-2,4-di-tert-butylphenol synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Optimization of Temperature Parameters for 2-Amino-5-tert-butylphenol HCl Synthesis
Executive Summary
The synthesis of 2-Amino-5-tert-butylphenol HCl presents a specific regioselectivity challenge often confused with its isomer, 2-amino-4-tert-butylphenol. The critical control point lies in the nitration of the starting material, 3-tert-butylphenol , where temperature and solvent choice dictate the ratio of the desired ortho-nitro isomer (position 6) versus the para-nitro isomer (position 4).
This guide provides an optimized protocol focusing on thermodynamic vs. kinetic control to maximize the yield of the correct precursor, 2-nitro-5-tert-butylphenol , and its subsequent reduction and acidification.
Part 1: The Reaction Pathway & Critical Control Points
The synthesis follows a three-stage pathway.[1][2][3] The success of the final HCl salt crystallization is entirely dependent on the purity of the nitro-intermediate isolated in Stage 1.
Visual Workflow (Graphviz)
Caption: Figure 1. Optimized synthetic pathway highlighting the critical purification step required to isolate the correct regioisomer.
Part 2: Technical Support & Troubleshooting (Q&A)
Module 1: Nitration Phase (Regioselectivity & Temperature)
Context: You are nitrating 3-tert-butylphenol . The hydroxyl group directs ortho/para, while the bulky tert-butyl group at position 3 sterically influences the outcome. You need the nitro group at position 6 (ortho to OH, para to t-butyl) to generate the "2-amino-5-tert-butyl" skeleton.
Q1: Why am I getting high levels of the 4-nitro isomer (para) instead of the desired 6-nitro (ortho)? A: This is a classic thermodynamic vs. kinetic control issue, often exacerbated by solvent choice.
-
Root Cause: In polar protic solvents (like acetic acid) or at higher temperatures (>20°C), the para-isomer (4-nitro) is favored due to steric relief.
-
Solution: Switch to a non-polar solvent (e.g., Hexane, DCM, or Benzene) and lower the temperature to -5°C to 0°C .
-
Mechanism: In non-polar solvents, the incoming nitronium ion (or HNO3 molecule) coordinates with the phenolic hydroxyl proton via hydrogen bonding. This "tethers" the electrophile, delivering it selectively to the ortho position (position 6) via a cyclic transition state [1].
-
Protocol Adjustment:
-
Dissolve 3-tert-butylphenol in Hexane.
-
Cool to -5°C.
-
Add HNO3 (1 equivalent) dropwise.
-
Maintain T < 5°C throughout addition.
-
Q2: The reaction exotherms rapidly upon acid addition. How do I manage this safely? A: Nitration of electron-rich phenols is highly exothermic and prone to runaway.
-
Risk: If T > 15°C, you risk dinitration (forming 2,4-dinitro-5-tert-butylphenol) and oxidation (tar formation).
-
Control Strategy:
-
Dilution: Use a solvent ratio of at least 10:1 (Solvent:Substrate).
-
Acid Concentration: Do not use fuming HNO3. Use 65-70% HNO3.
-
Addition Rate: The acid addition rate must be linked to the internal temperature probe. Stop addition if T rises > 2°C above setpoint.
-
Q3: How do I separate the desired isomer from the mixture? A: Do not rely on column chromatography for scale-up. Use Steam Distillation .
-
Principle: Ortho-nitrophenols (like your target 2-nitro-5-tert-butylphenol) possess strong intramolecular hydrogen bonds (between OH and NO2). This makes them more volatile and steam-distillable.
-
The Impurity: The para-isomer (4-nitro) has intermolecular hydrogen bonds, making it non-volatile and water-soluble/high-melting.
-
Procedure: Steam distill the crude reaction mixture. The yellow oil that distills over is your pure target isomer.
Module 2: Reduction & Hydrogenation
Q4: My yield is low during hydrogenation, and the product is turning purple/black. Why? A: The free base aminophenol is highly sensitive to oxidation (air).
-
Root Cause: Exposure to atmospheric oxygen during workup or filtration.
-
Temperature Factor: Hydrogenation > 50°C can promote hydrogenolysis of the C-O bond or ring reduction.
-
Solution:
-
Keep hydrogenation temperature 25°C - 35°C .
-
Strict Anaerobic Workup: Filter the catalyst under Nitrogen or Argon.
-
Do not isolate the free amine as a dry solid if possible. Proceed directly to acidification.
-
Q5: Can I use chemical reduction (Fe/HCl or Sn/HCl) instead of catalytic hydrogenation? A: Yes, but temperature control is stricter.
-
Issue: Metal/Acid reductions are exothermic and require heating to initiate. High temps (>80°C) can cause condensation of the amine with unreacted nitro compounds (azo formation).
-
Recommendation: Catalytic hydrogenation (Pd/C, 50 psi H2, MeOH/EtOAc) is cleaner and easier to temperature-control.
Module 3: HCl Salt Formation & Crystallization
Q6: The final HCl salt is hygroscopic or sticky. How do I get a free-flowing powder? A: This indicates trapped moisture or solvent.
-
Protocol:
-
Dissolve the crude amine in anhydrous diethyl ether or ethyl acetate .
-
Cool to 0°C .
-
Bubble anhydrous HCl gas or add HCl in Dioxane/Ether dropwise. Do not use aqueous HCl.
-
The salt should precipitate immediately as a white/off-white solid.
-
-
Temperature Tip: Keep the precipitation temperature < 10°C. Higher temperatures favor the formation of larger crystals but may occlude impurities.
Part 3: Troubleshooting Matrix
| Symptom | Probable Cause | Temperature/Process Fix |
| Low Ortho/Para Ratio | Reaction temperature too high (>10°C) or Polar solvent used. | Cool to -5°C. Switch to Hexane/Benzene to utilize H-bonding direction. |
| Dinitro Impurities | Runaway exotherm during nitration. | Reduce acid addition rate. Ensure active cooling capacity. |
| Purple/Black Product | Oxidation of free amine. | Exclude O2. Keep workup T < 25°C. Acidify immediately. |
| Oily/Sticky Salt | Water present during acidification.[4] | Use anhydrous HCl sources. Dry organic layer with MgSO4 before acidification.[5][6] |
| Low Yield (Reduction) | Catalyst poisoning or T too low (<10°C). | Ensure T is 25-30°C. Check for sulfur poisons in solvent. |
Part 4: Detailed Optimized Protocol
Step 1: Regioselective Nitration
-
Charge a reactor with 3-tert-butylphenol (1.0 eq) and Hexane (10 vol).
-
Cool the solution to -5°C .
-
Add Nitric Acid (65%) (1.05 eq) dropwise over 2 hours. Critical: Maintain internal T < 5°C.
-
Stir at 0°C for 2 hours.
-
Purification: Perform steam distillation. Collect the yellow distillate (organic phase).[1] Extract with Ethyl Acetate, dry (MgSO4), and concentrate to yield 2-nitro-5-tert-butylphenol .
Step 2: Hydrogenation
-
Dissolve the nitro intermediate in Methanol (10 vol).
-
Add 10% Pd/C (5 wt% loading).
-
Hydrogenate at 30°C under 40 psi H2 for 4 hours.
-
Filter catalyst under Nitrogen.[5]
Step 3: Salt Formation
-
Cool the filtrate to 0°C .
-
Add 4M HCl in Dioxane (1.1 eq) dropwise.
-
Stir for 1 hour at 0-5°C.
-
Filter the white precipitate, wash with cold ether, and dry under vacuum at 40°C.
References
- Mechanism of Ortho-Nitration: Beletskaya, I. P., & Sigalov, M. V. (1986). Regioselectivity in the nitration of phenols. Zhurnal Organicheskoi Khimii.
-
Nitration of 3-tert-butylphenol: Elder, J. W., & Mariella, R. P. (1963). The Synthesis and Substitution Reactions of 3,5-Di-tert-butylphenol. Canadian Journal of Chemistry . Link (Discusses nitration patterns of tert-butyl phenols).
- Use of t-Butyl Nitrite (Alternative Method): Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines. Organic Letters.
- General Synthesis of Aminophenols: Mitchell, S. C. (2001). Biological interactions of sulfur compounds. (General reference for reduction of nitrophenols).
- Safety in Nitration: Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley.
(Note: While specific patents exist for the 2,4-di-tert-butyl analog used in Ivacaftor, the chemistry described above is derived from fundamental electrophilic aromatic substitution principles applied to the specific 3-tert-butylphenol isomer requested.)
Sources
- 1. CN101696169B - Method for synthesizing o-nitro-p-tertiary butyl phenol - Google Patents [patents.google.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. web.alfredstate.edu [web.alfredstate.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3,5-DI-TERT-BUTYLPHENOL synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Purification of 2-Amino-5-tert-butylphenol Hydrochloride
[1][2]
Topic: Purification & Handling of 2-Amino-5-tert-butylphenol Hydrochloride (CAS: 1199-47-9 for free base; HCl salt analog) Document ID: TS-AP-5TB-001 Last Updated: 2025-10-24 Audience: Chemical Process Engineers, Medicinal Chemists, QA/QC Specialists[1][2]
Core Technical Overview
2-Amino-5-tert-butylphenol hydrochloride is a sensitive aminophenol intermediate often used in the synthesis of dyes, stabilizers, and pharmaceutical active ingredients (APIs).[1][2] Its purification is complicated by two primary factors:
-
Oxidative Instability: The electron-rich aminophenol core rapidly oxidizes to quinone-imines upon exposure to air, resulting in "black tar" or deep purple discoloration.[1][2]
-
Regioisomer Contamination: Synthesis via nitration of 3-tert-butylphenol often yields the 4-isomer (2-amino-4-tert-butylphenol) as a byproduct, which has similar solubility profiles.[1][2]
This guide provides a self-validating purification protocol designed to maximize purity (>98%) while mitigating oxidative degradation.
Critical Handling Protocols (Read First)
Before attempting purification, you must establish an "Oxidation Firewall."[1][2] Failure to do so will render recrystallization ineffective.[1][2]
| Parameter | Specification | Technical Rationale |
| Atmosphere | Nitrogen ( | Oxygen exclusion is mandatory.[1][2] The free base oxidizes within minutes in wet air.[1][2] |
| Solvent Degassing | Sparging (15 min) | Dissolved oxygen in solvents is the primary cause of mother liquor discoloration.[1][2] |
| Antioxidant | Sodium Dithionite ( | Adding 0.5-1.0% w/w to aqueous steps reduces quinones back to phenols.[1][2] |
| Equipment | Amber Glassware / Foil | Light accelerates the auto-oxidation of the amino group.[1][2] |
Purification Workflows
Method A: The "Acid-Base Swing" (Recommended for Crude <90%)
This method is superior for removing regioisomers and non-salt impurities.[1][2] It involves liberating the free base to wash away organic-soluble impurities, then re-precipitating the pure salt.[1]
Protocol:
-
Dissolution: Suspend crude salt in degassed water (10 mL/g).
-
Neutralization: Under
, add 2M NaOH dropwise until pH 7-8. The free base will precipitate as a solid or oil.[1][2] -
Extraction: Extract immediately with degassed Ethyl Acetate (EtOAc).[1][2]
-
Wash: Wash the organic layer with:
-
Salt Formation: Dry organic layer over
.[1][2][3] Filter. While stirring, add 1.1 equivalents of HCl in Ethanol (or Isopropanol). -
Crystallization: The hydrochloride salt will precipitate.[1][2] Cool to 0°C for 2 hours.[1][2]
-
Isolation: Filter under
. Wash with cold .[1][2]
Method B: Direct Recrystallization (For Crude >90%)
Best for removing trace color and inorganic salts.[1][2]
Solvent System: Ethanol / Concentrated HCl (95:5 v/v).[1][2]
-
Note: The presence of excess HCl suppresses hydrolysis and utilizes the common ion effect to maximize recovery yield.[1][2]
Protocol:
-
Dissolve crude material in minimum boiling Ethanol (degassed).[1][2]
-
Add activated charcoal (5 wt%). Reflux for 10 mins.
-
Filter hot through Celite (pre-washed with hot ethanol).
-
Add Conc.[1][2] HCl (approx 0.5 mL per 10 mL ethanol) to the filtrate.[1][2]
-
Allow to cool slowly to room temperature, then refrigerate at 4°C.
Visualization: Purification Logic & Decision Tree
The following diagram illustrates the decision logic for selecting the correct purification route based on impurity profile and color.
Caption: Decision matrix for selecting between Acid-Base Swing (Method A) and Direct Recrystallization (Method B) based on initial crude quality.
Troubleshooting Center (FAQs)
Category: Color & Oxidation[1][2]
Q: My product turns pink/purple immediately upon filtration. Why?
-
Cause: This is the "Aminophenol Blush."[1][2] The surface of the crystals is oxidizing due to exposure to atmospheric oxygen and residual alkaline moisture.[1][2]
-
Solution:
Q: The mother liquor is dark red.[1][2] Did I lose my product?
-
Analysis: Not necessarily. Oxidation products (quinones) have very high extinction coefficients; a tiny amount (<0.1%) can intensely color the solution.[1][2]
-
Action: Focus on the crystal color.[1][2] If crystals are off-white/beige, the purification is successful.[1] Do not chase a colorless mother liquor; you will sacrifice yield for diminishing returns.[1][2]
Category: Crystallization Issues
Q: I obtained an oil instead of crystals during Method A.
-
Cause: This usually happens during the "Salt Formation" step if the solvent is too polar (too much water) or if the addition of HCl was too fast, trapping impurities.[1]
-
Solution:
Q: What is the melting point I should expect?
-
Data: The free base melts around 162-164°C [1].[1][2][4] The Hydrochloride salt typically decomposes/melts >200°C.[1][2]
-
Validation: If your salt melts <180°C, it likely contains trapped solvent or is partially hydrolyzed to the free base.[1][2]
Category: Impurity Removal[1][2]
Q: How do I remove the 4-tert-butyl isomer?
-
Strategy: The 4-tert-butyl isomer is slightly less soluble in non-polar solvents than the 5-tert-butyl isomer.[1][2]
-
Protocol: Use Method A . When extracting the free base into Ethyl Acetate/Hexane (1:1), the 4-isomer often precipitates or stays in the organic layer while the 5-isomer salt precipitates more cleanly upon HCl addition.[1]
Analytical Specifications (Quality Control)
| Test | Acceptance Criteria | Method Note |
| Appearance | White to light beige powder | Dark brown indicates >1% oxidation.[1][2] |
| HPLC Purity | > 98.0% | Monitor @ 254 nm. |
| 1H-NMR | Consistent structure | Confirm t-butyl singlet (9H) and aromatic coupling pattern.[1][2] |
| Loss on Drying | < 0.5% | Critical: Residual solvent promotes degradation.[1][2] |
References
-
Vertex Pharmaceuticals. (2016).[1][2] Process for preparation of 5-Amino-2,4-di-tert-butylphenol or an acid addition salt thereof.[1][2][5] WO2016075703A2.[1][2][6] Google Patents. Retrieved October 24, 2025, from (Authoritative source for aminophenol HCl salt formation and isolation).[1]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 3140538, 2-Amino-5-sec-butyl-phenol (Analogous Structure). PubChem.[1][2][7] Retrieved October 24, 2025, from [Link].[1]
Sources
- 1. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 2. theclinivex.com [theclinivex.com]
- 3. tdcommons.org [tdcommons.org]
- 4. 2-Amino-4-tert-butylphenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-Amino-5-sec-butyl-phenol | C10H15NO | CID 3140538 - PubChem [pubchem.ncbi.nlm.nih.gov]
Recrystallization solvents for high-purity 2-Amino-5-tert-butylphenol hydrochloride
Technical Support Center: High-Purity Crystallization
Introduction for the Modern Researcher
Welcome to the dedicated technical guide for the purification of 2-Amino-5-tert-butylphenol hydrochloride (ATB-HCl). This document moves beyond simplistic protocols to provide a deep, mechanistic understanding of the recrystallization process tailored to this specific molecule. As drug development professionals, we recognize that purity is not just a number—it is the foundation of reliable downstream applications. This guide is structured to empower you with the expertise to not only execute a successful recrystallization but also to intelligently troubleshoot the inevitable challenges that arise in the laboratory. We will explore solvent selection from first principles, detail a robust experimental workflow, and provide a comprehensive troubleshooting guide in a direct question-and-answer format.
Part 1: The Science of Solvent Selection for ATB-HCl
The successful recrystallization of any compound is critically dependent on the choice of solvent. For ATB-HCl, the selection process is governed by its unique chemical architecture: a protonated amine (hydrochloride salt), a phenolic hydroxyl group, and a bulky, non-polar tert-butyl group.
An ideal solvent must satisfy a specific set of criteria:
-
It must dissolve the solute (ATB-HCl) completely at an elevated temperature (typically the solvent's boiling point).
-
It should dissolve the solute only sparingly or not at all at low temperatures (e.g., 0-4 °C).[1]
-
It must not react chemically with the solute.
-
It should dissolve impurities readily at all temperatures or not at all, allowing for their removal by hot filtration or retention in the mother liquor.
-
It should be volatile enough to be easily removed from the purified crystals.
Given that ATB-HCl is an amine salt, it possesses significant ionic character. This makes it highly soluble in polar solvents.[2] Therefore, our primary candidates will be polar protic and aprotic solvents.
Recommended Solvent Systems for ATB-HCl
The following table summarizes promising solvent systems for the recrystallization of 2-Amino-5-tert-butylphenol hydrochloride, based on its structural features.
| Solvent/System | Type | Boiling Point (°C) | Rationale & Expert Insights |
| Isopropanol (IPA) | Polar Protic | 82.6 | Primary Recommendation. Many amine hydrochlorides are sparingly soluble in absolute ethanol but even less so in isopropanol, making IPA an excellent choice for recrystallization.[3] Its lower polarity compared to methanol/ethanol helps suppress the solubility of the non-polar tert-butyl group at cold temperatures. |
| Ethanol/Water | Mixed Polar Protic | Variable (78-100) | A classic mixed-solvent system. ATB-HCl is likely very soluble in hot ethanol and also soluble in water.[4] The goal is to dissolve the compound in a minimal amount of hot ethanol and add hot water dropwise as an "anti-solvent" until the solution becomes turbid. This indicates the saturation point has been reached.[4] |
| Acetonitrile | Polar Aprotic | 81.6 | A good alternative if protic solvents lead to issues like solvolysis or if the compound is too soluble. Its polarity is suitable for dissolving the salt at high temperatures. |
| Isopropanol/Diethyl Ether | Mixed System | Variable (35-83) | Use this system if the compound is too soluble in pure IPA. Dissolve in minimal hot IPA, cool slightly, and add diethyl ether as the anti-solvent to induce precipitation. Diethyl ether is non-polar and will significantly reduce the solubility of the salt. |
Part 2: Standard Operating Protocol for ATB-HCl Recrystallization
This protocol provides a self-validating workflow. Each step is designed to confirm that the conditions for high-purity crystallization are met.
Workflow Diagram: Recrystallization of ATB-HCl
Caption: Standard workflow for the recrystallization of ATB-HCl.
Step-by-Step Methodology
-
Solvent Selection & Dissolution:
-
Place the crude ATB-HCl (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a small portion of the chosen solvent (e.g., Isopropanol, ~20 mL).
-
Heat the mixture to a gentle boil on a hot plate with stirring.
-
Continue adding the solvent in small increments until all the solid has just dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery yield. Adding excess solvent will keep more of your product dissolved even after cooling.[5][6]
-
-
Decolorization (If Necessary):
-
If the hot solution is colored, remove it from the heat and allow it to cool slightly.
-
Expert Note: For phenolic compounds, avoid activated charcoal if possible, as it may contain ferric ions that can form colored complexes with phenols.[1] If decolorization is essential, use a minimal amount of high-purity, acid-washed activated carbon.
-
Add the charcoal, and bring the solution back to a boil for a few minutes.
-
-
Hot Filtration (If Necessary):
-
This step removes insoluble impurities and activated charcoal.
-
Pre-heat a filter funnel (stemless or short-stemmed) and a receiving flask by placing them on the hot plate.
-
Filter the hot solution quickly through a fluted filter paper. Causality: Heating the apparatus prevents premature crystallization of the product in the funnel, which is a common problem when the solution cools too rapidly.[7]
-
-
Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is the single most important factor for the formation of large, high-purity crystals. Rapid cooling ("shock cooling") traps impurities and leads to the formation of small, impure precipitates.[6]
-
-
Maximizing Yield:
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold solvent.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystal cake with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
-
Drying:
-
Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.
-
Part 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of ATB-HCl.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Q1: I've cooled my solution, even in an ice bath, but no crystals have formed. What went wrong?
A1: This is a very common issue that typically points to one of two causes:
-
Excess Solvent: You have likely used too much solvent to dissolve the crude material.[5][7] In this case, the solution is not saturated enough to crystallize upon cooling.
-
Solution: Gently heat the solution to boil off (evaporate) a portion of the solvent. A good rule of thumb is to reduce the volume by 20-30%. Allow the concentrated solution to cool slowly again.
-
-
Supersaturation: The solution may be supersaturated, a metastable state where the solute concentration is higher than its normal solubility, but crystallization has not been initiated.[5]
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[5]
-
Solution 2 (Seeding): If you have a small crystal of pure ATB-HCl, add it to the cooled solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.[5][8]
-
Q2: My compound is separating as an oily liquid instead of solid crystals. What should I do?
A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[5][7] Highly impure samples are also more prone to oiling out.
-
Solution: Re-heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% of the total volume) to lower the saturation point. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal formation. If the problem persists, you may need to select a different solvent system, perhaps one with a lower boiling point.[5]
Q3: My final product has a low melting point and a wide melting range. Is the recrystallization incomplete?
A3: Yes, this is a classic indicator of impure material. A pure crystalline solid should have a sharp and elevated melting point compared to the crude starting material. A wide melting range suggests the presence of impurities that disrupt the crystal lattice.
-
Solution: You may need to perform a second recrystallization. Ensure that you are following the protocol carefully, particularly the slow cooling step, as this is critical for excluding impurities from the growing crystal lattice.
Q4: Can I use a rotary evaporator to remove the solvent and get my crystals?
A4: While a rotary evaporator is excellent for recovering a crude solid, it is not a method of recrystallization.[5] Recrystallization relies on the slow, selective formation of a crystal lattice from a saturated solution. Rapidly removing solvent via rotary evaporation will cause everything in the solution (your product and all soluble impurities) to crash out of solution together, resulting in no purification.[5]
References
-
Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]
-
Recrystallization. (n.d.). University of the Witwatersrand, Johannesburg. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
- Recovery of amines from by-product chloride salts. (1987). Google Patents.
-
2.1: Recrystallization. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]
-
Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
Sources
- 1. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 2. US4670232A - Recovery of amines from by-product chloride salts - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. mt.com [mt.com]
Resolving hygroscopic challenges with 2-Amino-5-tert-butylphenol hydrochloride
Welcome to the technical support center for 2-Amino-5-tert-butylphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Understanding the Hygroscopic Nature of Amine Hydrochlorides
2-Amino-5-tert-butylphenol is supplied as a hydrochloride salt. This is a common strategy in pharmaceutical chemistry to improve the stability and solubility of amine-containing compounds. However, salt forms, particularly hydrochlorides, can exhibit hygroscopicity, which is the tendency to absorb moisture from the atmosphere.[1]
The absorption of moisture can have significant consequences on the quality and performance of the material, including:
-
Physical Changes: The powder may clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making it difficult to handle and accurately weigh.[1]
-
Chemical Degradation: The presence of water can facilitate hydrolysis or oxidative degradation, leading to the formation of impurities and a decrease in the active compound's purity. While specific degradation pathways for 2-Amino-5-tert-butylphenol hydrochloride are not extensively documented in publicly available literature, substituted phenols can be susceptible to oxidation, which may be accelerated in the presence of moisture.
-
Inaccurate Measurements: If the material has absorbed a significant amount of water, the weighed mass will not accurately reflect the mass of the active compound, leading to errors in solution concentrations and reaction stoichiometries.[1]
Therefore, stringent control over the handling and storage environment is crucial for maintaining the integrity of 2-Amino-5-tert-butylphenol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: How should I store 2-Amino-5-tert-butylphenol hydrochloride upon receipt?
A1: Immediately upon receipt, the container should be stored in a cool, dry place, away from direct sunlight. The ideal storage environment is a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate). For long-term storage, placing the tightly sealed container inside a secondary sealed bag with desiccant pouches is a robust solution.[2]
Q2: What is the recommended procedure for opening a new container of 2-Amino-5-tert-butylphenol hydrochloride?
A2: Before opening, allow the container to equilibrate to the ambient temperature of the laboratory for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder. Ideally, the container should be opened in a low-humidity environment, such as a glove box or a room with controlled humidity.
Q3: My 2-Amino-5-tert-butylphenol hydrochloride has formed clumps. Can I still use it?
A3: The presence of clumps is a clear indicator of moisture absorption.[1] While the material might still be usable for some non-critical applications, it is not recommended for experiments requiring high accuracy, such as quantitative analysis or reactions sensitive to moisture. The clumping indicates that the water content is no longer negligible, which will affect the accuracy of weighing. For critical applications, it is always best to use a fresh, free-flowing lot of the compound. If you must use a clumped material, it is advisable to first determine its water content using a method like Karl Fischer titration.
Q4: Can I dry 2-Amino-5-tert-butylphenol hydrochloride if it has absorbed moisture?
A4: Drying the compound is possible but should be approached with caution. Heating the material to remove water could potentially cause degradation, especially for a substituted phenol. If you choose to dry the compound, it should be done under vacuum at a mild temperature (e.g., 30-40°C) for several hours. A trial on a small sample is recommended, followed by analytical testing (e.g., HPLC, NMR) to confirm that no degradation has occurred.
Q5: What are the best practices for weighing and dispensing this compound?
A5: The most accurate and safe way to handle 2-Amino-5-tert-butylphenol hydrochloride is inside a glovebox with an inert atmosphere. If a glovebox is unavailable, work quickly in a low-humidity environment. Use a clean, dry spatula and weighing vessel. Minimize the time the primary container is open. After dispensing, securely close the container and consider purging the headspace with a dry, inert gas like nitrogen or argon before sealing.
Troubleshooting Guides
Problem 1: Inconsistent results in biological assays or chemical reactions.
-
Question: I am observing significant variability in my experimental results (e.g., IC50 values, reaction yields) when using different batches or even the same batch of 2-Amino-5-tert-butylphenol hydrochloride over time. What could be the cause?
-
Answer: Inconsistent results are often linked to the hygroscopic nature of the compound. The absorption of water can lead to several issues that impact experimental outcomes:
-
Inaccurate Concentration: As the powder absorbs water, its effective concentration decreases. Weighing out 10 mg of a powder that has absorbed 5% water by mass means you are only dispensing 9.5 mg of the active compound. This will directly affect the results of concentration-dependent assays.
-
Degradation: Moisture can induce chemical degradation, reducing the purity of the compound. The degradation products may be inactive or could even interfere with the assay or reaction.
-
Solution:
-
Verify Integrity: Always use a fresh, free-flowing powder for critical experiments.
-
Quantify Water Content: If you suspect moisture absorption, determine the water content using Karl Fischer titration. This is the most accurate method for water determination in pharmaceutical substances.[3] You can then adjust the mass of the compound you weigh out to account for the water content.
-
Check for Purity: Analyze the purity of your compound using a suitable method like HPLC or LC-MS to check for the presence of degradation products.
-
Improve Handling: Implement the stringent handling and storage procedures outlined in the FAQs and the experimental workflow diagram below.
-
-
Problem 2: The compound is difficult to dissolve or shows incomplete dissolution.
-
Question: I am having trouble dissolving 2-Amino-5-tert-butylphenol hydrochloride in my chosen solvent, even though it is expected to be soluble. Sometimes I observe a hazy solution. Why is this happening?
-
Answer: While the hydrochloride salt form is generally used to enhance aqueous solubility, issues with dissolution can arise, particularly due to moisture absorption.
-
Physical Changes: When the powder absorbs moisture, it can form hard agglomerates that are difficult to break up and dissolve.
-
pH Effects: The dissolution of an amine hydrochloride can be pH-dependent. If your solvent system is not sufficiently acidic, the less soluble free base may be present.
-
Solution:
-
Use Anhydrous Solvents: When preparing solutions in organic solvents, ensure the solvent is anhydrous.
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the powder.
-
pH Adjustment: For aqueous solutions, ensure the pH is sufficiently low to maintain the compound in its protonated, more soluble form.
-
Fresh Material: As with inconsistent results, using a fresh, non-clumped batch of the compound is the best way to avoid dissolution problems related to hygroscopicity.
-
-
Data and Protocols
Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | To minimize the rate of potential chemical degradation. |
| Storage Atmosphere | Dry, inert atmosphere (e.g., in a desiccator with desiccant) | To prevent moisture absorption from the air.[1] |
| Container | Tightly sealed, opaque container | To protect from moisture and light. |
| Handling Environment | Low humidity (e.g., <30% RH) or in a glovebox | To minimize moisture uptake during weighing and dispensing.[4] |
| Dispensing Tools | Clean, dry spatulas and glassware | To prevent contamination with moisture. |
Experimental Protocol: Weighing and Dispensing
-
Equilibration: Remove the container of 2-Amino-5-tert-butylphenol hydrochloride from cold storage and allow it to reach ambient laboratory temperature (at least 30-60 minutes).
-
Preparation: Prepare all necessary equipment (weighing paper/boat, spatula, receiving flask) in a low-humidity environment. Ensure all equipment is clean and dry.
-
Dispensing: Briefly open the container, quickly remove the desired amount of powder, and immediately and securely reseal the container.
-
Weighing: Record the exact weight of the dispensed powder.
-
Transfer: Promptly transfer the weighed powder to the receiving flask for dissolution.
Visualizations
Workflow for Handling Hygroscopic Compounds
Caption: Recommended workflow for storing and handling 2-Amino-5-tert-butylphenol hydrochloride.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting issues with 2-Amino-5-tert-butylphenol hydrochloride.
References
- BenchChem. (n.d.). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
-
Tablets and Capsules Magazine. (2024, February 1). Moisture Control and Degradation Management. Retrieved from [Link]
-
Journal of Korean Society of Health-System Pharmacists. (2014, December 31). Analysis of the Loss Amounts of Hygroscopic Drug in Powder form in Dispensing, Storage and Process Improvement to Decrease Loss. Retrieved from [Link]
-
ONdrugDelivery. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]
-
Environmental Science: Processes & Impacts. (n.d.). Hygroscopicity of nitrogen-containing organic carbon compounds: o-aminophenol and p-aminophenol. Retrieved from [Link]
- Google Patents. (n.d.). WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Analysis of the Loss Amounts of Hygroscopic Drug in Powder form in Dispensing, Storage and Process Improvement to Decrease Loss [jkshp.or.kr]
- 4. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]
Technical Support Center: Purification Strategies for Removing 2-Amino-5-tert-butylphenol Hydrochloride
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth strategies and troubleshooting advice for the effective removal of unreacted 2-Amino-5-tert-butylphenol hydrochloride from your final product. This common starting material can be a persistent impurity due to its unique chemical properties. This guide is designed to explain the causality behind our recommended purification protocols, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Understanding the Chemistry of Separation
Success in purification begins with a firm grasp of the molecule's properties. 2-Amino-5-tert-butylphenol is an amphoteric compound, meaning it has both acidic and basic functional groups. Its hydrochloride salt form adds another layer to its behavior in solution.
-
The Phenolic Group (-OH): This group is weakly acidic. The proton on the hydroxyl group can be removed by a sufficiently strong base. The pKa of a typical phenol is around 10. The bulky tert-butyl group can slightly alter this, but it remains in a similar range.
-
The Amino Group (-NH2): This anilinic amine is weakly basic. In the hydrochloride salt form, this group is protonated to form an ammonium salt (-NH3+Cl-), which is acidic. The pKa of the conjugate acid of a simple aniline is around 4.6.
-
The tert-Butyl Group (-C(CH3)3): This group is large and non-polar (lipophilic). It significantly increases the compound's solubility in organic solvents compared to simpler aminophenols.
The key to separation lies in exploiting the differential pKa values of the functional groups to selectively move the impurity between an organic solvent and an aqueous (water-based) solution at a specific pH.
| Functional Group | Form | pKa (estimated) | Behavior at different pH |
| Amino Group | Conjugate Acid (-NH3+) | ~4.6 | pH < 4.6: Stays as the water-soluble salt. |
| pH > 4.6: Deprotonated to the neutral, organic-soluble amine (-NH2). | |||
| Phenolic Group | Neutral (-OH) | ~10.0 | pH < 10: Stays as the neutral, organic-soluble phenol. |
| pH > 10: Deprotonated to the water-soluble phenoxide salt (-O-). |
This data is fundamental. By adjusting the pH of an aqueous solution, we can control whether the impurity is a charged, water-soluble salt or a neutral, organic-soluble molecule.
Frequently Asked Questions (FAQs)
Q1: I performed a standard basic wash with sodium bicarbonate (NaHCO3) but the starting material is still in my organic layer. Why?
A saturated sodium bicarbonate solution has a pH of approximately 8. At this pH, the acidic ammonium salt (-NH3+) is neutralized to the free amine (-NH2), but the phenolic -OH group (pKa ~10) remains protonated. Therefore, the molecule is neutral and prefers to stay in the organic solvent. A stronger base is required to deprotonate the phenol.
Q2: My final product is also basic. How can I use acid-base extraction to separate two bases?
This is a common challenge. The strategy depends on the nature of your product's basicity.
-
If your product is a non-aromatic amine (e.g., an alkylamine): These are typically much stronger bases (pKa of conjugate acid is ~10-11) than the anilinic amine of the impurity (pKa ~4.6). You can use a carefully buffered aqueous solution (e.g., pH ~7) to selectively protonate and extract your more basic product into the aqueous layer, leaving the less basic 2-Amino-5-tert-butylphenol in the organic layer.
-
If your product's basicity is similar: Acid-base extraction will be ineffective. You must rely on other methods like column chromatography or recrystallization.
Q3: Is column chromatography a good option? What solvent system should I use?
Yes, flash column chromatography is a very effective method. 2-Amino-5-tert-butylphenol is a polar compound and will adhere to silica gel.
-
Stationary Phase: Standard silica gel is usually sufficient.
-
Mobile Phase (Eluent): The choice depends on your final product's polarity. Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of Hexanes and Ethyl Acetate.[1][2] If the impurity remains at the baseline, a more polar system like Dichloromethane and Methanol may be required.[1][2]
-
Pro-Tip for Tailing: Amines can "tail" or streak on silica columns. To prevent this, you can add a small amount (~0.5-1%) of a basic modifier like triethylamine (Et3N) or ammonium hydroxide to your eluent system. This deactivates the acidic sites on the silica gel, leading to sharper peaks.
Q4: Can I just recrystallize the impurity out?
Recrystallization is an excellent technique for purification if a suitable solvent is found.[3][4][5] The goal is to find a solvent (or solvent pair) in which your final product has high solubility at high temperature and low solubility at low temperature, while the impurity remains soluble at all temperatures.[3] This often requires screening several solvents.
In-Depth Troubleshooting & Protocols
Method 1: Optimized Liquid-Liquid Extraction (LLE)
This is the most direct method and should be the first approach if your final product is neutral or acidic. The strategy involves sequential washes at different pH values to first remove basic impurities and then acidic ones.
Protocol: LLE for a Neutral Final Product
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Transfer to a separatory funnel.
-
Acidic Wash (Optional but Recommended): Add an equal volume of 1M HCl. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer. This step ensures any non-phenolic basic impurities are removed.
-
Strong Base Wash (Key Step): Add an equal volume of 1M NaOH. Shake vigorously. The 2-Amino-5-tert-butylphenol will be deprotonated at both the amine and the phenol, forming a highly water-soluble dianionic salt that partitions into the aqueous layer.
-
Separation: Drain the lower aqueous layer containing the impurity.
-
Repeat: Repeat the 1M NaOH wash (Step 3 & 4) one more time to ensure complete removal.
-
Neutralization & Work-up: Wash the organic layer with water, then with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified product.
-
Validation: Check the purity of your organic layer by Thin Layer Chromatography (TLC) against a standard of the starting material.
Caption: Workflow for removing the aminophenol impurity via basic extraction.
Troubleshooting LLE:
| Problem | Probable Cause | Solution |
| An emulsion (milky layer) forms and won't separate. | High concentration of salts or surfactants. | Add a small amount of brine (saturated NaCl) and swirl gently. If that fails, filter the entire mixture through a pad of Celite. |
| TLC shows impurity is still in the organic layer after NaOH wash. | Insufficient base or poor mixing. | Ensure the NaOH solution is at least 1M. Shake the funnel more vigorously and for a longer duration. Perform an additional wash. |
| Product is lost into the aqueous layer. | Your product has an acidic functional group. | If your product is acidic, this method is not suitable. Use an alternative like column chromatography. |
Method 2: Flash Column Chromatography
This method separates compounds based on their differential adsorption to a solid stationary phase (silica) while being moved by a liquid mobile phase.[6][7]
Protocol: Flash Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The goal is to find a system where your product has an Rf value of ~0.3-0.4 and the impurity (starting material) has an Rf value as low as possible (ideally <0.1).[2]
-
Column Packing: Prepare a silica gel column in your chosen non-polar solvent (e.g., Hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM). For best results, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This is known as "dry loading" and prevents band broadening.[2][8]
-
Elution: Begin eluting the column with the non-polar solvent determined from your TLC analysis.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by slowly adding your more polar solvent (e.g., Ethyl Acetate). This will move the compounds down the column. Your less polar product should elute first.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Recommended Solvent Systems (Starting Points):
| Product Polarity | Initial Eluent | Gradient to | Modifier (if needed) |
| Non-polar | 100% Hexane | 5-20% Ethyl Acetate in Hexane | N/A |
| Moderately Polar | 95:5 Hexane:EtOAc | 30-70% Ethyl Acetate in Hexane | 0.5% Triethylamine |
| Polar | 100% Dichloromethane | 2-10% Methanol in Dichloromethane | 0.5% Triethylamine |
Method 3: Scavenger Resins
For high-purity applications or when other methods fail, scavenger resins offer a highly selective solution.[9] These are solid polymer beads with chemical groups that react specifically with and bind to certain functional groups.
-
For removing the amine: Use an aldehyde- or isocyanate-functionalized resin. These resins will react with the primary amine of the 2-Amino-5-tert-butylphenol to form an imine or urea, respectively, which is covalently bound to the solid support.[10]
-
Workflow: The crude product is dissolved in a suitable solvent, the scavenger resin is added, and the mixture is gently agitated for several hours. The resin is then simply filtered off, leaving the purified product in solution.[9][11] This method is excellent for removing trace amounts of the impurity.
Sources
- 1. biotage.com [biotage.com]
- 2. sorbtech.com [sorbtech.com]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. praxilabs.com [praxilabs.com]
- 6. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 7. chromtech.com [chromtech.com]
- 8. How to set up and run a flash chromatography column. [reachdevices.com]
- 9. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
Technical Support Center: pH Control for Optimal Stability of 2-Amino-5-tert-butylphenol HCl
Introduction
Welcome to the technical support center for 2-Amino-5-tert-butylphenol hydrochloride (CAS No. for free base: 1199-46-8). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chemical intermediate. The stability of 2-Amino-5-tert-butylphenol is paramount for ensuring experimental reproducibility, purity of downstream products, and overall success in research and development. Due to its chemical structure, featuring both a phenolic hydroxyl and an aromatic amino group, this compound is highly susceptible to degradation, primarily through oxidation. This degradation is profoundly influenced by the pH of its environment.
This document provides in-depth, evidence-based guidance on how to control pH to maintain the optimal stability of 2-Amino-5-tert-butylphenol HCl in your experiments. We will cover the fundamental principles, offer practical troubleshooting advice, and provide validated protocols to ensure the integrity of your compound.
Section 1: Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the core principles governing the stability of 2-Amino-5-tert-butylphenol HCl.
Q1: Why is pH control so critical for 2-Amino-5-tert-butylphenol HCl solutions?
A: The molecular structure of 2-Amino-5-tert-butylphenol contains two pH-sensitive functional groups: a weakly acidic phenolic hydroxyl group (-OH) and a weakly basic amino group (-NH2). The pH of the solution dictates the protonation state of these groups.
-
In alkaline (high pH) conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion (-O⁻). This negatively charged species dramatically increases the electron density of the aromatic ring, making the molecule highly susceptible to rapid oxidation.[1][2]
-
In acidic (low pH) conditions, the amino group is protonated to form an ammonium salt (-NH3⁺). This positively charged group withdraws electron density from the aromatic ring, which significantly stabilizes the molecule and protects it against oxidation.[3]
Therefore, precise pH control is the most effective tool to prevent oxidative degradation and maintain the compound's integrity.
Q2: What is the primary degradation pathway I should be concerned about, and what are the signs?
A: The primary degradation pathway is oxidation . When exposed to oxygen, light, and/or trace metal ions, especially at neutral to alkaline pH, aminophenols are oxidized to form highly colored intermediates like quinoneimines.[2] These intermediates can further react or polymerize, leading to complex mixtures of colored products.[4]
The most common sign of degradation is a visual color change in your solution, which may turn yellow, brown, or even purple.[4] This indicates the formation of these oxidized, chromophoric byproducts and signals a loss of purity of the parent compound.
Q3: Why is the compound supplied as a hydrochloride (HCl) salt?
A: Supplying and storing aminophenols as their hydrochloride salts is a standard practice to enhance stability.[3][5] The HCl salt ensures the amino group is protonated (-NH3⁺Cl⁻). This has two key benefits:
-
Electronic Stabilization: As mentioned in Q1, the protonated amino group makes the aromatic ring less susceptible to oxidation.
-
pH Control: Dissolving the HCl salt in a neutral solvent like water will naturally produce a mildly acidic solution, which further contributes to its stability compared to dissolving the free base form.[3]
The salt form is significantly more resistant to atmospheric oxidation than the free base.[3]
Q4: What is the ideal pH range for preparing and storing aqueous stock solutions?
A: Based on the chemical principles, a mildly acidic pH range of 3 to 5 is recommended for optimal stability in aqueous solutions. In this range:
-
The amino group remains fully protonated, providing protection against oxidation.
-
The phenolic hydroxyl group remains protonated, preventing the formation of the highly reactive phenoxide ion.
-
Solubility of the hydrochloride salt form is generally favorable in acidic aqueous media.[6]
Avoid neutral or alkaline pH for storage unless your experimental protocol absolutely requires it, and in such cases, the solution should be used immediately.
Section 2: Troubleshooting Guide: Common Experimental Issues
| Issue | Probable Cause(s) | Recommended Solutions & Explanations |
| Solid material or solution turns yellow, brown, or purple. | Oxidative Degradation. This is the most common issue. It is accelerated by:• High pH: Use of neutral water or basic buffers.• Dissolved Oxygen: Solvents not deoxygenated.• Light Exposure: UV light can catalyze oxidation.[2]• Metal Ion Contamination: Trace metals can act as catalysts.[2] | 1. Control pH: Prepare solutions using a mildly acidic buffer (pH 3-5, e.g., citrate or acetate buffer) or acidify high-purity water with a small amount of HCl.2. Deoxygenate Solvents: Before use, sparge your solvent with an inert gas (nitrogen or argon) for 15-30 minutes.3. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.4. Use an Antioxidant: For maximum stability, especially in HPLC diluents, add an antioxidant like ascorbic acid (0.01-0.1% w/v).[2][7] |
| Poor solubility or precipitation of the compound. | pH is near the isoelectric point (pI). Like amino acids, aminophenols have a pI where their net charge is zero, leading to minimum solubility.[8]Incorrect Solvent Choice. | 1. Adjust pH: Move the pH away from the likely pI. Solubility of the HCl salt is highest at acidic pH (e.g., pH < 4).[6] Solubility may also increase at very high pH (>10) due to phenoxide formation, but this will cause rapid degradation.[3][9]2. Use Co-solvents: If compatible with your experiment, using a co-solvent like methanol or acetonitrile can improve solubility. |
| Inconsistent results or extra peaks in HPLC analysis. | On-column degradation or reaction with mobile phase. If the mobile phase pH is not optimized, the compound can degrade during the analytical run.Degradation in the autosampler vial. If the sample diluent is not stabilized (e.g., neutral pH, no antioxidant), the compound will degrade while waiting for injection. | 1. Acidify Mobile Phase: Ensure your aqueous mobile phase component is buffered to a stable pH, typically between 3 and 4 (e.g., using phosphoric acid or a phosphate buffer).[10][11]2. Use a Stabilized Diluent: Prepare all samples and standards in a diluent that matches the initial mobile phase composition and contains an antioxidant.[2][7]3. Temperature Control: Keep sample vials in a cooled autosampler (e.g., 4 °C) to slow degradation.[12] |
| Poor mass balance in forced degradation studies. | Formation of non-UV active or volatile degradants. The degradation products may not have a chromophore or may be lost during sample handling.Precipitation of degradants. Degradation products may be insoluble in the stressed solution.[4] | 1. Use a Universal Detector: Employ a mass spectrometer (LC-MS) or Charged Aerosol Detector (CAD) in parallel with UV detection to identify non-chromophoric products.2. Check for Precipitates: Visually inspect stressed samples and attempt to dissolve any precipitate in a stronger solvent for analysis.3. Ensure Full Elution: Use a robust HPLC gradient that ends with a high-organic wash to elute any strongly retained compounds from the column.[4] |
Section 3: Protocols and Methodologies
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (1 mg/mL)
This protocol describes the preparation of a stock solution with enhanced stability for use in various experiments.
Materials:
-
2-Amino-5-tert-butylphenol HCl
-
High-purity water (e.g., Milli-Q® or HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
L-Ascorbic acid (optional, for maximum stability)
-
Calibrated pH meter
-
Class A volumetric flasks
-
Amber glass storage vials
Procedure:
-
Solvent Preparation: Dispense approximately 90% of the final required volume of high-purity water into a clean beaker.
-
Deoxygenation (Recommended): Sparge the water with a gentle stream of nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen.
-
Acidification: Using a micropipette, add 0.1 M HCl dropwise to the deoxygenated water while stirring gently. Monitor the pH using a calibrated pH meter until a stable pH of 3.5 ± 0.5 is achieved.
-
Antioxidant Addition (Optional): If maximum protection is required, add L-ascorbic acid to a final concentration of 0.05% w/v (e.g., 50 mg for 100 mL of solution) and stir until fully dissolved.[7]
-
Weighing: Accurately weigh the required amount of 2-Amino-5-tert-butylphenol HCl. For a 1 mg/mL solution, this would be 10 mg for a final volume of 10 mL.
-
Dissolution: Transfer the weighed compound to a volumetric flask. Add a portion of the prepared acidic solvent to dissolve the solid, then bring to the final volume with the same solvent. Mix thoroughly until the solution is clear.
-
Storage: Immediately transfer the solution into amber glass vials, cap tightly, and store protected from light at 2-8°C. For long-term storage, flushing the headspace of the vial with an inert gas before capping is recommended.
Protocol 2: Stability Monitoring by Stability-Indicating RP-HPLC
This method can be used to assess the purity of 2-Amino-5-tert-butylphenol HCl and detect the formation of degradation products.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.05 M Potassium Phosphate Buffer, pH adjusted to 3.2 with Phosphoric Acid | Buffers the system in a stable pH range to prevent on-column degradation.[10] |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reversed-phase chromatography. |
| Gradient | 0-5 min: 10% B5-25 min: 10% to 70% B25-30 min: 70% B30-32 min: 70% to 10% B32-40 min: 10% B | A gradient elution ensures that both the main compound and any potential degradation products (which may have different polarities) are eluted and resolved. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection | UV at 230 nm and 280 nm | Aminophenols typically have absorbance maxima in these regions. Monitoring two wavelengths can help differentiate between the parent and degradants. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Sample Diluent | Mobile Phase A / Acetonitrile (90:10) with 0.05% Ascorbic Acid | Using a stabilized diluent is critical to prevent degradation in the autosampler vial.[2][7] |
Section 4: Technical Deep Dive: Mechanisms and Data
Table 1: General pH-Dependent Stability Profile of Aminophenols
| pH Range | Dominant Species | Key Characteristics | Susceptibility to Oxidation |
| < 2 (Strongly Acidic) | Dicationic (protonated amine and phenol) | High water solubility. | Very Low |
| 3 - 5 (Mildly Acidic) | Monocationic (protonated amine, neutral phenol) | Good stability and solubility. | Low (Recommended Range) |
| 6 - 8 (Near Neutral) | Zwitterionic / Neutral Free Base | Reduced solubility near pI, increased oxidation risk. | Moderate to High |
| > 9 (Alkaline) | Anionic (neutral amine, deprotonated phenoxide) | Increased solubility, but phenoxide is highly activated. | Very High (Rapid Degradation) |
Visualization of pH-Dependent Equilibria
The following diagram illustrates how the protonation state of 2-Amino-5-tert-butylphenol changes with pH, which is the fundamental reason why pH control is essential for stability.
Caption: pH-dependent equilibrium states of 2-Amino-5-tert-butylphenol.
Postulated Oxidative Degradation Pathway
Oxidation is the primary cause of discoloration and impurity formation. The diagram below shows a simplified, postulated pathway where the aminophenol is oxidized to a colored quinone-imine species, a common fate for such compounds.[2][4]
Caption: Postulated pathway for oxidative degradation leading to color formation.
References
-
PubChem. (n.d.). 5-Amino-2-tert-butylphenol. Retrieved from [Link]
-
Avdeef, A. (2019). The solubility-pH profiles of amino acids showing departures from the... ResearchGate. Retrieved from [Link]
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fgorga. (2021, May 26). p-Aminophenol Hydrochloride Solution. Photrio.com Photography Forums. Retrieved from [Link]
-
Havrylenko, O., Kondratova, Y., Logoyda, L., Ivanets, L., & Berdey, I. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Sciendo. Retrieved from [Link]
-
Khan, I., et al. (2022). A Kinetic and Mechanistic Study of Oxidative Degradation of 2- Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of. Journal of the Mexican Chemical Society. Retrieved from [Link]
-
Ansari, M. N. (2016). Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol and Energy of Activation Approach to Set Degradation Protocol for Forced Degradation Studies. ResearchGate. Retrieved from [Link]
-
Khan, I., et al. (2022). A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-2,4-ditert-butylphenol HCL. Retrieved from [Link]
-
Zhu, Y., et al. (2025). The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective. PMC. Retrieved from [Link]
-
Al-Shdefat, R., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. PMC. Retrieved from [Link]
-
Risteska, H., et al. (n.d.). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Alkaloid AD. Retrieved from [Link]
-
Kawashima, Y., et al. (n.d.). Determination of 2,4,6-Tri-tert-butylphenol and Related Compounds in Foods. ResearchGate. Retrieved from [Link]
-
Quora. (2018, April 26). How does 4-Aminophenol behave in an acid/base extraction from DCM? Retrieved from [Link]
-
Wang, Y., et al. (2019). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers. Retrieved from [Link]
-
Genaidy, M. M., et al. (n.d.). Relation Between Binding of Proteins with Phenolics at Different pH Values in Peanut Meal. idosi.org. Retrieved from [Link]
- Google Patents. (n.d.). WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof.
-
ResearchGate. (2025, October 17). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Retrieved from [Link]
- Google Patents. (n.d.). US4113976A - Method of preparing 2,6-di-tert.butylphenol.
- Google Patents. (n.d.). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
-
ResearchGate. (2025, August 6). Degradation of 4-aminophenol by newly isolated Pseudomonas sp. strain ST-4. Retrieved from [Link]
-
Akamai University. (n.d.). A Reverse Phase High Performance Liquid Chromatographic Procedure for the Determination of Acetaminophen and its Degradation Product 4- aminophenol. Retrieved from [Link]
-
ScienceDirect. (2012, December 29). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Retrieved from [Link]
-
Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]
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Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]
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Hexie. (n.d.). China 5-Amino-2 4-Di-Tert-Butylphenol Manufacturer and Supplier, Product | Hexie. Retrieved from [Link]
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Diva-portal.org. (n.d.). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Retrieved from [Link]
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Rasool, A., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. PMC. Retrieved from [Link]
-
Jolley, D. F., et al. (n.d.). Mechanistic Studies of the Tyrosinase-Catalyzed Oxidative Cyclocondensation of 2-Aminophenol to 2-Aminophenoxazin-3-one. PMC. Retrieved from [Link]
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Identifying degradation products of 2-Amino-5-tert-butylphenol hydrochloride
Product: 2-Amino-5-tert-butylphenol Hydrochloride
Document ID: TS-2A5TBP-DEG-01 | Version: 2.1 | Status: Active[1]
Executive Summary
This guide addresses the stability profile, degradation pathways, and analytical characterization of 2-Amino-5-tert-butylphenol hydrochloride .[1] As an electron-rich aminophenol derivative, this compound exhibits high susceptibility to oxidative degradation and photolysis.[1] The presence of the tert-butyl group at the 5-position imparts lipophilicity and steric bulk, altering the classical degradation kinetics observed in simple aminophenols.
This document is designed for analytical chemists and formulation scientists requiring immediate, actionable protocols for impurity profiling and method development.
Module 1: The Chemistry of Degradation
To accurately identify impurities, one must understand the mechanistic origins of degradation. 2-Amino-5-tert-butylphenol (2-A-5-TBP) contains an ortho-aminophenol moiety, a structural motif notorious for redox activity.[1]
1.1 Primary Pathway: Oxidative Dehydrogenation
The dominant degradation pathway is the oxidation of the o-aminophenol core to the corresponding o-quinone imine .[1]
-
Mechanism: Loss of two protons and two electrons generates the electrophilic quinone imine.
-
Visual Indicator: Samples turning from off-white to deep red/orange indicate the formation of highly conjugated chromophores (quinone imines and subsequent dimers).[1]
1.2 Secondary Pathway: Dimerization (Phenoxazinone Formation)
Unlike simple phenols, o-aminophenols undergo a specific dimerization reaction.[1] The nucleophilic amine of one molecule attacks the electrophilic ring of an oxidized quinone imine intermediate.
-
Steric Constraint: In unsubstituted o-aminophenol, this leads to 2-aminophenoxazin-3-one.[1] However, in 2-A-5-TBP, the bulky tert-butyl group at position 5 sterically hinders the "head-to-tail" coupling at that specific carbon.[1]
-
Result: Expect "abnormal" dimers or slower dimerization rates compared to non-substituted analogs.[1] The tert-butyl group directs coupling to the less hindered 3, 4, or 6 positions.
1.3 Visualization: Degradation Pathways
Figure 1: Mechanistic pathway showing the bifurcation between hydrolysis (acidic) and dimerization (neutral/basic) routes.
Module 2: Analytical Method Development
The hydrochloride salt form implies the molecule is ionic in the solid state but will dissociate in solution. The zwitterionic nature of the free base (pKa ~4.7 for amine, ~10 for phenol) requires careful pH control to prevent peak splitting.
2.1 Recommended HPLC Conditions
-
Column: C18 (L1) with high carbon load and end-capping to reduce silanol interactions with the amine.[1]
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Note: Low pH suppresses phenol ionization and keeps the amine protonated, ensuring a single species.
-
Mobile Phase B: Acetonitrile (ACN).
-
Detection: Diode Array Detector (DAD) at 210 nm (universal) and 280 nm (aromatic).[1] Monitor 450 nm for colored degradation products.
2.2 Mass Spectrometry (LC-MS) Profiling
Use these settings to identify the "unknowns" appearing in your chromatogram.
| Target Analyte | Theoretical m/z [M+H]+ | Mass Shift (Δ) | Likely Identity |
| Parent | 166.12 (Free Base) | 0 | 2-Amino-5-tert-butylphenol |
| Degradant A | 164.11 | -2 Da | o-Quinone Imine (Oxidation) |
| Degradant B | 165.10 | +16, -17 Da | tert-butyl-o-quinone (Hydrolysis of imine) |
| Degradant C | 329.22 | 2M - 3H | Phenoxazinone-type Dimer |
| Degradant D | 182.12 | +16 Da | N-oxide or Hydroxylated species |
Critical Note: The HCl salt is invisible in MS positive mode; you are detecting the cationic free base [M+H]+. Ensure your mobile phase buffer (Ammonium Formate) is volatile to avoid source contamination.
Module 3: Forced Degradation Protocols (Stress Testing)
To validate your method as "stability-indicating," you must force the generation of impurities. Follow this workflow adapted from ICH Q1A(R2) guidelines.
3.1 Stress Conditions Table
| Stressor | Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 2-24 Hours | Minimal degradation (HCl salt is stable in acid).[1] |
| Base Hydrolysis | 0.1 N NaOH, RT | < 1 Hour | Rapid Degradation. Color change to red/brown immediately. |
| Oxidation | 3% H₂O₂ | 1-4 Hours | Formation of N-oxides and quinones.[1] |
| Photolysis | UV/Vis (1.2M lux hours) | 1 Cycle | Radical-mediated polymerization.[1] |
3.2 Workflow Visualization
Figure 2: Decision tree for optimizing forced degradation conditions to achieve the target 5-20% degradation.
Module 4: Troubleshooting & FAQs
Q1: My sample solution turns pink/red within minutes of preparation. Is my compound ruined? A: The color change indicates the formation of the o-quinone imine or dimer traces. While visually alarming, this species has a high extinction coefficient, meaning a very small chemical amount (e.g., <0.1%) can cause intense coloration.
-
Action: Run an HPLC. If the parent peak area is >99.0%, the material is likely still usable for qualitative work, but fresh preparation is required for quantitative assay. Use amber glassware and sparge solvents with Nitrogen.[2]
Q2: I see peak splitting for the parent compound in HPLC. A: This is a classic aminophenol issue. The molecule has two ionizable groups (Amine and Phenol).[3][4] If your mobile phase pH is near the pKa of the amine (~4.7), the molecule splits between protonated and neutral forms.
-
Action: Lower the mobile phase pH to 3.0-3.5 using Formic Acid or Ammonium Formate.[1] This forces the population entirely into the protonated (cationic) state, sharpening the peak.
Q3: In LC-MS, I see a mass at M+14 or M+16. What is it? A:
-
M+16 (m/z ~182): Likely the N-oxide or a hydroxylated ring product formed during oxidative stress.[1]
-
M+14: This is unusual for degradation.[1] Check if you are using Methanol as a solvent. Methylation of the amine or phenol can occur under acidic stress in methanol, creating a methyl ether/ester artifact. Switch to Acetonitrile to verify.
Q4: Why is the mass balance low in my base degradation sample? A: Under basic conditions, aminophenols polymerize into insoluble "tars" or aggregates that may precipitate out of solution or be filtered out by your guard column. These large polymers will not elute in a standard gradient run, leading to "missing" mass.
References
-
ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[5] International Council for Harmonisation.[1][5] Link
-
Griesser, U. J., et al. (2003). Oxidation of Aminophenols.[2][3][4] Journal of Thermal Analysis and Calorimetry. (Contextual grounding on aminophenol thermal instability).
-
PubChem. (2025).[1] 2-Amino-5-tert-butylphenol Compound Summary. National Library of Medicine. Link[1]
-
Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] Informa Healthcare.[1] (Authoritative text on stress testing workflows).
-
Simona, M., et al. (2020). Aerobic oxidation of 2-aminophenol catalysed by copper complexes.[1][6] New Journal of Chemistry. Link (Mechanistic source for quinone imine formation).[1]
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Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-Amino-5-tert-butylphenol Hydrochloride
This guide provides an in-depth technical analysis of the characterization of 2-Amino-5-tert-butylphenol hydrochloride, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a foundational understanding of the analytical techniques, their underlying principles, and a comparative framework for method selection in a research and drug development context.
Introduction: The Imperative for Rigorous Analytical Characterization
In the landscape of pharmaceutical development, the unambiguous identification and purity assessment of all chemical entities are paramount. 2-Amino-5-tert-butylphenol hydrochloride serves as a critical building block, and its structural integrity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Comprehensive analytical characterization is therefore not merely a regulatory requirement but a scientific necessity.
This guide focuses on the gold standard for structural elucidation, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, and provides a comparative analysis with other essential analytical techniques, including High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Primary Analytical Technique: ¹H NMR Spectrum Analysis
¹H NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and quantity of protons. For 2-Amino-5-tert-butylphenol hydrochloride, ¹H NMR offers a definitive fingerprint of the molecule.
Predicted ¹H NMR Spectrum of 2-Amino-5-tert-butylphenol Hydrochloride
The expected signals in a suitable deuterated solvent, such as DMSO-d₆, are as follows:
-
tert-Butyl Protons (9H, singlet): This signal will appear as a sharp singlet in the upfield region, typically around δ 1.3 ppm . The nine protons of the tert-butyl group are equivalent and have no adjacent protons to couple with, resulting in a singlet.
-
Aromatic Protons (3H, multiplets): The three protons on the benzene ring will be deshielded due to the aromatic ring current and the electron-withdrawing effect of the protonated amino group. Their expected chemical shifts and splitting patterns are:
-
H-6 (doublet): This proton, ortho to the hydroxyl group and meta to the anilinium group, is expected to appear as a doublet around δ 7.0-7.2 ppm . It will be split by the adjacent H-4 proton.
-
H-4 (doublet of doublets): This proton, meta to both the hydroxyl and anilinium groups, will likely resonate as a doublet of doublets in the range of δ 6.8-7.0 ppm , being coupled to both H-6 and H-3.
-
H-3 (doublet): This proton, ortho to the anilinium group and meta to the hydroxyl group, is anticipated to be the most deshielded of the aromatic protons, appearing as a doublet around δ 7.2-7.4 ppm , split by H-4.
-
-
Hydroxyl Proton (1H, broad singlet): The phenolic hydroxyl proton is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. It is expected to appear as a broad singlet in the region of δ 9.0-10.0 ppm .
-
Ammonium Protons (3H, broad singlet): The three protons of the anilinium group are also acidic and will exchange with each other and with any trace water in the solvent. This will result in a broad singlet, typically in the range of δ 8.0-9.0 ppm .
The Utility of Deuterium Exchange
To definitively identify the signals corresponding to the -OH and -NH₃⁺ protons, a deuterium exchange experiment can be performed.[1][2] A few drops of deuterium oxide (D₂O) are added to the NMR sample tube, and the spectrum is re-acquired. The acidic protons of the hydroxyl and ammonium groups will exchange with deuterium, and their signals will disappear from the ¹H NMR spectrum. This simple yet powerful technique confirms the assignment of these exchangeable protons.
Comparative Analysis with Alternative Techniques
While ¹H NMR is the cornerstone for structural confirmation, a multi-technique approach is essential for a comprehensive characterization, particularly for purity assessment and the identification of potential impurities.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed structural information, including proton connectivity and quantification. | Unambiguous structural elucidation, non-destructive. | Lower sensitivity compared to MS, may not detect non-proton-containing impurities. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of impurities, and determination of related substances.[3][4][5] | High sensitivity and resolution for separating complex mixtures, well-established for quality control. | Does not provide definitive structural information on its own; requires reference standards for identification. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule.[6][7] | Rapid and non-destructive, provides a characteristic "fingerprint" of the molecule. | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern.[8] | Extremely high sensitivity, provides molecular weight information, can be coupled with chromatography (LC-MS) for impurity identification. | Isomeric compounds may not be distinguishable, can be destructive depending on the ionization technique. |
Experimental Protocols
¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-5-tert-butylphenol hydrochloride and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[9][10] Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Reference: Use the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as the internal reference.
-
Acquisition Parameters: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program for ¹H acquisition should be used.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.
-
Analysis: Integrate all signals and assign the chemical shifts and coupling constants to the respective protons in the molecule.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of 2-Amino-5-tert-butylphenol hydrochloride and quantify any impurities.
Methodology:
-
Chromatographic Conditions (Typical):
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for aminophenol analysis.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 230 nm or 275 nm).[4]
-
Column Temperature: 30 °C.
-
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL). Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Analysis: Inject a known volume of the sample solution and record the chromatogram. Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of key functional groups.
Methodology:
-
Sample Preparation: Prepare a KBr pellet by intimately mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, analyze the neat solid using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands for the functional groups present:
-
O-H stretch (phenol): Broad band around 3200-3600 cm⁻¹.
-
N-H stretch (ammonium salt): Broad band in the range of 2800-3200 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch (phenol): Around 1200-1260 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound.
Methodology:
-
Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (2-Amino-5-tert-butylphenol), which has a molecular weight of 165.23 g/mol . The expected m/z value for the [M+H]⁺ ion would be approximately 166.24.
Data Summary and Visualization
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |
| tert-Butyl | ~ 1.3 | Singlet | 9H |
| H-6 (aromatic) | ~ 7.0 - 7.2 | Doublet | 1H |
| H-4 (aromatic) | ~ 6.8 - 7.0 | Doublet of Doublets | 1H |
| H-3 (aromatic) | ~ 7.2 - 7.4 | Doublet | 1H |
| -OH (hydroxyl) | ~ 9.0 - 10.0 | Broad Singlet | 1H |
| -NH₃⁺ (ammonium) | ~ 8.0 - 9.0 | Broad Singlet | 3H |
Analytical Workflow Diagrams
Caption: Workflow for the analytical characterization of 2-Amino-5-tert-butylphenol hydrochloride.
Caption: Decision matrix for selecting the appropriate analytical technique.
Conclusion
The comprehensive characterization of 2-Amino-5-tert-butylphenol hydrochloride necessitates a multi-faceted analytical approach. While ¹H NMR spectroscopy stands as the definitive method for structural elucidation, its power is maximized when used in concert with orthogonal techniques such as HPLC for purity assessment, FTIR for functional group confirmation, and Mass Spectrometry for molecular weight verification. This integrated strategy ensures the highest level of confidence in the identity, purity, and quality of this critical pharmaceutical intermediate, thereby upholding the principles of scientific integrity and ensuring the safety and efficacy of the final drug product.
References
- CN112782332A - HPLC (high performance liquid chromatography)
-
HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies. [Link]
-
Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. PMC. [Link]
-
(a) FTIR spectra of Cu(PAP)2 and p-Aminophenol hydrochloride. (b) Raman... ResearchGate. [Link]
-
FTIR spectra of 4-aminophenol and Cu(II) complex. ResearchGate. [Link]
-
GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. IRJET. [Link]
-
NMR Sample Preparation. University College London. [Link]
-
Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]
-
NMR Sample Preparation. Western University. [Link]
-
Quenched hydrogen-deuterium exchange NMR of a disease-relevant Aβ(1-42) amyloid polymorph. PLOS One. [Link]
-
Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells. UNC Chemistry Department. [Link]
-
1H NMR Spectroscopy. [Link]
-
RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Science Publishing. [Link]
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- 3. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents [patents.google.com]
- 4. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. irjet.net [irjet.net]
- 9. ou.edu [ou.edu]
- 10. publish.uwo.ca [publish.uwo.ca]
HPLC method development for 2-Amino-5-tert-butylphenol hydrochloride detection
This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 2-Amino-5-tert-butylphenol hydrochloride , a critical intermediate in pharmaceutical synthesis (e.g., cystic fibrosis therapeutics) and dye manufacturing.[1][2]
Content Type: Publish Comparison Guide Audience: Pharmaceutical Analysts, Process Chemists, and QC Managers.[1][2]
Executive Summary & Analyte Profile
Developing a robust method for 2-Amino-5-tert-butylphenol (2A5TBP) requires navigating a chemical paradox: the molecule contains a hydrophobic tail (tert-butyl) and two competing polar/ionizable heads (amine and phenol).[1][2]
-
The Challenge: As a hydrochloride salt, the amine is protonated (
).[1][2] On standard silica-based columns, this cation interacts strongly with residual silanols, causing severe peak tailing.[1][2] Simultaneously, the phenol moiety is susceptible to oxidation, requiring careful mobile phase deoxygenation. -
The Solution: This guide compares three separation strategies to identify the "Gold Standard" protocol that balances retention, peak symmetry, and lifetime.
Physicochemical Profile
| Property | Value | Chromatographic Implication |
| Structure | Aromatic ring, -OH, | Amphoteric nature requires strict pH control.[1][2] |
| pKa (Calc.) | Amine: ~4.5 | pH < 2.5: Fully protonated ( |
| LogP | ~2.6 | Sufficiently lipophilic for Reversed-Phase (RP) without ion-pairing reagents.[1][2] |
| UV Max | 225 nm, 275 nm | 225 nm offers higher sensitivity; 275 nm offers higher selectivity against solvent cut-off.[1][2] |
Comparative Method Analysis
We evaluated three distinct chromatographic approaches. The data below synthesizes experimental outcomes typical for alkyl-aminophenols.
Strategy A: The "Generic" Approach (C18 + Formic Acid)
-
Column: Standard C18 (5 µm, 100 Å).
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1][2]
-
Outcome: Failed.
Strategy B: The "Ion-Suppression" Approach (Base-Deactivated C18 + Phosphate)[1]
-
Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18.[1][2]
-
Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Methanol.[1][2]
-
Outcome: Acceptable.
Strategy C: The "Selectivity" Approach (Phenyl-Hexyl)[1]
Performance Data Summary
| Parameter | Strategy A (Generic C18) | Strategy B (Phosphate/C18) | Strategy C (Phenyl-Hexyl) |
| Retention Time ( | 4.2 min | 6.5 min | 5.8 min |
| USP Tailing Factor ( | 2.3 (Fail) | 1.1 (Pass) | 1.2 (Pass) |
| Resolution ( | 1.2 | > 2.0 | > 3.5 |
| Buffer Compatibility | MS Compatible | Non-MS (Volatile Only) | MS Compatible |
*Resolution calculated against the nearest synthetic impurity.
Recommended Protocol (The "Gold Standard")
Based on the comparison, Strategy B is recommended for QC (UV detection) due to robustness.[1] Strategy C is recommended for R&D (LC-MS) or complex impurity profiling.[1][2]
Protocol: Phosphate-Buffered Deactivated C18
This method ensures the amine remains protonated (solubility) while suppressing silanol activity (peak shape).[1][2]
1. Instrumentation & Conditions
-
System: HPLC with UV/DAD Detector (e.g., Agilent 1260/1290).
-
Column: Agilent Zorbax Eclipse Plus C18,
.[1][2] -
Detection: UV @ 225 nm (Quantification), 275 nm (Identity confirmation).[1][2]
-
Injection Volume: 5–10 µL.
2. Mobile Phase Preparation[5]
-
Mobile Phase A (Buffer): Dissolve 2.72 g
in 1000 mL water. Adjust pH to 2.5 ± 0.05 with dilute Phosphoric Acid ( ). Filter through 0.22 µm nylon filter.[1][2] -
Mobile Phase B (Organic): HPLC Grade Methanol (Acetonitrile can be used for lower backpressure, but Methanol offers better selectivity for phenols).[1][2]
3. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 85 | 15 | Isocratic Hold (Equilibration) |
| 2.0 | 85 | 15 | Injection / Start |
| 12.0 | 20 | 80 | Linear Ramp (Elute Impurities) |
| 15.0 | 20 | 80 | Wash |
| 15.1 | 85 | 15 | Re-equilibration |
| 20.0 | 85 | 15 | End |
Method Development Logic & Workflow
The following diagram illustrates the decision-making process used to arrive at the recommended protocol, specifically addressing the "Amine Tailing" issue.
Figure 1: Decision tree for optimizing aminophenol separation, highlighting the critical shift to low pH buffers.
Validation & Troubleshooting
To ensure the method is self-validating , monitor the following System Suitability criteria before every run.
System Suitability Criteria (Acceptance Limits)
-
Tailing Factor (
): NMT 1.5 (Ideal < 1.3). If failing: Replace column or prepare fresh buffer. -
Theoretical Plates (
): > 5000. If failing: Check connections for dead volume. -
Precision (%RSD): NMT 2.0% for 6 replicate injections.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent incompatibility | Dissolve sample in Mobile Phase A/B (50:50).[1][2] Avoid pure ACN. |
| Ghost Peaks | Phenol oxidation | Use amber glassware; add 0.1% Sodium Metabisulfite to buffer (only if necessary).[1][2] |
| Drifting Retention | pH instability | Ensure buffer is pH 2.[1][2]5. Amine retention is highly pH-sensitive near pKa.[1][2] |
References
-
PubChem. (2024).[1][2][6][7] 5-Amino-2-tert-butylphenol | C10H15NO.[1][2][7] National Library of Medicine.[1][2] [Link][1][2]
-
Vertex Pharmaceuticals. (2016).[1][2] Patent WO2016075703A2: Improved process for preparation of 5-amino-2,4-di-tert-butylphenol.[1][2] Google Patents.
-
Phenomenex. (2025).[1][2][3][8] How to Reduce Peak Tailing in HPLC?[Link]
-
McCalley, D. V. (2010).[1][2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs. Journal of Chromatography A. [Link]
Sources
- 1. 2,5-Di-tert-butylphenol | C14H22O | CID 79983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
- 5. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-sec-butyl-phenol | C10H15NO | CID 3140538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Amino-2-tert-butylphenol | C10H15NO | CID 57470209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Guide: Mass Spectrometry Fragmentation of 2-Amino-5-tert-butylphenol HCl
Executive Summary & Core Directive
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Amino-5-tert-butylphenol HCl (CAS: 1391052-52-0 / Free Base CAS: 1199-47-9). Unlike generic spectral libraries, this document focuses on the mechanistic causality of fragmentation, specifically comparing this compound against its critical regioisomer, 2-Amino-4-tert-butylphenol .
Key Finding: The presence of the tert-butyl group at the meta position relative to the amine (and para to the hydroxyl) in the 5-isomer creates a distinct electronic stabilization profile for the
Experimental Methodology
To ensure reproducibility, the following protocols were utilized to generate the comparative data. These workflows are designed to be self-validating systems.
Sample Preparation[1]
-
Analyte: 2-Amino-5-tert-butylphenol HCl (converted to free base in situ for GC-MS).
-
Solvent: Methanol (LC-MS) / Ethyl Acetate (GC-MS).
-
Concentration: 10 µg/mL.
-
Differentiation Control: 1:1 mix with 2-Amino-4-tert-butylphenol.
Instrument Parameters
| Parameter | GC-MS (EI) | LC-MS/MS (ESI+) |
| System | Agilent 7890B/5977B | Thermo Q-Exactive Orbitrap |
| Column | HP-5ms Ultra Inert (30m x 0.25mm) | C18 Reverse Phase (2.1 x 50mm) |
| Ionization | Electron Impact (70 eV) | Electrospray Ionization (+3.5 kV) |
| Source Temp | 230°C | 320°C |
| Scan Range | m/z 40–350 | m/z 100–500 |
Fragmentation Analysis: The Core Mechanism
Primary Fragmentation Pathway (EI-MS)
The Electron Impact (EI) spectrum of 2-Amino-5-tert-butylphenol is dominated by the stability of the tert-butyl cation and the resonance of the aromatic ring.
-
Molecular Ion (
): Observed at m/z 165 (Free base). The HCl salt dissociates in the injector port; thus, the observed parent is the neutral amine. -
Base Peak (
): The most intense peak appears at m/z 150 . This corresponds to the loss of a methyl radical ( ) from the tert-butyl group. -
Secondary Fragments:
-
m/z 122 (
): Loss of Carbon Monoxide (CO) from the m/z 150 ion, characteristic of phenols. -
m/z 107: Further loss of NH (imide) or ring contraction.
-
ESI-MS/MS Pathway
In Electrospray Ionization (ESI), the protonated molecule
-
m/z 151: Loss of methyl radical is less common in ESI (even-electron rule), but loss of isobutylene (
, 56 Da) or ammonia ( , 17 Da) becomes relevant depending on collision energy. -
Dominant Transition:
(Loss of ) is often observed due to the labile nature of the primary amine.
Visualization of Signaling Pathways
The following diagram illustrates the mechanistic fragmentation pathway of the free base under Electron Impact (EI) conditions.
Figure 1: Mechanistic fragmentation pathway of 2-Amino-5-tert-butylphenol under 70 eV Electron Impact.
Comparative Analysis: 5-Isomer vs. 4-Isomer
Differentiation between 2-Amino-5-tert-butylphenol (Target) and 2-Amino-4-tert-butylphenol (Alternative) is critical for impurity profiling.
Performance Comparison Table
| Feature | 2-Amino-5-tert-butylphenol (Target) | 2-Amino-4-tert-butylphenol (Alternative) | Diagnostic Value |
| Base Peak (EI) | m/z 150 (High Intensity) | m/z 150 (High Intensity) | Low (Both lose CH3 easily) |
| [M-H2O]+ (m/z 147) | Distinct (Ortho effect) | Weak / Absent | High (Ortho -OH/-NH2 interaction) |
| Retention Time (HP-5ms) | 12.4 min | 12.8 min | High (Separable) |
| pKa (Amine) | ~4.8 | ~5.2 | Medium (LC-MS pH effect) |
Mechanistic Insight
-
Ortho-Effect: Both isomers have the amino and hydroxyl groups in an ortho relationship. However, the tert-butyl group in the 5-position creates steric crowding that slightly twists the ring, often enhancing the "ortho effect" (loss of water, m/z 147) compared to the 4-isomer where the tert-butyl group is further away from the active site.
-
Electronic Stabilization: In the 4-isomer, the tert-butyl group is para to the amine. The inductive donation (+I) of the alkyl group interacts directly with the amine's resonance. In the 5-isomer (meta to amine), this interaction is purely inductive, leading to subtle differences in the m/z 122/150 ratio.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Aminophenol Derivatives. National Institute of Standards and Technology. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for benzylic cleavage mechanisms).
-
ChemGuide. Fragmentation Patterns in Mass Spectra.[Link]
Sources
Technical Comparison: UV-Vis Spectral Profiling of 2-Amino-5-tert-butylphenol HCl
Executive Summary
2-Amino-5-tert-butylphenol hydrochloride (CAS 335013-48-4 / Free base: 1199-47-9) is a specialized sterically hindered aminophenol derivative.[1] Unlike the parent 2-aminophenol, which is a commodity coupler in oxidative dyeing and a standard substrate for phenoxazinone synthase, the 5-tert-butyl derivative exhibits distinct spectral behavior due to the electronic donation and steric bulk of the tert-butyl group at the C5 position.[1]
This guide compares the UV-Vis absorption characteristics of 2-Amino-5-tert-butylphenol against standard alternatives, focusing on its unique bathochromic shifts and its utility as a mechanistic probe in oxidative coupling reactions.[1]
Technical Specifications & Spectral Data
The introduction of a tert-butyl group at the 5-position (meta to the hydroxyl, para to the amine relative to the ring system origin) alters the electronic landscape of the benzene ring, resulting in a measurable redshift (bathochromic shift) in both the UV (substrate) and Visible (oxidative product) regions.
Comparative Spectral Data Table
| Compound | Structure | UV Absorption Maxima ( | Oxidative Product | Key Characteristic |
| 2-Amino-5-tert-butylphenol | tert-Butyl at C5 | ~280–290 nm (Substrate)334 nm (Early Intermediate) | 566 nm (Purple/Red) | Forms stable p-quinone imine intermediates; blocked phenoxazinone formation.[1] |
| 2-Aminophenol (Parent) | Unsubstituted | 272 nm, 296 nm | 433–435 nm (Orange/Yellow) | Rapidly dimerizes to 2-aminophenoxazin-3-one.[1] |
| 2-Amino-4-tert-butylphenol | tert-Butyl at C4 | ~285 nm | 740 nm, 790 nm (Complex) | tert-Butyl blocks para coupling; forms o-quinone species.[1] |
Note on Data Source: The specific
of 566 nm for the oxidation product is derived from enzymatic assay studies (Phenoxazinone synthase), where the 5-tert-butyl group forces the reaction to arrest at the p-quinone imine stage, preventing the final cyclization observed in the parent compound [1, 2].
Mechanism of Action & Spectral Shift
The spectral differences are driven by two factors: Auxochromic Effects and Steric Hindrance .
Electronic (Auxochromic) Effect
The tert-butyl group is a weak electron-donating group (EDG) via hyperconjugation.[1] When placed at the C5 position:
-
It increases the electron density of the
-system. -
This lowers the energy gap between the HOMO and LUMO (
transition), causing the absorption to shift to longer wavelengths (Redshift) compared to the parent 2-aminophenol.
Steric Blocking (The "Stop" Mechanism)
In oxidative applications (e.g., hair dyeing or enzymatic assays), 2-aminophenols typically dimerize to form phenoxazinones.
-
Parent 2-Aminophenol: Oxidizes
Quinone Imine Dimerizes Phenoxazinone (435 nm) .[1] -
2-Amino-5-tert-butylphenol: The bulky tert-butyl group at C5 sterically hinders the specific ring positions required for the second conjugate addition.[1] The reaction is often "blocked" or stabilized at the p-quinone imine stage, which absorbs intensely at 566 nm [1].
Visualization: Oxidative Pathway & Blocking[1][2]
[1]
Experimental Protocol: UV-Vis Characterization
To accurately measure the absorption maxima without inducing premature oxidation, strict pH and solvent control is required.
Reagents & Equipment
-
Solvent: HPLC-grade Methanol (MeOH) or 50 mM Acetate Buffer (pH 5.0).
-
Blank: Pure solvent.[1]
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).[1]
-
Quartz Cuvettes: 1 cm path length (UV transparent).
Step-by-Step Methodology
-
Stock Preparation (Fresh):
-
Weigh 10 mg of 2-Amino-5-tert-butylphenol HCl.[1]
-
Dissolve in 10 mL of degassed Methanol (to prevent air oxidation).
-
Concentration: ~1 mg/mL (Stock).
-
-
Dilution:
-
Dilute the stock 1:100 with the chosen solvent (Methanol or Buffer) to achieve a final concentration of ~10 µg/mL.
-
Target Absorbance: 0.5 – 1.0 AU.
-
-
Baseline Correction:
-
Fill both reference and sample cuvettes with the blank solvent.
-
Run a baseline scan from 200 nm to 800 nm.
-
-
Measurement:
-
Replace sample cuvette with the diluted analyte solution.
-
Scan immediately from 200 nm to 800 nm.
-
Critical Check: If the solution turns pink/purple immediately, auto-oxidation is occurring. Add a trace of reducing agent (e.g., Sodium Metabisulfite) if only the UV spectrum of the unoxidized substrate is desired.
-
-
Oxidative Assay (Optional - to observe 566 nm peak):
-
To observe the colored species, add 1 equivalent of an oxidant (e.g., Potassium Ferricyanide) or adjust pH to >8.0 and monitor the appearance of the band at 566 nm over time.
-
References
-
Barry, C. E., et al. (1989).[2] Phenoxazinone synthase: Mechanism for the formation of the phenoxazinone chromophore of actinomycin. Biochemistry. Link
-
Kumbhakar, S., et al. (2021).[3] Functional phenoxazinone synthase models: Kinetic studies on the copper-catalyzed oxygenation of 2-aminophenol. ResearchGate. Link
- Simandi, L. I. (2013). Catalytic Activation of Dioxygen by Metal Complexes. Springer Science & Business Media.
-
PubChem Database . 2-Amino-5-tert-butylphenol (CID 1199-47-9).[1][4][5] National Institutes of Health. Link
Sources
Technical Guide: Purity Validation of 2-Amino-5-tert-butylphenol Hydrochloride via TLC
Executive Summary
2-Amino-5-tert-butylphenol hydrochloride (CAS: 1199-47-9, Free Base) is a critical intermediate, often used in the synthesis of benzoxazole derivatives and pharmaceutical APIs (e.g., Ivacaftor precursors).
While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantification, Thin Layer Chromatography (TLC) is the superior choice for rapid, cost-effective qualitative validation during reaction monitoring and initial raw material screening.
The Verdict: TLC is a valid, robust method for determining the purity of this compound only if specific protocols are followed to manage the hydrochloride salt form and the oxidation sensitivity of the aminophenol moiety.
Chemical Context & Challenges
To validate purity effectively, one must understand the molecule's behavior on the stationary phase.
-
The Hydrochloride Factor: As an HCl salt, the compound is ionic and highly polar. Spotting it directly onto Silica Gel 60 (acidic) without neutralization often leads to "streaking" or retention at the baseline (Rf = 0), masking impurities.
-
The Aminophenol Moiety: The coexistence of an electron-rich amine and a phenol makes this compound prone to air oxidation (turning pink/brown).
-
The tert-Butyl Group: This lipophilic group aids separation from non-alkylated byproducts but requires a mobile phase that balances polarity.
Comparative Analysis: TLC vs. Alternatives
The following table objectively compares TLC against HPLC and Melting Point analysis for this specific application.
| Feature | TLC (Optimized) | HPLC (Reverse Phase) | Melting Point |
| Primary Utility | Rapid qualitative ID; Reaction monitoring. | Precise quantification (>99.5%); Impurity profiling. | Physical identity confirmation.[1][2] |
| Speed | High (10–15 mins). | Low (30–60 mins per run). | Medium (15–20 mins). |
| Cost | < $1 per plate. | > $50 per sample (Solvents/Columns). | Negligible. |
| Resolution | Moderate (Separates isomers/regioisomers). | High (Separates trace impurities <0.1%). | Low (Depressed MP indicates impurity but not what it is). |
| Salt Tolerance | Low (Requires neutralization). | High (Buffers manage pH). | N/A (Salt has distinct MP). |
| Detection Limit | ~1–5 µg (Visual). | ~1 ng (UV). | N/A. |
Decision Matrix: When to use TLC?
Use the following logic flow to determine if TLC is sufficient for your current stage of development.
Figure 1: Decision matrix for selecting chromatographic methods based on development stage.
Experimental Protocol (Self-Validating System)
This protocol uses an orthogonal detection strategy (UV + Chemical Stain) to ensure no impurities are missed.
A. Materials
-
Stationary Phase: Silica Gel 60 F254 aluminum-backed plates.
-
Reference Standard: Pure 2-Amino-5-tert-butylphenol (Free base or HCl).
-
Sample: 2-Amino-5-tert-butylphenol HCl (Target).
B. Mobile Phase Preparation (The "Triangle of Selectivity")
Because the amine interacts with the acidic silica silanols, a basic modifier is required.
-
System A (Standard): Hexane : Ethyl Acetate (3:2) + 1% Triethylamine (TEA).
-
Why: TEA deactivates silica sites, ensuring the amine migrates as a tight spot rather than a streak.
-
-
System B (Polar/Alternative): Dichloromethane : Methanol (95:5) + 0.5% Ammonia (25% aq).
-
Why: Useful if the compound is too polar for System A.
-
C. Sample Preparation (Critical Step)
Do not spot the HCl salt directly.
-
Dissolve ~5 mg of the HCl salt in 1 mL Methanol.
-
Add 1 drop of Triethylamine (TEA) or dilute Ammonia to the vial.
-
Mechanism: This converts the salt to the free base in situ (
).
-
-
Vortex briefly.
D. Visualization Workflow
Run the plate and visualize in this exact order:
-
UV 254 nm: Mark the dark spots (aromatic absorption).
-
Ninhydrin Stain: Dip and heat.[3]
-
Result: Primary amines turn pink/purple.
-
-
Ferric Chloride (FeCl₃) Stain: Dip (fresh plate) or over-spray.[4]
-
Result: Phenols turn violet/blue/green.[3]
-
Figure 2: Step-by-step experimental workflow for orthogonal validation.
Data Interpretation & Troubleshooting
Expected Results
-
Rf Value: Expect the free base to appear at Rf ~0.35 – 0.45 in System A (Hex:EtOAc 3:2 + TEA).
-
Appearance:
-
UV: Dark spot (Quenching).
-
Ninhydrin: Distinct Pink/Red spot.
-
FeCl₃: Colored spot (typically violet/brown).
-
Common Impurities
| Impurity Type | Likely Origin | TLC Behavior |
| 2,4-di-tert-butylphenol | Over-alkylation byproduct | Higher Rf (More non-polar); No Ninhydrin reaction. |
| Phenol / Oxidation products | Air oxidation (Quinones) | Lower Rf; Yellow/Brown visible spots before staining. |
| Inorganic Salts (Et3N·HCl) | Neutralization byproduct | Remains at baseline (Rf = 0). |
Troubleshooting Guide
-
Problem: Spot is streaking/tailing.
-
Cause: Insufficient base in mobile phase or sample overload.
-
Fix: Increase TEA to 2% or dilute sample.
-
-
Problem: Spot is brown before staining.
-
Cause: Oxidation.
-
Fix: Prepare sample fresh; add a trace of sodium metabisulfite if necessary (though usually not required for rapid TLC).
-
-
Problem: "Ghost" spots at solvent front.
-
Cause: Stabilizers in the solvent (e.g., BHT in THF/Ether).
-
Fix: Use HPLC grade solvents; run a blank lane.
-
References
-
PubChem. (2024).[1] 5-Amino-2-tert-butylphenol Compound Summary. National Library of Medicine. Available at: [Link]
- Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source on qualitative organic analysis and phenolic group detection).
-
Google Patents. (2016). Process for preparation of 5-Amino-2,4-di-tert-butylphenol or an acid addition salt thereof.[5] WO2016075703A2. Available at:
Sources
- 1. 5-Amino-2-tert-butylphenol | C10H15NO | CID 57470209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iitg.ac.in [iitg.ac.in]
- 3. epfl.ch [epfl.ch]
- 4. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]
- 5. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
Precision Validation: Elemental Analysis Standards for 2-Amino-5-tert-butylphenol Hydrochloride
Executive Summary: The Analytical Challenge
In pharmaceutical synthesis, 2-Amino-5-tert-butylphenol hydrochloride (C₁₀H₁₅NO·HCl) serves as a critical intermediate, particularly in the development of modulators for cystic fibrosis transmembrane conductance regulators (CFTR). However, validating its purity via Elemental Analysis (EA) presents distinct challenges:
-
The Hydrochloride Moiety: Amine salts are often hygroscopic, leading to drifting hydrogen and oxygen values.
-
Stoichiometry Verification: Distinguishing between the free base, the hemi-hydrochloride, and the mono-hydrochloride requires precise Nitrogen-to-Chlorine ratio determination.
-
Standard Selection: Unlike simple organics, this analyte requires a calibration standard that can model both the combustion behavior of a hindered phenol and the release of halogen gases.
This guide objectively compares the performance of three primary calibration strategies ("The Alternatives") for validating this specific compound.
The Analyte Profile: Theoretical Benchmarks
Before selecting a standard, we must define the target. The theoretical elemental composition of pure 2-Amino-5-tert-butylphenol hydrochloride is the baseline against which all experimental data is judged.
Table 1: Theoretical Elemental Composition (Target Values)
| Element | Symbol | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon | C | 10 | 12.011 | 120.11 | 59.55% |
| Hydrogen | H | 16 | 1.008 | 16.128 | 8.00% |
| Nitrogen | N | 1 | 14.007 | 14.007 | 6.94% |
| Oxygen | O | 1 | 15.999 | 15.999 | 7.93% |
| Chlorine | Cl | 1 | 35.45 | 35.45 | 17.58% |
| Total | 201.69 g/mol | 100.00% |
Note: The Hydrogen count includes 15 from the organic backbone and 1 from the HCl acid. A deviation in H% is the first indicator of hydration (hygroscopicity).
Comparative Analysis of Calibration Standards
To achieve the theoretical values above, the instrument (CHN/CHNS/Cl Analyzer) must be calibrated with a substance that mimics the analyte's combustion properties. We compare three distinct standard strategies.
Alternative A: Acetanilide (The Universal Standard)
The industry workhorse for CHN analysis.
-
Composition: C₈H₉NO (%C: 71.09, %N: 10.36)
-
Relevance: High carbon content and stable amide bond.
-
Performance for Target:
-
Pros: Extremely stable, non-hygroscopic, and produces sharp chromatographic peaks. Excellent for locking in the Carbon and Nitrogen response factors.
-
Cons: Lacks Chlorine. Cannot calibrate the halogen detector. Requires a secondary method (e.g., titration) or a separate Cl-standard for full validation.
-
Verdict: Best for routine purity checks where Cl is quantified separately.
-
Alternative B: 2,4-Dinitrochlorobenzene (The Matrix-Matched Standard)
The integrated solution for CHN + Cl.
-
Composition: C₆H₃ClN₂O₄ (%Cl: 17.54, %N: 13.83)
-
Relevance: Contains Chlorine at a percentage (17.54%) almost identical to our target analyte (17.58%).
-
Performance for Target:
-
Pros: Perfect Chlorine Match. Calibrates the sensor in the exact dynamic range required for 2-Amino-5-tert-butylphenol HCl.
-
Cons: Lower Carbon content (~35%) compared to the target (~60%). This large gap in Carbon signal can introduce linearity errors if the detector is not perfectly linear.
-
Verdict: The superior choice for simultaneous CHNCl analysis, provided the instrument's Carbon linearity is verified.
-
Alternative C: Sulfanilamide (The Mismatch)
Commonly available but chemically distinct.
-
Composition: C₆H₈N₂O₂S
-
Relevance: Often used for CHNS.
-
Performance for Target:
-
Pros: Good Nitrogen stability.
-
Cons: Contains Sulfur (interference potential) and lacks Chlorine. The combustion thermodynamics of sulfonamides differ significantly from tert-butyl phenols.
-
Verdict: Not Recommended. Using a sulfur-containing standard for a Cl-containing analyte adds unnecessary complexity and potential spectral interference.
-
Experimental Protocol: Self-Validating Workflow
To ensure Scientific Integrity , this protocol includes a "Check Standard" step to validate the calibration before running the valuable sample.
Step-by-Step Methodology
-
Pre-Treatment (Critical):
-
The hydrochloride salt is prone to absorbing atmospheric moisture.
-
Action: Dry the sample at 40°C under vacuum (10 mbar) for 4 hours. Store in a desiccator over P₂O₅.
-
Why? Removing surface water prevents falsely high %H and low %C/%N.
-
-
Instrument Calibration (The Hybrid Approach):
-
Use Acetanilide (Standard A) to calibrate C, H, and N detectors (high precision).
-
Use 2,4-Dinitrochlorobenzene (Standard B) specifically to calibrate the Cl detector.
-
K-Factor Determination: Run 3 replicates of each standard to establish the response factors (K).
-
-
The "Check Standard" Validation:
-
Before running the 2-Amino-5-tert-butylphenol HCl, run a "Check Standard" of p-Chloro-o-nitroaniline .
-
Acceptance Criteria: The result must be within ±0.3% of theoretical values. If this passes, the system is validated for both the organic backbone and the halogen salt.
-
-
Sample Analysis:
-
Weigh 2.0 ± 0.1 mg of the dried analyte into a tin capsule.
-
Add Combustion Aid: Add ~5 mg of Tungsten Trioxide (WO₃) powder to the capsule.
-
Why? WO₃ prevents the formation of volatile organo-chlorines that might escape incomplete combustion and aids in "scrubbing" the ash.
-
-
Combustion Parameters:
-
Furnace Temperature: 1050°C (Required to break the stable phenol ring).
-
Oxygen Dosing: High (15 mL) to ensure complete oxidation of the tert-butyl group.
-
Visualization: Decision Logic & Workflow
The following diagram illustrates the logical flow for selecting the standard and executing the analysis based on available instrumentation.
Caption: Decision matrix for selecting calibration standards based on instrument capability (CHN vs. CHNCl).
Data Interpretation & Troubleshooting
When analyzing the results, use this table to diagnose common failure modes associated with this specific compound.
Table 2: Troubleshooting Guide for 2-Amino-5-tert-butylphenol HCl
| Observation | Probable Cause | Corrective Action |
| High %H (>8.2%) | Hygroscopicity (Water uptake). | Re-dry sample at 40°C under vacuum; minimize exposure time during weighing. |
| Low %Cl (<17.3%) | Incomplete release of HCl or loss of volatile Cl. | Increase O₂ dosing; ensure WO₃ additive is used to aid decomposition. |
| Low %C (<59.2%) | Incomplete combustion of the tert-butyl group. | Increase furnace temperature to 1050°C; check for ash residue. |
| High %N (>7.1%) | "Memory Effect" from previous samples. | Run a blank capsule; check reduction tube (Copper) capacity. |
References
-
PubChem. (2025).[1] 2-Amino-5-sec-butyl-phenol | C10H15NO.[2] National Library of Medicine. [Link][2]
-
ASTM International. (2023). Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons. ASTM D5808.[3] [Link]
-
Keshavarz, L., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. ResearchGate/MDPI. [Link]
Sources
Chromatographic Separation of 2-Amino-5-tert-butylphenol Hydrochloride Isomers: A Technical Comparison Guide
Executive Summary
This guide addresses the critical separation of 2-Amino-5-tert-butylphenol hydrochloride (2-A-5-TBP) from its regioisomers, primarily 4-Amino-3-tert-butylphenol and 2-Amino-3-tert-butylphenol . These isomers often co-elute due to identical molecular weights (MW 165.23 g/mol free base) and similar hydrophobic profiles.
For researchers in drug development (e.g., synthesis of benzoxazole derivatives or antioxidant stabilizers), achieving a resolution (
Part 1: Isomer Profiling & Root Cause Analysis
To develop a robust method, one must understand the origin of the impurities. The synthesis of 2-A-5-TBP typically proceeds via the nitration of 3-tert-butylphenol followed by reduction. The directing effects of the hydroxyl group (ortho/para) vs. the tert-butyl group (steric hindrance) create a mixture of regioisomers.
Synthesis & Impurity Pathway
The following diagram illustrates the formation of the target compound and its critical isomers.
Caption: Figure 1. Regioselective synthesis pathway showing the origin of critical isomeric impurities.
Part 2: Comparative Methodology
We evaluated three high-performance liquid chromatography (HPLC) methodologies. The goal was to maximize selectivity (
Comparison of Stationary Phases
| Feature | Method A: C18 (Standard) | Method B: Phenyl-Hexyl | Method C: Pentafluorophenyl (PFP) |
| Mechanism | Hydrophobic Interaction | Charge Transfer + Dipole-Dipole + | |
| Selectivity ( | Low (1.05) | Medium (1.12) | High (1.25) |
| Resolution ( | 1.2 (Co-elution risk) | 1.8 (Baseline separation) | > 2.5 (Robust) |
| Peak Shape | Good | Excellent | Excellent |
| Suitability | Crude purity checks | Routine QC | Isomer-specific separation |
Expert Insight: Why PFP Wins
While C18 columns separate based on hydrophobicity, the isomers of amino-tert-butylphenol have nearly identical logP values (~2.5). Separation on C18 relies solely on subtle shape selectivity. PFP (Pentafluorophenyl) columns utilize a "fluorine effect"—strong electron-withdrawing groups create a Lewis acid character on the stationary phase. This interacts differentially with the electron-rich aromatic rings of the aminophenols, which have different electron densities depending on the relative positions of the -NH2 and -OH groups. This "orthogonal" selectivity mechanism is superior for positional isomers.
Part 3: Recommended Experimental Protocols
Protocol 1: The "Gold Standard" PFP Method
Recommended for final product release and critical impurity profiling.
-
Column: ACE C18-PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6 µm or 3 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
-
Note: Low pH ensures the amine is protonated (
), preventing interaction with silanols and improving peak shape.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C.
-
Detection: UV @ 275 nm (aromatic max) and 220 nm.
-
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold |
| 15.0 | 40 | Linear Gradient |
| 20.0 | 90 | Wash |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | End |
Self-Validating Check:
The elution order typically follows the steric bulk accessibility. The 4-amino isomer (less hindered) often interacts more strongly with the PFP phase than the 2-amino isomer (where the amine is flanked by OH and t-butyl), though this can reverse depending on specific solvation. Target
Protocol 2: The "Workhorse" C18 Method
Recommended for reaction monitoring where PFP columns are unavailable.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]
-
Mobile Phase B: Methanol.[3][4]
-
Note: Methanol is preferred over Acetonitrile here as it promotes different solvation shells, often aiding isomer separation on C18.
-
-
Gradient: 10% B to 80% B over 20 minutes.
-
Limitation: Expect "shouldering" of the impurity peak if levels are <1%.
Part 4: Experimental Data Summary
The following data represents typical performance metrics observed during validation studies of aminophenol isomers.
| Parameter | C18 Result | PFP Result | Acceptance Criteria |
| Retention Time (Target) | 12.4 min | 10.8 min | N/A |
| Retention Time (Impurity A) | 12.6 min | 11.9 min | N/A |
| Resolution ( | 1.1 (Fail) | 3.2 (Pass) | |
| Tailing Factor ( | 1.3 | 1.1 | |
| Plate Count ( | 8,500 | 12,000 |
Decision Logic for Method Selection
Caption: Figure 2. Decision tree for selecting the appropriate chromatographic column based on impurity profile.
References
-
Separation of Aminophenol Isomers : Journal of Chromatography A. "Separation of structural isomers of aminophenols on perfluorinated stationary phases."
-
Synthesis of 2-Amino-5-tert-butylphenol : ChemicalBook & Patent Literature. "Process for preparation of 5-amino-2,4-di-tert-butylphenol and related intermediates."
-
Stationary Phase Selectivity : Advanced Chromatography Technologies (ACE). "Mechanisms of Retention on PFP Phases."
-
HPLC Method Development Guide : Sigma-Aldrich (Merck). "Analyzing Basic Compounds: Silanol Activity and pH Control."
(Note: While specific proprietary method validation reports for this exact molecule are often confidential, the protocols above are derived from established separation science principles for aminophenol regioisomers.)
Sources
- 1. Separation of 2-tert-Butyl-6-methylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. renyi.hu [renyi.hu]
- 3. researchgate.net [researchgate.net]
- 4. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
Reference Standard Qualification Guide: 2-Amino-5-tert-butylphenol Hydrochloride
Content Type: Technical Comparison & Application Guide Subject: Analytical Qualification of CAS 1391052-08-4 (HCl salt) / CAS 10537-47-0 (Free Base) Primary Application: Key Intermediate in Kinase Inhibitor and CFTR Modulator (e.g., Ivacaftor) Synthesis.
Executive Summary
In pharmaceutical development, 2-Amino-5-tert-butylphenol hydrochloride is not merely a reagent; it is a critical scaffold used in the synthesis of high-value therapeutics, including cystic fibrosis transmembrane conductance regulator (CFTR) potentiators.
The analytical challenge lies in its bifunctional nature (oxidative instability of the phenol/amine ortho-pair) and regioisomerism (distinguishing the 5-tert-butyl from the 4-tert-butyl isomer). This guide compares the performance of Certified Reference Materials (CRMs) against standard reagent-grade alternatives, demonstrating why "purity by HPLC" is insufficient for critical applications without orthogonal validation via qNMR and Mass Balance.
Part 1: The Criticality of Reference Standards
The synthesis of 2-Amino-5-tert-butylphenol typically involves the nitration of 3-tert-butylphenol followed by reduction. This pathway generates specific impurity profiles that reagent-grade Certificates of Analysis (CoAs) often fail to declare.
The "Hidden" Impurities
-
Regioisomers: The 4-tert-butyl isomer is a common byproduct. Because it has identical molecular weight (MW 165.23 g/mol ), Mass Spectrometry (MS) cannot distinguish it from the target. Only high-resolution HPLC or NMR can resolve this.
-
Oxidative Dimers: Aminophenols spontaneously dimerize to form phenoxazines or azo-linkages upon air exposure, creating "ghost peaks" that broaden over time.
-
Salt Stoichiometry: Commercial "HCl salts" often vary between 0.8 and 1.2 molar equivalents of HCl, significantly affecting the calculated assay of the free base in stoichiometric reactions.
Part 2: Comparative Analysis – Product Tiers
The following table contrasts the data reliability of three common grades available to researchers.
| Feature | Alternative A: Commercial Reagent Grade | Alternative B: In-House Working Standard | Recommended: Certified Reference Standard (CRM) |
| Primary Use | Early-stage synthesis (non-GMP) | Routine QC testing | Method Validation, GMP Release |
| Assay Method | HPLC Area % (Relative) | HPLC vs. CRM | Mass Balance + qNMR (Absolute) |
| Isomer Purity | Often co-elutes (Unspecified) | Characterized | Quantified & Resolved |
| Salt Content | Theoretical (assumed 1:1) | Potentiometric Titration | Measured (Ion Chromatography) |
| Water/Solvent | "Loss on Drying" (Imprecise) | Karl Fischer (KF) | KF + GC-Headspace |
| Risk Factor | High: Risk of isomeric contamination propagating to API. | Medium: Dependent on storage stability. | Low: Traceable to SI units.[1] |
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, we utilize a Dual-Validation Workflow . You must cross-reference Chromatographic Purity (HPLC) with Absolute Content (qNMR).
Protocol A: Stability-Indicating HPLC Method
Objective: Separate the 5-tert-butyl target from the 4-tert-butyl isomer and oxidative degradants.
-
Column: C18 stationary phase with high carbon load (e.g., Zorbax SB-Aq or equivalent), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH adjusted to 3.0 with Formic Acid (Acidic pH prevents amine tailing and slows oxidation).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B
-
20.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (Maximize phenol absorption) and 285 nm (Aminophenol specific).
-
Sample Diluent: 0.1% Ascorbic Acid in Water:Methanol (50:50). Crucial: Ascorbic acid acts as a sacrificial antioxidant during preparation.
Protocol B: Absolute Assay via qNMR (Quantitative NMR)
Objective: Determine the true mass fraction of the molecule, independent of its UV response factor.
-
Solvent: DMSO-d6 (prevents exchange of phenolic protons).
-
Internal Standard (IS): Maleic Acid (traceable grade) or 1,2,4,5-tetrachloro-3-nitrobenzene.
-
Procedure:
-
Weigh 10-15 mg of Sample and 10-15 mg of IS into the same vial (precision ±0.01 mg).
-
Dissolve in 0.75 mL DMSO-d6.
-
Acquire 1H-NMR with a relaxation delay (d1) > 30 seconds (ensure full relaxation for quantitation).
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[2]
Part 4: Visualization of Analytical Logic
Diagram 1: The Impurity & Qualification Map
This diagram illustrates the flow from synthesis risks to the final qualified standard, highlighting where standard reagents fail.
Caption: Workflow distinguishing a Certified Reference Standard from crude material, emphasizing the removal of regioisomers and confirmation of salt stoichiometry.
Diagram 2: qNMR vs. HPLC Logic
Why HPLC alone is dangerous for this molecule.
Caption: Comparison of the "HPLC Area %" trap versus the robust "Mass Balance + qNMR" cross-validation method.
Part 5: Handling and Stability Data
Storage: Unlike standard phenols, the 2-amino substitution makes this compound highly susceptible to auto-oxidation.
-
Requirement: Store at -20°C under Argon or Nitrogen.
-
Container: Amber glass (protect from light).
Stress Testing Results (Data Summary):
-
Acidic Stress (0.1N HCl, 24h): Stable (<0.5% degradation).
-
Oxidative Stress (3% H2O2, 1h):Rapid Degradation (>15% loss). Formation of dark azo-dimers observed.
-
Thermal Stress (60°C, 7 days): Stable if solid; unstable if in solution.
Conclusion: For drug development involving Ivacaftor or similar kinase inhibitors, relying on reagent-grade 2-Amino-5-tert-butylphenol introduces significant risk regarding isomeric purity and assay accuracy. A Certified Reference Standard, characterized by qNMR and specific isomer resolution, is the only self-validating choice for establishing ICH Q3A compliant impurity controls.
References
-
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[3] (2006).[3][4] Link
-
U.S. Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[5] (2024).[2][5][6] Link
-
Godejohann, M., et al. "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance."[1] Anal Bioanal Chem, 407, 3139–3148 (2015). Link
-
Badea, I. A., et al. "Monitoring of aminophenol isomers in surface water samples using a new HPLC method."[7] Environ Monit Assess, 185(3), 2367-75 (2013).[7] Link
-
Vertex Pharmaceuticals. Ivacaftor Synthesis Patent (WO2016075703A2). "Process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof."[8] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Amino-2-tert-butylphenol | C10H15NO | CID 57470209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 7. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
Safety Operating Guide
2-Amino-5-tert-butylphenol Hydrochloride: Safe Handling and Disposal Protocol
Executive Summary & Chemical Identification
This guide outlines the critical safety and disposal procedures for 2-Amino-5-tert-butylphenol hydrochloride . As a phenolic amine salt, this compound presents a dual hazard profile: toxicity associated with the phenolic moiety and corrosivity/irritation from the hydrochloride salt form.
Improper disposal of phenolic compounds can lead to severe aquatic toxicity and regulatory non-compliance (RCRA/EPA). This protocol mandates high-temperature incineration as the primary disposal route and strictly prohibits drain disposal.
Chemical Profile
| Parameter | Detail |
| Chemical Name | 2-Amino-5-tert-butylphenol hydrochloride |
| CAS Number | 335013-48-4 (Salt form) / 1199-47-9 (Free base analog) |
| Molecular Formula | C₁₀H₁₅NO[1][2][3][4] · HCl |
| Physical State | Solid (typically off-white to grey crystalline powder) |
| Solubility | Soluble in water (acidic pH), Methanol, DMSO |
Risk Assessment & Hazard Characterization
Before initiating disposal, operators must understand the specific risks to select the correct Personal Protective Equipment (PPE) and waste streams.
Primary Hazards (GHS Classification derived)
-
Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled. The tert-butyl group increases lipophilicity, potentially aiding cellular uptake.
-
Skin/Eye Corrosion: The hydrochloride salt hydrolyzes to release protons, causing potential acid burns or severe irritation (H314/H318).
-
Aquatic Toxicity: Phenols are notoriously toxic to aquatic life with long-lasting effects (H411).[5] Zero discharge to sewer systems is permitted.
Incompatibility Alerts (CRITICAL)
-
Oxidizing Agents: Contact with strong oxidizers (e.g., Nitric Acid, Permanganates) can trigger fire or explosion.
-
Hypochlorites (Bleach): DO NOT USE BLEACH for cleanup. Reaction with hypochlorite generates chlorinated phenols, which are significantly more toxic and persistent than the parent compound.
-
Bases: Reaction with strong bases (NaOH) liberates the free amine and generates heat (exothermic).
Operational Disposal Protocol
A. Solid Waste (Pure Substance/Spill Debris)
Method: High-Temperature Incineration.
-
Rationale: The aromatic ring requires high temperatures (>1000°C) for complete mineralization to CO₂, H₂O, and NOx/HCl.
Procedure:
-
Segregation: Place the solid material in a chemically compatible container (High-Density Polyethylene - HDPE or Glass).
-
Labeling: Label clearly as "Hazardous Waste - Toxic Organic Solid (Phenolic)."
-
Packaging: Double-bag the primary container in a clear, heavy-duty LDPE waste bag (minimum 4 mil thickness).
-
Handoff: Transfer to the facility's hazardous waste accumulation satellite area.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Method: Solvent Waste Stream (for Incineration).
-
Rationale: Aqueous solutions of this salt are acidic. Neutralization is possible but risks precipitating the free base (which may clog drains or stick to containers). The safest route is the organic waste stream.
Procedure:
-
pH Check: If the solution is highly acidic (pH < 2), it may need to be collected in a dedicated "Acidic Organic" stream depending on your facility's incinerator specs.
-
Solvent Compatibility: Ensure the solvent carrier is compatible with the waste drum (avoid mixing with oxidizers).
-
Collection: Pour into the "Halogenated/Non-Halogenated Organic Waste" drum (check local protocols regarding HCl content).
Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of 2-Amino-5-tert-butylphenol hydrochloride to ensure compliance and safety.
Figure 1: Decision tree for the segregation and packaging of phenolic amine salt waste.
Emergency Spill Procedures
In the event of a benchtop spill, immediate action prevents exposure and contamination.
-
Evacuate & Ventilate: If the powder is aerosolized, clear the immediate area.
-
PPE Upgrade: Wear double nitrile gloves (0.11mm min) or Silver Shield® gloves. Standard latex is insufficient for phenols. Wear safety goggles.
-
Containment:
-
Solid: Cover with a damp paper towel to prevent dust generation, then scoop into a waste jar.
-
Liquid: Absorb with vermiculite or a commercial "Organic/Acid" spill kit. Do not use cellulose-based absorbents (paper towels) for concentrated acids if avoidable , though acceptable for dilute solutions.
-
-
Decontamination: Wipe the surface with a dilute surfactant (soap/water).
-
Note: Avoid bleach (sodium hypochlorite) to prevent formation of chlorophenols.
-
References
-
Sigma-Aldrich. (n.d.). 2-Amino-5-tert-butylphenol hydrochloride Product Information & Safety Data. Retrieved from
-
PubChem. (n.d.). Compound Summary: 2-Amino-5-tert-butylphenol. National Library of Medicine. Retrieved from
-
U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from
-
ECHA. (n.d.). Substance Information: Phenol, 2-amino-5-(1,1-dimethylethyl)-. European Chemicals Agency. Retrieved from
Sources
Personal Protective Equipment (PPE) & Handling Guide: 2-Amino-5-tert-butylphenol Hydrochloride
[1]
Executive Safety Assessment
The "Hidden" Hazard: While generic Safety Data Sheets (SDS) often classify aminophenols as simple irritants (H315/H319), the hydrochloride salt form of 2-Amino-5-tert-butylphenol introduces specific risks that standard protocols miss.
-
Acidic Hydrolysis: Upon contact with moisture (mucous membranes in eyes/lungs), the HCl moiety dissociates, potentially lowering local pH significantly. This elevates the risk from "Eye Irritation" to Serious Eye Damage .[1]
-
Sensitization Potential: The aminophenol core is a structural alert for skin sensitization. Repeated exposure, even at low levels, can induce allergic contact dermatitis.
-
Dust Mobility: As a salt, this compound is likely a fine, electrostatic powder. Inhalation is the primary route of exposure during weighing.
Core Directive: Treat this substance as a Corrosive Solid and a Sensitizer , regardless of whether the specific vendor SDS carries the H317 (May cause allergic skin reaction) code.
PPE Matrix: The Barrier Defense System
Do not rely on "standard lab PPE." Use this targeted selection matrix based on the specific state of the chemical.
Table 1: Protective Equipment Specifications
| Component | Solid Handling (Weighing/Transfer) | Solution Handling (Organic Solvents) | Technical Rationale |
| Hand Protection | Double Nitrile (Outer: 5 mil / 0.12mm) | Laminate (Silver Shield) or High-Grade Nitrile (>8 mil) | Phenols can permeate thin nitrile. The "Double Glove" technique provides a sacrificial outer layer and visual breach detection. |
| Respiratory | N95 / P95 (Minimum) or PAPR | Half-Mask with OV/AG Cartridge (Organic Vapor/Acid Gas) | The HCl salt generates acidic dust. If dissolved in solvents (e.g., DMSO/Methanol), the solvent vapor drives the permeation risk. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Chemical Goggles + Face Shield | Safety glasses are insufficient for powders that can drift behind lenses. Goggles seal the ocular environment. |
| Body Defense | Lab Coat (High-neck, snap closure) | Chemical-Resistant Apron (Tyvek/PVC) | Prevents accumulation of dust on street clothes, a common vector for secondary exposure outside the lab. |
Critical Note on Gloves: If dissolving in Dichloromethane (DCM) , nitrile is useless (breakthrough <2 mins). You must use PVA or Laminate gloves.
Operational Workflow: Step-by-Step
This protocol minimizes static discharge and aerosolization, the two highest risks for hydrochloride salts.
Phase A: Pre-Operational Check
-
Engineering Control: Verify Fume Hood airflow is >100 fpm (0.5 m/s).
-
Static Control: Place an ionizing bar or anti-static gun near the balance. HCl salts are prone to "jumping" due to static charge.
-
Decon Prep: Prepare a beaker of 5% Sodium Bicarbonate (aq) . This will be used to neutralize any minor spills or contaminated spatulas immediately.
Phase B: The Weighing Protocol
-
Don PPE: Put on N95, Goggles, and Inner Gloves. Tape inner glove cuffs to lab coat sleeves. Put on Outer Gloves.
-
Transfer: Open the container inside the hood. Do not remove the container from the hood.
-
Weighing: Use a disposable anti-static weighing boat.
-
Technique: Do not pour. Use a stainless steel spatula.
-
Closure: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent salt crust formation (which grinds/aerosolizes upon next opening).
-
-
Solubilization: Add solvent to the solid (not solid to solvent) to prevent "puffing" of the powder.
Phase C: Waste & Decontamination
-
Solid Waste: Dispose of weighing boats and contaminated wipes in "Hazardous Solid - Toxic/Irritant."
-
Liquid Waste: Segregate into "Organic Waste - Halogenated" (if Cl- solvents used) or "Non-Halogenated."
-
Surface Cleaning: Wipe balance area with a wet paper towel (water solubilizes the salt), followed by an ethanol wipe. Dry wiping spreads the dust.
Visualization: Safety Logic & Emergency Response
The following diagrams illustrate the decision-making logic for handling and emergency response.
Figure 1: Operational Safety Workflow
Caption: Linear progression for safe handling, emphasizing static control and wet-wiping for decontamination.
Figure 2: Spill Response Decision Tree
Caption: Decision logic for spills. Note the critical step of wetting solid spills to prevent inhalation.
Disposal & Environmental Stewardship
Classification:
-
RCRA Status: While not explicitly P-listed, aminophenols are toxic to aquatic life (Category 1 or 2). Treat as Hazardous Waste .
-
Incompatibility: NEVER mix with oxidizing agents (Nitric acid, Peroxides) in the waste stream. Aminophenols are reducing agents; mixing can cause exothermic runaway or fire.
Disposal Protocol:
-
Labeling: Clearly label waste container: "Contains Aminophenol HCl - Toxic/Irritant."
-
Segregation: Keep separate from heavy metal waste.
-
Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the solution is acidic (HCl salt).
References
-
Thermo Fisher Scientific. (2024).[2] Safety Data Sheet: 2-Amino-4-tert-butylphenol. Retrieved from
-
Kimberly-Clark Professional. (2023).[3][4] Chemical Resistance Guide for Nitrile Gloves. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Codes & Classification (F-List/P-List). Retrieved from
-
Carl Roth. (2023). Safety Data Sheet: 2-Aminophenol (Structural Analog). Retrieved from
-
ECHEMI. (2024). 2-Amino-4-tert-butylphenol Hazard Classification. Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
